1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
7-bicyclo[4.2.0]octa-1,3,5-trienylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQNRKZMXTYCNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494788 | |
| Record name | 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-19-2 | |
| Record name | 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine, a key intermediate and structural motif in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, also known as benzocyclobutene-7-methanamine, is a fascinating molecule characterized by a strained four-membered ring fused to a benzene ring. This unique structural feature imparts distinct reactivity and makes it a valuable building block in the synthesis of complex molecular architectures. Its derivatives have shown a range of biological activities, highlighting the potential of this scaffold in the discovery of novel therapeutics. This guide will delve into the physicochemical properties, synthesis, reactivity, and the known and potential pharmacological applications of this compound and its close analogs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. While experimental data for this compound is not extensively available in the public domain, we can infer some properties based on its structure and data from related compounds.
| Property | Value/Information | Source |
| CAS Number | 1005-19-2 | [1] |
| Molecular Formula | C₉H₁₁N | [1] |
| Molecular Weight | 133.19 g/mol | [1] |
| Synonyms | Bicyclo[4.2.0]octa-1,3,5-triene-7-methylamine | [2] |
| Predicted Boiling Point | ~233.9 °C at 760 mmHg | Inferred from related structures |
| Predicted Density | ~1.1 g/mL | Inferred from related structures |
| pKa | Not experimentally determined. Expected to be in the range of primary amines (9-10). | Theoretical |
| LogP | Not experimentally determined. Predicted to be moderately lipophilic. | Theoretical |
| Solubility | A dimethoxy derivative is reported to be almost insoluble in water. The hydrochloride salt form is expected to have higher aqueous solubility.[3] | [3] |
| Stability | The benzocyclobutene core is known to be sensitive to acids and high temperatures, which can lead to ring-opening.[4] | [4] |
Spectroscopic Data
Expected 1H NMR (CDCl₃) Chemical Shifts for the Core Structure (based on N-allyl derivative):
-
Aromatic Protons: ~7.05-7.21 ppm (m, 4H)
-
Benzylic and Cyclobutane Protons: A complex pattern of multiplets between ~2.70-3.67 ppm.
Expected 13C NMR (CDCl₃) Chemical Shifts for the Core Structure (based on N-allyl derivative):
-
Aromatic Carbons: ~122.2-148.2 ppm
-
Aliphatic Carbons (cyclobutane and methylene): ~35.6-57.4 ppm
Synthesis and Reactivity
The synthesis of this compound and its derivatives can be approached through several synthetic strategies.
Synthetic Routes
A common precursor for the synthesis of the title compound is bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid. The carboxylic acid can be reduced to the corresponding alcohol, which can then be converted to the amine. A more direct route involves the reduction of a nitrile precursor.
Protocol: Synthesis of (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine Hydrochloride (Illustrative Example)
This protocol describes the synthesis of a dimethoxy derivative, which illustrates a general strategy for preparing such amines from a nitrile precursor.[6]
-
Reduction of the Nitrile: Dissolve 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile in tetrahydrofuran (THF) at room temperature.
-
Slowly add a solution of borane-THF complex dropwise and stir the mixture for 12 hours.
-
Quenching: Add ethanol to the reaction mixture and continue stirring for 1 hour.
-
Salt Formation: Slowly add a solution of ethyl ether hydrochloride dropwise to precipitate the hydrochloride salt of the amine.
-
Isolation: Collect the precipitate by filtration to obtain the target product.
The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized synthetic routes to the target amine.
Key Reactivity: Thermal Ring-Opening
A hallmark of the benzocyclobutene system is its propensity to undergo thermal electrocyclic ring-opening to form a highly reactive o-xylylene (or o-quinodimethane) intermediate. This reaction typically occurs at elevated temperatures (around 180-200 °C). The generated diene can then participate in various cycloaddition reactions, most notably [4+2] Diels-Alder reactions, which are driven by the re-aromatization of the benzene ring.[5] This reactivity makes benzocyclobutene derivatives versatile synthons for the construction of complex polycyclic systems.
Caption: Thermal ring-opening and subsequent cycloaddition.
Pharmacological Profile and Applications in Drug Development
While specific pharmacological data for the parent this compound is scarce, the benzocyclobutene scaffold is present in several biologically active molecules, indicating the potential of this chemical class.
One report suggests that this compound may have antitussive, radical scavenging, and analgesic properties through interaction with opioid receptors.[7] However, detailed studies to confirm these activities are not widely published.
More extensive research has been conducted on derivatives of this core structure. For instance, the dimethoxy-bromo derivative, TCB-2 ((7R)-3-bromo-2,5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine), is a known potent and selective agonist for the serotonin 5-HT₂A receptor.[8] This receptor is a key target for psychedelic drugs and is also implicated in various neuropsychiatric disorders. The pharmacological profile of TCB-2 suggests that modifications to the benzocyclobutene-methanamine scaffold can lead to potent and selective ligands for G-protein coupled receptors.
The dimethoxy analog of the title compound is a key intermediate in the synthesis of Ivabradine, a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris.[9] This underscores the industrial and pharmaceutical relevance of this class of compounds.
The following diagram illustrates the relationship between the core structure and its pharmacologically active derivatives.
Caption: The core scaffold and its role in drug discovery.
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated. As with any research chemical, appropriate safety precautions should be taken during handling. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical entity with a unique structural framework. Its importance as a synthetic intermediate is well-established, particularly in the context of pharmacologically active molecules. While comprehensive data on the parent compound is limited, the study of its derivatives has revealed significant potential in targeting G-protein coupled receptors and in the development of cardiovascular drugs. Further research into the synthesis, reactivity, and biological activity of this compound and its analogs is warranted and is likely to uncover new opportunities in medicinal chemistry and materials science.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pschemicals.com [pschemicals.com]
- 3. chembk.com [chembk.com]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. rsc.org [rsc.org]
- 6. (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride | 35202-55-2 [chemicalbook.com]
- 7. This compound [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. KR101495614B1 - Process for the enzymatic synthesis of (7s)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl) n-methyl methanamine, and application in the synthesis of ivabradine and salts thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine: A Versatile Scaffold for Research and Drug Discovery
Introduction
1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine, with the Chemical Abstracts Service (CAS) number 1005-19-2 , is a fascinating molecule that stands at the intersection of medicinal chemistry and materials science. As a derivative of benzocyclobutene (BCB), it possesses a unique strained ring system fused to an aromatic core, a structural motif that imparts both distinctive reactivity and significant potential for biological activity. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical and physical properties, explore plausible synthetic routes, discuss its potential pharmacological significance, and outline essential safety considerations.
Physicochemical Properties and Structural Elucidation
| Property | Value | Source |
| CAS Number | 1005-19-2 | [1] |
| Molecular Formula | C₉H₁₁N | [1] |
| Molecular Weight | 133.19 g/mol | [1][2] |
| Predicted Boiling Point | ~233.9 °C at 760 mmHg | [1] |
| Predicted Density | ~1.1 g/mL | [1] |
| Synonyms | Bicyclo[4.2.0]octa-1,3,5-triene-7-methylamine | [1] |
The structure of this compound is characterized by a benzocyclobutene core with a methanamine substituent on the four-membered ring. This strained cyclobutane ring is the source of its unique chemical reactivity, particularly its propensity to undergo thermal ring-opening to form a highly reactive o-xylylene intermediate. This reactivity is a key feature exploited in the synthesis of polymers and in certain organic transformations.
Synthesis and Chemical Reactivity
A potential synthetic pathway could start from benzocyclobutene, which can be carboxylated to form bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid. This carboxylic acid can then be converted to the corresponding amide, followed by reduction to the target amine.
Caption: A plausible synthetic workflow for this compound.
The unique reactivity of the benzocyclobutene core is centered around its ability to undergo a thermally induced electrocyclic ring-opening to form an o-xylylene intermediate. This highly reactive diene can then participate in a variety of cycloaddition reactions, a property that is extensively used in the synthesis of complex polycyclic systems and in the cross-linking of polymers.
Potential Applications in Drug Discovery and Medicinal Chemistry
The benzocyclobutene scaffold is present in several pharmacologically active compounds, suggesting that this compound could serve as a valuable building block in drug discovery.
Serotonergic Activity: A Link to the 5-HT₂A Receptor
One of the most compelling areas of investigation for this compound is its potential as a serotonergic agent. This is strongly suggested by the pharmacology of its close analog, (R)-(3-bromo-2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine (TCB-2) . TCB-2 is a potent and selective agonist for the serotonin 2A (5-HT₂A) receptor.[3][4] The 5-HT₂A receptor is a key target for psychedelic drugs and is also implicated in a range of neuropsychiatric conditions, making it a target of significant therapeutic interest.[3][5]
The structural similarity between this compound and TCB-2 suggests that the former may also interact with the 5-HT₂A receptor. The constrained conformation of the ethylamine side chain imposed by the cyclobutane ring is a key determinant of its interaction with the receptor.[5]
The activation of the 5-HT₂A receptor by an agonist like TCB-2 typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3][4] These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.
Caption: Hypothesized signaling pathway upon 5-HT₂A receptor activation.
Other Potential Therapeutic Areas
Beyond serotonergic activity, the benzocyclobutene scaffold has been explored in other therapeutic contexts. For instance, derivatives have been investigated as gamma-secretase modulators for potential use in neurodegenerative diseases. This highlights the versatility of this chemical scaffold and suggests that this compound could be a valuable starting point for the development of novel therapeutics in various disease areas.
Experimental Protocols and Characterization
Illustrative Synthesis: Reduction of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Starting Material: A solution of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Workup: The resulting precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
While specific spectral data for this compound is not widely published, commercial suppliers often provide this information upon request.
Safety and Handling
As with any research chemical, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not universally available, general guidelines for handling amine compounds and benzocyclobutene derivatives should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Based on the safety data for a related compound, Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide, this class of compounds may cause skin and eye irritation, as well as respiratory irritation.[6]
Conclusion
This compound is a compound of significant interest due to its unique benzocyclobutene core and its potential as a precursor to novel therapeutic agents. Its structural relationship to potent serotonergic compounds, particularly 5-HT₂A receptor agonists, makes it a compelling target for further investigation in the field of neuroscience and drug discovery. While further research is needed to fully elucidate its synthesis, reactivity, and biological activity, this guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this versatile molecule.
References
- 1. This compound | CAS 1005-19-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT2A receptor pharmacological tool, or none of the above? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. aksci.com [aksci.com]
Spectroscopic data of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine
Authored by: Gemini, Senior Application Scientist
Introduction
This compound, with CAS Number 1005-19-2, is a primary amine featuring a benzocyclobutene (BCB) core.[1][2][3] This unique structural motif, which combines aromaticity with the strain of a four-membered ring, makes it a valuable building block in several fields. In medicinal chemistry, the BCB scaffold appears in various pharmacologically active compounds.[4][5] In materials science, BCB derivatives are precursors to polymers with exceptional dielectric properties, crucial for microelectronics and MEMS applications.[4]
Given its utility, unambiguous structural confirmation and purity assessment are paramount. A multi-technique spectroscopic approach is the cornerstone of this characterization. This guide provides a predictive framework and detailed experimental protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The insights are synthesized from spectral data of closely related BCB analogues and fundamental spectroscopic principles.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound. By analyzing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and connectivity.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The structure of this compound suggests several key regions in the spectrum.
-
Aromatic Region (δ 7.0-7.3 ppm): The four protons on the benzene ring will appear in this region. Due to the fused ring system, they will likely present as a complex multiplet.[6]
-
Aliphatic Bicyclic Protons (δ 2.8-3.8 ppm): The protons on the four-membered ring are highly diagnostic. The methine proton at C7 (CH-CH₂NH₂) and the two methylene protons at C8 (CH₂) will have distinct chemical shifts influenced by ring strain and the adjacent amine group. Based on data from similar structures, we can predict complex splitting patterns (e.g., doublet of doublets) due to geminal and vicinal coupling.[6]
-
Aminomethyl Protons (δ 2.5-3.0 ppm and δ 1.5-2.0 ppm): The two methylene protons adjacent to the nitrogen (CH₂-NH₂) will likely appear as a doublet, coupled to the C7 proton. The two amine protons (-NH₂) themselves typically appear as a broad singlet. Their chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[8]
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Ar-H (4H) | 7.00 - 7.30 | m | - |
| CH -CH₂ (1H, C7) | 3.60 - 3.80 | m | - |
| CH ₂ (2H, C8) | 2.80 - 3.40 | m | - |
| CH ₂-NH₂ (2H) | 2.50 - 3.00 | d | ~7 Hz |
| NH ₂ (2H) | 1.50 - 2.00 | br s | - |
Causality Behind Experimental Choices: The choice of a 400 MHz (or higher) spectrometer is crucial to resolve the complex multiplets expected for the bicyclic and aromatic protons, providing the clarity needed for structural assignment. Deuterated chloroform (CDCl₃) is a standard, non-protic solvent that readily dissolves many organic compounds without interfering with the signals of interest, though the NH₂ signal may be broad.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.
-
Aromatic Carbons (δ 122-148 ppm): Four signals are expected for the aromatic carbons. Two will be quaternary (fused carbons) and will appear further downfield, while the four CH carbons will be in the typical aromatic region.[6]
-
Aliphatic Carbons (δ 33-46 ppm): The three aliphatic carbons of the cyclobutane ring (C7, C8) and the aminomethyl carbon (-CH₂NH₂) will appear in the upfield region. The carbon bearing the aminomethyl group (C7) will likely be in the δ 40-46 ppm range, with the C8 methylene carbon appearing slightly further upfield.[6]
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ar-C (Quaternary, 2C) | 144 - 148 |
| Ar-C H (4C) | 122 - 128 |
| C H₂-NH₂ (1C) | 45 - 50 |
| C H-CH₂ (1C, C7) | 40 - 46 |
| C H₂ (1C, C8) | 33 - 36 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and the residual CHCl₃ signal to 77.16 ppm for ¹³C. Integrate the ¹H signals.
-
(Optional) DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, aiding in the assignment of the aliphatic signals.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine - Wikidata [wikidata.org]
- 3. This compound | 1005-19-2 [chemicalbook.com]
- 4. 1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine|C10H13N [benchchem.com]
- 5. KR101495614B1 - Process for the enzymatic synthesis of (7s)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl) n-methyl methanamine, and application in the synthesis of ivabradine and salts thereof - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Structure Elucidation of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine. The molecule, built upon a benzocyclobutene (BCB) core, presents unique analytical challenges due to its strained four-membered ring fused to an aromatic system.[1] The BCB moiety is a critical synthon in materials science and medicinal chemistry, valued for its thermal reactivity and presence in numerous bioactive compounds.[1][2][3] This document moves beyond a simple listing of methods to detail the causality behind experimental choices, establishing a self-validating analytical workflow. We will leverage a synergistic combination of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques to build an unassailable structural proof, from elemental composition to precise atomic connectivity.
Foundational Analysis: Confirming Molecular Identity
The initial phase of structure elucidation focuses on confirming the fundamental properties of the molecule: its molecular formula and the primary functional groups present. This establishes a validated foundation upon which more detailed structural data can be built.
Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: Mass spectrometry is the definitive first step. It provides the molecular weight and, at high resolution, the elemental composition. For this compound (C₉H₁₁N), the nominal mass is 133.[4] The presence of a single nitrogen atom dictates an odd nominal molecular mass, a principle known as the Nitrogen Rule.[5] HRMS techniques like Time-of-Flight (TOF) or Orbitrap provide mass accuracy within parts-per-million (ppm), allowing for the unequivocal determination of the elemental formula.
Trustworthiness: The protocol is self-validating. A match between the experimentally measured accurate mass and the theoretically calculated mass to within 5 ppm provides extremely high confidence in the assigned molecular formula, ruling out other potential elemental combinations.
Experimental Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid facilitates protonation to form the [M+H]⁺ ion.
-
Instrumentation: Infuse the sample into an electrospray ionization (ESI) source coupled to a TOF mass analyzer.
-
Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺. Compare the measured m/z value with the calculated value.
Data Presentation: Expected HRMS Results
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₁N |
| Calculated Mass (M) | 133.08915 u |
| Ion Species | [M+H]⁺ |
| Calculated m/z | 134.09642 |
| Acceptance Criterion | Measured m/z within ± 5 ppm of calculated |
Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups that constitute the molecule. For the target compound, the key signatures are those of a primary amine (-NH₂) and an aromatic ring. The primary amine is uniquely identifiable by the presence of two N-H stretching bands, corresponding to asymmetric and symmetric vibrations.[6][7][8]
Trustworthiness: The observation of two distinct N-H stretching bands is a highly reliable and self-validating indicator of a primary amine (R-NH₂), distinguishing it from secondary amines (R₂NH), which show only one band, and tertiary amines (R₃N), which show none.[6][8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place one drop of the neat liquid sample (or a few milligrams of solid) directly onto the diamond crystal of the ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition: Acquire the sample spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform an automatic ATR correction and baseline correction using the instrument software.
Data Presentation: Key Infrared Absorptions
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400–3250 (two sharp bands) | Confirms R-NH₂ structure.[6][7] |
| Primary Amine | N-H Bend (scissoring) | 1650–1580 (medium-strong) | Further evidence of the primary amine.[6] |
| Aromatic Ring | sp² C-H Stretch | 3100–3000 | Indicates aromatic protons. |
| Aromatic Ring | C=C Stretch | ~1600 and ~1475 | Characteristic of the benzene ring. |
| Aliphatic Groups | sp³ C-H Stretch | 2960–2850 | Arises from CH₂ and CH groups in the cyclobutane and aminomethyl moieties. |
| C-N Bond | C-N Stretch | 1250–1020 | Consistent with an aliphatic amine C-N bond.[6] |
Definitive Structure Determination: Advanced NMR Spectroscopy
With the molecular formula and functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise connectivity of the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an interlocking web of data that unambiguously defines the molecular structure.
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
D₂O Exchange: To confirm the amine protons, acquire a ¹H NMR spectrum, then add one drop of D₂O, shake the tube, and re-acquire the spectrum. The -NH₂ signal will disappear.[5]
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum provides information about the number of distinct proton environments and their neighboring protons (through spin-spin coupling).
Data Presentation: Predicted ¹H NMR Assignments
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Ar-H | ~7.2–7.0 | Multiplet (m) | 4H | Protons on the benzene ring. |
| H7 | ~3.8–3.6 | Multiplet (m) | 1H | Proton on the cyclobutane ring attached to the aminomethyl group. |
| H8, H8' | ~3.4–3.1 | Multiplet (m) | 2H | Diastereotopic protons on the cyclobutane ring adjacent to the aromatic ring. |
| -CH₂-NH₂ | ~2.9–2.7 | Doublet (d) | 2H | Methylene protons adjacent to the amine. Coupled to H7. |
| -NH₂ | ~1.5 | Broad Singlet (br s) | 2H | Amine protons. Signal is exchangeable with D₂O and its position is concentration-dependent.[5] |
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Data Presentation: Predicted ¹³C NMR Assignments
| Carbon(s) | Chemical Shift (δ, ppm) | Type | Notes |
| C1, C6 | ~145 | Quaternary (C) | Aromatic carbons at the ring fusion. |
| C2, C3, C4, C5 | ~128–122 | CH | Aromatic carbons. |
| -CH₂-NH₂ | ~46 | CH₂ | Methylene carbon of the aminomethyl group. |
| C7 | ~43 | CH | Methine carbon of the cyclobutane ring. |
| C8 | ~30 | CH₂ | Methylene carbon of the cyclobutane ring. |
2D NMR: Assembling the Puzzle
2D NMR experiments are critical for establishing the final, unambiguous connectivity.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show a correlation between the proton at C7 and the protons of the -CH₂-NH₂ group, confirming this fragment. It would also map the couplings between the protons on the cyclobutane ring (H7 and H8).
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It provides a definitive assignment of each carbon signal based on the more easily interpreted proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It reveals correlations between protons and carbons that are two or three bonds apart. Key expected correlations include:
-
From the aromatic protons to the quaternary carbons (C1, C6).
-
From the cyclobutane protons (H8) to the aromatic carbons (C1, C6), confirming the ring fusion.
-
From the methylene protons (-CH₂-NH₂) to the C7 carbon, confirming the attachment point of the side chain.
-
Integrated Elucidation Workflow and Conclusion
The power of this methodology lies not in any single technique, but in their logical and integrated application. The workflow begins with broad confirmation of identity (HRMS) and functionality (FTIR), then proceeds to the definitive mapping of the atomic framework using a suite of NMR experiments.
Caption: Logical workflow for structure elucidation.
References
- 1. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. China Benzocyclobutene And Its Derivatives,Benzocyclobutene Polymer,Benzocyclobutene Synthesis Manufacturer [dgtbcb.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. rockymountainlabs.com [rockymountainlabs.com]
Reactivity of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine
An In-Depth Technical Guide to the
Executive Summary
1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine, a functionalized derivative of benzocyclobutene (BCB), stands as a molecule of significant interest to synthetic, medicinal, and materials chemists. Its unique reactivity is dominated by the interplay between the strained four-membered ring and the nucleophilic aminomethyl substituent. Under thermal activation, the BCB core undergoes a predictable electrocyclic ring-opening to generate a highly reactive o-xylylene intermediate, a potent diene for cycloaddition reactions. This transformation provides a powerful tool for the construction of complex polycyclic frameworks. Concurrently, the primary amine at the C7 position offers a versatile handle for derivatization, enabling its use as a scaffold in drug discovery and a functional monomer in polymer science. This guide provides a comprehensive analysis of the synthesis, core reactivity, and application potential of this compound, grounded in the fundamental principles of strained-ring chemistry.
The Benzocyclobutene (BCB) Core: A Fusion of Stability and Strain
The chemical behavior of this compound is fundamentally dictated by its core benzocyclobutene structure. This bicyclic system features a thermodynamically stable benzene ring fused to a kinetically reactive, strained cyclobutene ring.[1][2] This structural dichotomy is the source of its unique and synthetically valuable reactivity.
The Key Reactivity Paradigm: Thermal Electrocyclic Ring-Opening
The hallmark of the BCB core is its propensity to undergo thermal ring-opening upon heating (typically >180 °C), isomerizing to a highly reactive o-xylylene (or o-quinodimethane) intermediate.[1][3] This process is an electrocyclic reaction that proceeds in a conrotatory fashion, in accordance with Woodward-Hoffmann rules.[1][4] The primary driving force for this transformation is the release of the significant ring strain inherent in the four-membered ring, although it comes at the temporary cost of aromaticity in the benzene ring.[3]
The generated o-xylylene is a powerful diene. In the absence of a trapping agent (a dienophile), it can dimerize or oligomerize.[5] However, its true synthetic utility is realized when it is intercepted in a [4+2] cycloaddition (Diels-Alder) reaction, which efficiently restores aromaticity and forms new, complex polycyclic systems.[1][3] This thermal activation and subsequent cycloaddition make BCB derivatives exceptionally useful building blocks in organic synthesis.[1][2]
Diagram 1: Thermal Ring-Opening of the Benzocyclobutene Core
Caption: Electrocyclic ring-opening of BCB to form the reactive o-xylylene.
Significance in Medicinal and Materials Chemistry
The BCB scaffold is not merely a synthetic curiosity; it is a validated pharmacophore and a valuable component in advanced materials.[6] Several bioactive natural products and approved pharmaceuticals, such as the antianginal drug Ivabradine, feature the BCB moiety.[7][8][9] Its rigid structure makes it an attractive scaffold for positioning functional groups in a defined three-dimensional space. Furthermore, derivatives have been explored as potential antibacterial and anticancer agents.[10] In materials science, the thermal reactivity of BCB is exploited for creating photosensitive and thermoset polymers, low-κ dielectrics, and cross-linking agents for applications in microelectronics and MEMS.[3][4][7]
Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are critical for planning experimental work, including purification and characterization.
| Property | Value | Source |
| CAS Number | 1005-19-2 | [11][12][13] |
| Molecular Formula | C₉H₁₁N | [11][12] |
| Molecular Weight | 133.19 g·mol⁻¹ | [11][13] |
| Predicted Boiling Point | ~233.9 °C at 760 mmHg | [11] |
| Predicted Density | ~1.1 g/mL | [11] |
| Canonical SMILES | NCC1Cc2ccccc21 | [12] |
| InChIKey | UOQNRKZMXTYCNA-UHFFFAOYSA-N | [12] |
Core Reactivity Analysis
The reactivity of the title compound can be dissected into three key areas: the thermal behavior of the BCB core, the cycloaddition potential of its intermediate, and the chemical modifications of the aminomethyl side chain.
Thermal Reactivity: Ring-Opening
The presence of the aminomethyl group at the C7 position on the strained four-membered ring is expected to influence the temperature required for the electrocyclic ring-opening. Electron-donating and electron-withdrawing groups on the cyclobutene ring have been shown to lower the activation energy barrier for this process compared to the unsubstituted parent BCB.[4] This allows for the reaction to proceed at lower temperatures, which can be advantageous for temperature-sensitive applications.[4][14] While the typical ring-opening temperature for BCB is above 200-250 °C, functionalized derivatives can react at significantly lower temperatures.[4][14]
Cycloaddition Reactions of the o-Xylylene Intermediate
Once formed, the o-xylylene intermediate derived from this compound is a highly reactive diene, primed for [4+2] cycloaddition reactions. This provides a robust strategy for synthesizing complex, fused-ring systems.
Intermolecular Cycloadditions: The intermediate can be trapped by a wide range of dienophiles, such as maleimides, acrylates, and acetylenedicarboxylates, to build tetracyclic and other complex structures.[1] The choice of dienophile is critical and dictates the functionality of the final product. This reaction is a cornerstone of BCB chemistry for creating molecular diversity.
Intramolecular Cycloadditions: If a dienophilic moiety is tethered to the molecule (e.g., via derivatization of the amine), an intramolecular Diels-Alder (IMDA) reaction can occur. This is an exceptionally powerful strategy for the regio- and stereoselective synthesis of complex polycyclic natural products, such as steroids and alkaloids.[1]
Diagram 2: Experimental Workflow for Cycloaddition
Caption: General workflow for a thermal cycloaddition using a BCB derivative.
Reactions of the Aminomethyl Group
The primary amine functionality is a versatile reaction site, allowing for a host of chemical modifications to tailor the molecule's properties for specific applications, particularly in drug development for structure-activity relationship (SAR) studies.
-
Acylation: Reaction with acid chlorides or anhydrides to form stable amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Alkylation/Reductive Amination: Introduction of alkyl groups via reaction with alkyl halides or through reductive amination with aldehydes/ketones.
-
Carbamate Formation: Treatment with chloroformates or isocyanates to yield carbamates and ureas, respectively.
These standard transformations allow the molecule to be readily incorporated into larger structures, attached to solid supports, or functionalized with reporter tags.
Experimental Protocols
The following protocols are representative examples of the key transformations discussed. They are intended as a starting point and may require optimization based on the specific substrate and desired outcome.
Protocol 1: General Procedure for Thermal Ring-Opening and Trapping with N-Phenylmaleimide
-
Rationale: This protocol demonstrates the fundamental reactivity of the BCB core by generating the o-xylylene and trapping it with a reactive dienophile to form a stable polycyclic adduct.
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) and N-phenylmaleimide (1.2 eq) in anhydrous o-xylene (approx. 0.1 M concentration).
-
Inerting: Purge the system with dry nitrogen or argon for 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 144 °C) under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction may take several hours to reach completion.
-
Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., hexanes/ethyl acetate gradient), to isolate the Diels-Alder adduct.
Protocol 2: N-Acetylation of this compound
-
Rationale: This protocol illustrates a standard derivatization of the primary amine, a common first step in modifying the molecule for medicinal chemistry or materials applications.
-
Preparation: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask. Add a non-nucleophilic base such as triethylamine (1.5 eq).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent in vacuo. The resulting N-acetylated product can be purified by recrystallization or silica gel chromatography if necessary.
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. A better route to benzocyclobutenes, sought-after buildingblocks for drugs | EurekAlert! [eurekalert.org]
- 8. A better route to benzocyclobutenes, sought-after buildingblocks for drugs - Scripps Research chemists devise a new, C-H activation-based method for the synthesis of BCBs [bionity.com]
- 9. A better route to benzocyclobutenes, sought-after buildingblocks for drugs - Scripps Research chemists devise a new, C-H activation-based method for the synthesis of BCBs [chemeurope.com]
- 10. Buy Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | 78926-35-9 [smolecule.com]
- 11. This compound | CAS 1005-19-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 12. 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine - Wikidata [wikidata.org]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. researchgate.net [researchgate.net]
Potential biological activity of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine
An In-depth Technical Guide to the Potential Biological Activity of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine
Authored by: A Senior Application Scientist
Abstract
This compound is a unique small molecule featuring a benzocyclobutene core fused with a primary amine moiety. This structure is reminiscent of known pharmacophores, suggesting a potential for diverse biological activities. While direct pharmacological data on this specific compound is scarce, its structural relationship to known psychoactive agents and other bioactive molecules warrants a systematic investigation. This guide outlines a comprehensive research and development framework for elucidating the biological activity, mechanism of action, and therapeutic potential of this novel chemical entity. We will explore its physicochemical properties, propose hypothesized biological targets based on structural analogy, and provide detailed, field-proven experimental protocols for a tiered in vitro and in vivo screening cascade.
Introduction: The Scientific Rationale
The bicyclo[4.2.0]octa-1,3,5-triene, commonly known as benzocyclobutene (BCB), is a strained bicyclic system that serves as a versatile building block in medicinal chemistry.[1] The fusion of a cyclobutane ring to a benzene ring imparts unique chemical properties, and its derivatives have been identified in compounds with a wide range of pharmacological effects, including general anesthetics, SGLT1/SGLT2 inhibitors, and psychoactive substances.[2][3][4] The subject of this guide, this compound, incorporates a primary aminomethyl group on the cyclobutane ring, creating a structural motif that can be considered a constrained phenethylamine analog.
Phenethylamines are a well-established class of compounds known to interact with monoamine neurotransmitter systems. Furthermore, a structurally similar compound, 1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine, has been noted for potential antimicrobial and antiproliferative effects.[5] A preliminary and incomplete report also suggests potential antitussive and analgesic properties for the title compound.[6] This convergence of structural alerts from different therapeutic areas makes this compound a compelling candidate for systematic biological evaluation.
This document serves as a strategic guide for researchers, outlining a logical, multi-tiered approach to systematically uncover and validate the potential biological activities of this compound.
Physicochemical Properties & In Silico ADMET Profiling
A foundational step in drug discovery is to understand the physicochemical properties of a compound and predict its drug-like characteristics. This allows for early identification of potential liabilities and helps in designing relevant biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1005-19-2 | [7] |
| Molecular Formula | C₉H₁₁N | [7] |
| Molecular Weight | 133.19 g/mol | [7] |
| Predicted XlogP | 1.0 | [8] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 1 | Calculated |
An initial in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment is crucial for predicting the compound's behavior in a biological system. Various computational models can be employed for this purpose.
Table 2: Predicted ADMET Profile
| Parameter | Prediction | Implication |
| Aqueous Solubility | Moderate to High | Favorable for oral absorption and formulation. |
| Intestinal Absorption | Likely High | Low molecular weight and moderate lipophilicity suggest good passive diffusion. |
| Blood-Brain Barrier (BBB) Permeation | Probable | The structural similarity to phenethylamines suggests potential CNS activity. |
| CYP450 Metabolism | Likely substrate for CYP2D6/3A4 | Potential for drug-drug interactions. |
| hERG Inhibition | Low to Moderate Risk | Requires experimental validation due to the presence of a basic amine. |
| Mutagenicity | Potential Risk | Aromatic amines are a structural alert for mutagenicity.[9] |
Hypothesized Biological Activities and Molecular Targets
Based on its chemical structure and the activities of related compounds, we propose the following primary hypotheses for the biological activity of this compound:
-
Neuromodulatory Activity: The constrained phenethylamine-like scaffold suggests potential interaction with monoamine transporters, specifically the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[10] Inhibition of these transporters is a key mechanism for antidepressant and psychostimulant drugs.
-
Analgesic Activity: The preliminary mention of analgesic effects, coupled with the potential for CNS activity, points towards possible modulation of opioid receptors or other central pain pathways.[6]
-
Antimicrobial and Antiproliferative Activity: Based on the reported activity of a close structural analog, the compound may possess cytotoxic effects against microbial or cancer cell lines.[5]
A Tiered Experimental Workflow for Biological Characterization
A systematic, tiered approach is proposed to efficiently screen for and validate the hypothesized biological activities. This workflow prioritizes high-throughput in vitro assays in the initial stages to identify promising activities, followed by more complex functional and safety assays.
Tier 1: Primary In Vitro Screening Protocols
The objective of Tier 1 is to broadly screen for the hypothesized activities using established, high-throughput methods.
-
Objective: To determine the binding affinity (Kᵢ) of the compound for human SERT, DAT, NET, and mu, delta, and kappa opioid receptors.
-
Methodology: Competitive radioligand binding assays.[11][12]
-
Preparation of Membranes: Utilize commercially available cell membranes from HEK-293 or CHO cells stably expressing the human transporters or receptors.
-
Assay Setup: In a 96-well plate, combine assay buffer, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]DAMGO for mu-opioid) at a concentration near its Kₔ, and a range of concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Incubation: Add the membrane preparation to initiate binding and incubate to equilibrium (e.g., 60 minutes at room temperature).
-
Termination: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Methodology: Broth microdilution method.[1]
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum matching a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria + standard antibiotic) and negative (bacteria + no compound) controls.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest compound concentration in which no visible bacterial growth is observed.
-
-
Objective: To assess the compound's ability to inhibit the proliferation of a representative cancer cell line (e.g., HeLa or A549).
-
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
-
Tier 2: Functional and Safety Validation Protocols
If significant activity ("hits") is observed in Tier 1, the next step is to confirm this activity in functional assays and perform preliminary safety profiling.
-
Objective: To determine the functional potency (IC₅₀) of the compound to inhibit the uptake of neurotransmitters by their respective transporters.
-
Methodology: Radiotracer uptake assay in cells expressing the target transporter.[3][13]
-
Cell Plating: Plate cells expressing hSERT, hDAT, or hNET in a 96-well plate.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound.
-
Uptake Initiation: Add a radiolabeled substrate (e.g., [³H]5-HT, [³H]dopamine, or [³H]norepinephrine) and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of uptake inhibition against the compound concentration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. jcdr.net [jcdr.net]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Assessment of In Vivo Analgesic, Anti-Inflammatory and Wound Healing Properties of Aqueous Leaf Extract of Annona reticulata Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine: A Technical Guide for the Research Professional
Abstract
This technical guide provides a comprehensive overview of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine, a research chemical featuring the benzocyclobutene (BCB) scaffold. The BCB moiety is of significant interest in medicinal chemistry and materials science due to its unique structural and reactive properties. This document delves into the compound's chemical identity, plausible synthetic routes, characteristic chemical behavior, and the broader pharmacological context of the benzocyclobutene class of molecules. While pharmacological activity for this specific compound has been suggested by commercial suppliers, a lack of primary literature confirmation necessitates a critical evaluation of its potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental characteristics and research potential of this intriguing molecule.
Introduction: The Benzocyclobutene Core in Modern Research
The benzocyclobutene (BCB) scaffold, characterized by a benzene ring fused to a cyclobutane ring, is a cornerstone of various advanced chemical applications.[1] Its inherent ring strain and propensity to undergo thermal electrocyclic ring-opening to form highly reactive o-xylylene intermediates make it a versatile building block in organic synthesis.[1] This reactivity has been harnessed in the development of high-performance polymers and thermosetting resins with applications in microelectronics and materials science.[1]
In the realm of medicinal chemistry, the BCB moiety is present in a range of pharmacologically active compounds.[1] Notable examples include the antianginal drug Ivabradine, as well as experimental agents such as the selective 5-HT₂ₐ receptor agonist TCB-2 and novel general anesthetics.[1][2] The rigid, bicyclic nature of the BCB core offers a unique conformational constraint that can be exploited in the design of potent and selective ligands for various biological targets. This guide focuses on the primary amine derivative, this compound, providing a foundational understanding for its potential exploration as a research chemical.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These values are primarily sourced from chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 1005-19-2 | [1] |
| Molecular Formula | C₉H₁₁N | [1] |
| Molecular Weight | 133.19 g/mol | [1] |
| Predicted Density | ~1.1 g/mL | [1] |
| Predicted Boiling Point | ~233.9 °C at 760 mmHg | [1] |
| Canonical SMILES | C1C2=CC=CC=C2C1CN | [3] |
| InChIKey | UOQNRKZMXTYCNA-UHFFFAOYSA-N | [3] |
Synthesis and Characterization
Proposed Synthetic Workflow
The conversion of the carboxylic acid to the primary amine can be achieved through the formation of an amide intermediate, followed by reduction. This multi-step process is a standard and reliable method in organic synthesis for this type of transformation.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on standard organic chemistry methodologies and should be optimized for specific laboratory conditions.
Step 1: Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide
-
To a solution of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or THF), add an activating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Allow the reaction to stir at room temperature until the conversion to the acyl chloride is complete, as monitored by an appropriate technique (e.g., IR spectroscopy, watching for the disappearance of the broad O-H stretch and the appearance of the acyl chloride carbonyl stretch).
-
The crude acyl chloride solution is then slowly added to a cooled, concentrated solution of aqueous ammonia or a solution of ammonia gas in an appropriate solvent.
-
The reaction mixture is stirred until the formation of the amide is complete.
-
The product is then isolated through standard workup procedures, which may include extraction and purification by crystallization or column chromatography.
Step 2: Reduction of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide to this compound
-
To a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), in an anhydrous ether solvent (e.g., diethyl ether or THF) at 0 °C, add a solution of the Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide dropwise.
-
The reaction mixture is then typically heated to reflux to ensure complete reduction.
-
After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting salts are filtered off, and the organic layer is separated.
-
The crude product is then purified by distillation under reduced pressure or by column chromatography to yield the final primary amine.
Characterization
Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, MS) for this compound is currently limited. However, based on the known spectra of related benzocyclobutene derivatives, the following characteristic signals can be anticipated:
-
¹H NMR: Aromatic protons would appear in the range of δ 7.0-7.3 ppm. The benzylic and cyclobutyl protons would be observed in the aliphatic region, typically between δ 2.5-4.0 ppm. The aminomethyl protons would likely appear as a singlet or a multiplet in the upfield region.
-
¹³C NMR: Aromatic carbons would resonate in the δ 120-150 ppm range. The aliphatic carbons of the cyclobutyl and aminomethyl groups would be found in the upfield region of the spectrum.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 133. Key fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the cyclobutane ring.
Chemical Reactivity and Potential Applications
Thermal Ring-Opening of the Benzocyclobutene Core
A defining characteristic of the benzocyclobutene scaffold is its thermal lability. Upon heating to temperatures typically in the range of 180-220 °C, the cyclobutene ring undergoes a conrotatory electrocyclic ring-opening to form a highly reactive o-xylylene (or o-quinodimethane) intermediate.[1] This intermediate can then participate in a variety of pericyclic reactions, most notably [4+2] cycloadditions (Diels-Alder reactions), with suitable dienophiles. This reactivity provides a powerful synthetic tool for the construction of complex polycyclic systems.
Caption: Generalized reaction scheme for the thermal ring-opening of a benzocyclobutene derivative.
Potential as a Research Chemical in Medicinal Chemistry
While this compound is commercially available and marketed as a "useful research chemical," its specific biological activities are not well-documented in peer-reviewed literature.[4] Some chemical suppliers have claimed that the compound is an antitussive and analgesic agent that binds to opioid receptors.[5][6] However, at the time of this writing, no primary scientific studies have been identified to substantiate these claims.
Despite the lack of direct evidence for the title compound's activity, the broader class of benzocyclobutene derivatives has shown significant promise in drug discovery. The rigid BCB scaffold can serve as a bioisostere for other aromatic systems, offering a unique vector for substituent placement and potentially improving pharmacokinetic or pharmacodynamic properties. The diverse pharmacological profiles of known benzocyclobutene-containing molecules, including general anesthetics and SGLT1/SGLT2 dual inhibitors, underscore the therapeutic potential of this chemical class.[2] Therefore, this compound represents an unexplored starting point for the synthesis of novel, structurally constrained amines for screening against a wide range of biological targets.
Safety and Handling
-
General Handling: The compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Inhalation: Avoid inhaling dust, fumes, or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
This compound is a research chemical with a unique molecular architecture that holds potential for applications in both medicinal chemistry and materials science. Its defining feature is the benzocyclobutene core, which imparts characteristic thermal reactivity. While unsubstantiated claims of its pharmacological activity exist, the true biological profile of this compound remains to be elucidated through rigorous scientific investigation.
Future research efforts should focus on several key areas:
-
Definitive Synthesis and Characterization: The publication of a detailed and validated synthetic protocol, along with comprehensive spectroscopic data, is essential for facilitating further research.
-
Pharmacological Screening: A systematic evaluation of the compound's activity against a broad panel of biological targets is warranted to either confirm or refute the existing claims and to uncover novel therapeutic potential.
-
Derivative Synthesis: The primary amine functionality serves as a convenient handle for the synthesis of a library of derivatives, which could be used to explore structure-activity relationships.
By addressing these fundamental knowledge gaps, the scientific community can fully assess the value of this compound as a tool for innovation in drug discovery and beyond.
References
- 1. This compound | CAS 1005-19-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Design, Synthesis, and Evaluation of a Series of Novel Benzocyclobutene Derivatives as General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. digibuo.uniovi.es [digibuo.uniovi.es]
- 6. This compound [cymitquimica.com]
An In-Depth Technical Guide to the Computational Conformational Analysis of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine
Abstract
This technical guide provides a comprehensive framework for the computational investigation of the conformational landscape of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine. This bicyclic aromatic amine is a key structural motif in various pharmacologically active compounds, and understanding its three-dimensional structure is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutics. This document outlines a hierarchical computational strategy, commencing with an efficient exploration of the conformational space using molecular mechanics, followed by high-accuracy energy refinement and population analysis using density functional theory (DFT). The protocols detailed herein are designed to be self-validating and are grounded in established computational chemistry principles, providing researchers, scientists, and drug development professionals with a robust workflow for characterizing the conformational preferences of this and similar flexible molecules.
Introduction: The Significance of Conformational Analysis in Drug Discovery
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For flexible molecules, such as this compound, which possesses a rotatable aminomethyl side chain attached to a rigid bicyclic core, multiple low-energy conformations can coexist in equilibrium. The relative populations of these conformers, and their ability to adopt a specific bioactive conformation upon binding to a biological target, are critical determinants of efficacy and selectivity.
Computational conformational analysis has emerged as an indispensable tool in modern drug discovery, offering insights that are often difficult to obtain through experimental methods alone. By mapping the potential energy surface (PES) of a molecule, we can identify stable conformers, determine their relative energies, and predict their equilibrium populations. This information is invaluable for:
-
Pharmacophore Modeling: Identifying the spatial arrangement of chemical features necessary for biological activity.
-
Structure-Based Drug Design: Docking flexible ligands into protein binding sites and accurately predicting binding affinities.
-
Understanding Structure-Activity Relationships (SAR): Correlating conformational preferences with observed biological activities to guide lead optimization.
This guide will focus on a multi-tiered computational approach that balances computational cost with accuracy, a crucial consideration in drug development pipelines where high-throughput screening of virtual libraries is common.
The Computational Workflow: A Multi-Step Approach
Our proposed workflow for the conformational analysis of this compound is a sequential process designed to efficiently and accurately explore the molecule's conformational space.
Methodological & Application
A-108: A Practical Guide to the Synthesis of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine
Application Note: A-108
Abstract
1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine, a derivative of benzocyclobutene (BCB), is a valuable bifunctional molecule featuring a strained four-membered ring fused to a benzene ring. The unique reactivity of the BCB core, which can undergo thermal ring-opening to form highly reactive o-quinodimethanes, makes it a versatile synthon in organic synthesis, polymer science, and materials chemistry.[1][2] The primary amine functionality provides a convenient handle for further molecular elaboration, particularly in the development of pharmaceutical intermediates.[3] This application note provides a detailed, reliable protocol for the synthesis of this compound from a commercially available precursor, benzocyclobutene-7-carboxaldehyde, via reductive amination. We offer in-depth explanations for procedural choices, comprehensive characterization guidelines, and critical safety information to ensure reproducible and safe execution.
Introduction and Strategic Analysis
The benzocyclobutene (BCB) moiety is a key structural motif in various applications, from bioactive molecules to advanced polymers used in microelectronics due to their thermal stability.[1][4] The target molecule, this compound (henceforth 3 ), combines this reactive BCB core with a primary aminomethyl group. This primary amine is a crucial functional group for introducing the BCB scaffold into larger molecules, such as in the synthesis of the cardiovascular drug Ivabradine and its analogues.[3]
Retrosynthetic Strategy:
Our synthetic approach is centered on the formation of the C-N bond via reductive amination. This is a robust and widely used transformation in organic synthesis that converts a carbonyl group into an amine.[5][6] The retrosynthetic analysis reveals that the target primary amine (3 ) can be disconnected at the C-N bond, leading back to benzocyclobutene-7-carboxaldehyde (1 ) and an ammonia source. The aldehyde itself is a stable, often commercially available starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. KR101495614B1 - Process for the enzymatic synthesis of (7s)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl) n-methyl methanamine, and application in the synthesis of ivabradine and salts thereof - Google Patents [patents.google.com]
- 4. Preparation of benzocyclobutene-functionalized organic–inorganic hybrid microspheres and their reduction of permittivity to DVSBCB resin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes & Protocols: A Guide to the Enzymatic Synthesis of Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl Methanamine Derivatives
Abstract
Chiral amines are indispensable building blocks in the pharmaceutical industry, constituting a significant portion of active pharmaceutical ingredients (APIs).[1][2][3] The synthesis of structurally complex amines, such as the derivatives of dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl methanamine—a key precursor for cardiovascular drugs like Ivabradine[4]—presents considerable challenges for traditional chemical methods. These methods often rely on harsh conditions, costly metal catalysts, and multi-step procedures with insufficient stereoselectivity.[3][5] Biocatalysis, particularly the application of ω-transaminases (ω-TAs), has emerged as a powerful, green, and highly efficient alternative for the asymmetric synthesis of chiral amines from prochiral ketones.[6][7][8] This document provides an in-depth guide to the principles, protocols, and optimization strategies for the transaminase-mediated synthesis of these valuable bicyclic methanamine derivatives, tailored for researchers and professionals in drug development and chemical manufacturing.
The Scientific Rationale: Embracing Biocatalysis
The strategic advantage of employing enzymes lies in their inherent stereoselectivity and ability to operate under mild, aqueous conditions.[8][9] For the conversion of a prochiral ketone to a chiral amine, ω-transaminases stand out as exemplary biocatalysts.
The Transaminase Mechanism of Action
Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amine donor to a carbonyl acceptor, such as a ketone or aldehyde.[5][10] The reaction proceeds via a "ping-pong bi-bi" mechanism, which involves two distinct half-reactions:
-
First Half-Reaction: The PLP cofactor, covalently bound to a lysine residue in the enzyme's active site, accepts the amino group from an amine donor (e.g., L-Alanine or Isopropylamine). This converts the cofactor into its aminated form, pyridoxamine-5'-phosphate (PMP), and releases the keto-acid byproduct (e.g., pyruvate or acetone).
-
Second Half-Reaction: The prochiral ketone substrate enters the active site. The PMP cofactor then transfers the amino group to the ketone's carbonyl carbon. The chiral environment of the active site dictates the facial selectivity of the amine group addition, resulting in the formation of a highly enantiopure amine product and regenerating the PLP cofactor for the next catalytic cycle.[11]
This elegant mechanism allows for the production of chiral amines with exceptional optical purity, often exceeding >99% enantiomeric excess (ee).[5]
Caption: The Ping-Pong mechanism of a transaminase.
Overcoming the Thermodynamic Hurdle
A primary challenge in transaminase-catalyzed reactions is the often-unfavorable reaction equilibrium, which can limit product conversion.[12] The direct amination of a ketone is typically thermodynamically neutral, necessitating strategic intervention to drive the reaction towards the product. Several field-proven methods exist:
-
Excess Amine Donor: Using a stoichiometric excess (5-10 equivalents) of the amine donor can shift the equilibrium according to Le Châtelier's principle. However, this can complicate downstream processing.
-
Byproduct Removal: A more elegant and industrially preferred approach is the removal of the ketone byproduct. When using isopropylamine (IPAm) as the amine donor, the acetone byproduct can be removed from the reaction vessel by evaporation (if temperature permits) or by using a secondary enzymatic system that consumes it.[1][2]
-
"Smart" Amine Donors: Donors like ortho-xylylenediamine can be used, where the imine byproduct undergoes a spontaneous and irreversible cyclization, effectively pulling the entire reaction equilibrium towards the desired amine product.[12]
For the synthesis of bicyclic methanamines, isopropylamine is an excellent choice due to its low cost and the volatility of the acetone byproduct.
Experimental Protocol: Asymmetric Synthesis
This protocol details the synthesis of (S)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine from its corresponding prochiral ketone.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-one | ≥98% | Commercial Source | The prochiral ketone substrate. |
| (S)-selective ω-Transaminase (e.g., ATA-117 or engineered variant) | Lyophilized Powder | Commercial Source (e.g., Codexis) | Screen various (S)-TAs for optimal activity. |
| Pyridoxal-5'-phosphate (PLP) | ≥98% | Sigma-Aldrich | Essential cofactor. |
| Isopropylamine (IPAm) | ≥99% | Sigma-Aldrich | Amine donor. |
| Potassium Phosphate Buffer | Molecular Biology Grade | - | Used to maintain pH. |
| Dimethyl Sulfoxide (DMSO) | HPLC Grade | Fisher Scientific | Co-solvent for substrate solubility. |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | Extraction solvent. |
| Sodium Hydroxide (NaOH) | ACS Grade | - | For pH adjustment during work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | Drying agent. |
| (S)- and (R)-amine standards | ≥99.5% | Commercial Source | For analytical method development. |
Equipment
-
Temperature-controlled orbital shaker or stirred-tank reactor.
-
Calibrated pH meter.
-
Analytical balance.
-
HPLC or GC system equipped with a chiral column (e.g., Chiralcel OD-H or equivalent).
-
Rotary evaporator.
-
Standard laboratory glassware.
Step-by-Step Synthesis Protocol
-
Reaction Buffer Preparation: Prepare a 1.0 M potassium phosphate buffer and adjust the pH to 9.0. This slightly alkaline pH is often optimal for engineered transaminases.[13]
-
Reagent Solution Preparation:
-
Enzyme Stock: In a 50 mL conical tube, dissolve the lyophilized transaminase powder in the pH 9.0 buffer to a final concentration of 20 mg/mL. Add PLP to a final concentration of 1 mM (approx. 0.25 mg/mL). Gently mix until fully dissolved.
-
Substrate Stock: In a separate glass vial, dissolve the ketone substrate in DMSO to a final concentration of 200 g/L. Gentle warming may be required.
-
-
Reaction Setup (50 mL Scale):
-
To a 250 mL baffled flask, add 35 mL of the pH 9.0 potassium phosphate buffer.
-
Add isopropylamine to a final concentration of 1.0 M.
-
Begin stirring or shaking at 250 RPM and equilibrate the temperature to 45 °C.
-
Add 5 mL of the prepared enzyme stock solution (final enzyme concentration will be approx. 2 mg/mL).
-
Slowly, over 15-20 minutes, add 2.5 mL of the ketone substrate stock solution (final substrate concentration will be 10 g/L or ~50 mM). The slow addition helps prevent substrate inhibition.
-
Seal the flask and incubate at 45 °C with vigorous shaking (250 RPM) for 24 hours.
-
-
Reaction Monitoring:
-
At time points (e.g., 1, 4, 8, 24 hours), pause shaking and withdraw a 100 µL aliquot.
-
Quench the reaction by adding the aliquot to 900 µL of acetonitrile. Vortex and centrifuge to pellet the enzyme.
-
Analyze the supernatant by chiral HPLC/GC to determine the conversion percentage and the enantiomeric excess (ee) of the amine product.
-
-
Product Work-up and Isolation:
-
After 24 hours (or upon reaction completion), cool the mixture to room temperature.
-
Adjust the pH of the reaction mixture to >11 using 2 M NaOH to ensure the product is in its free-base form.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be further purified by silica gel column chromatography if necessary.
-
Caption: Workflow for the enzymatic synthesis of the target amine.
Expected Results & Troubleshooting
Successful execution of this protocol should yield the desired chiral amine with high conversion and excellent enantioselectivity.
| Parameter | Target Value | Rationale |
| Substrate Loading | 10 g/L | Balances productivity with potential substrate inhibition. |
| Enzyme Loading | 2 mg/mL (10 wt%) | Sufficient catalyst for efficient conversion within 24h.[13] |
| Amine Donor | 1.0 M Isopropylamine | Drives equilibrium and serves as a cost-effective donor.[14] |
| Temperature | 45 °C | Optimal for many engineered transaminases, balancing activity and stability.[14] |
| Expected Conversion | >95% | - |
| Expected ee | >99% | - |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Unfavorable equilibrium.2. Enzyme inhibition (substrate/product).3. Suboptimal pH or temperature. | 1. Increase IPAm concentration; ensure proper sealing to retain volatile components.2. Decrease initial substrate loading and use a fed-batch strategy.3. Perform a pH and temperature screen (e.g., pH 7-10, Temp 30-60°C). |
| Low ee | 1. Incorrect enzyme enantioselectivity.2. Racemization of product under reaction conditions. | 1. Confirm you are using an (S)-selective TA for the (S)-product. Screen other TAs.2. Analyze product stability at reaction pH and temperature independently. |
| Enzyme Precipitation | 1. High concentration of organic co-solvent (DMSO).2. Incorrect pH or temperature. | 1. Keep DMSO concentration below 10% (v/v).2. Verify buffer pH and incubator temperature. |
Advanced Strategies: Towards Industrial Application
For large-scale and continuous manufacturing, further process optimization is crucial.
-
Enzyme Immobilization: Covalently attaching or adsorbing the transaminase onto a solid support (e.g., polymer beads or membranes) offers significant advantages, including simplified product recovery, enhanced enzyme stability, and the ability to reuse the biocatalyst for multiple batches.[15][16][17][18] This is a cornerstone of developing economically viable and sustainable processes.
-
Protein Engineering: While commercially available transaminases are powerful, many industrial processes rely on enzymes that have been specifically engineered through directed evolution.[6][8] This technology allows for the fine-tuning of an enzyme's properties to improve its activity on a non-native, bulky substrate (like the bicyclic ketone), increase its tolerance to organic solvents and high temperatures, and even alter its stereoselectivity.[1][19] The development of the enzyme used in the manufacturing of sitagliptin is a landmark example of this approach's success.[8][19]
-
Continuous Flow Synthesis: Immobilized enzymes are particularly well-suited for use in packed-bed or continuous stirred-tank reactors.[9] A continuous flow setup allows for higher productivity, consistent product quality, and simplified automation, representing the state-of-the-art in modern biocatalytic manufacturing.[15]
References
- 1. almacgroup.com [almacgroup.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 11. Transaminase - Wordpress [reagents.acsgcipr.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Membrane-immobilized transaminases for the synthesis of enantiopure amines - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00293H [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
Analytical techniques for 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine characterization
An Application Guide to the Comprehensive Characterization of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine
Introduction
This compound, a molecule built upon the strained benzocyclobutene (BCB) core, is a valuable building block in medicinal chemistry and materials science.[1][2][3] Its unique three-dimensional structure and reactive primary amine handle make it a precursor for a range of novel compounds, including pharmacologically active agents.[3] Rigorous analytical characterization is paramount to ensure the structural integrity, purity, and identity of the molecule, which are foundational requirements for its application in any research or drug development pipeline. The presence of a basic amine group and a strained ring system presents specific analytical challenges that necessitate a multi-technique approach for conclusive characterization.
This guide provides a detailed framework for researchers, outlining the core analytical techniques and protocols required for the definitive characterization of this compound. We will delve into the causality behind experimental choices, offering not just protocols but a strategic workflow for generating a complete and reliable analytical data package.
Part 1: Structural Elucidation and Verification
The primary objective is the unambiguous confirmation of the molecular structure. This is best achieved by combining nuclear magnetic resonance (NMR) spectroscopy for connectivity, mass spectrometry (MS) for molecular weight and formula, and infrared (FTIR) spectroscopy for functional group identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone of molecular structure elucidation. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a novel or synthesized batch of this compound, a full suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is recommended.
Expertise & Causality: The strained four-membered ring of the benzocyclobutene moiety significantly influences the electronic environment of the adjacent atoms, leading to characteristic chemical shifts. The primary amine is a polar group that can participate in hydrogen bonding, which may affect the appearance of its proton signals. Therefore, careful selection of NMR solvents and experiments is crucial for resolving all structural features.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice, but DMSO-d₆ can be advantageous for better resolution of the N-H protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of 0-12 ppm.
-
The N-H protons of the primary amine are expected to appear as a broad singlet between 0.5-3.0 ppm.[4]
-
The aromatic protons on the benzene ring will typically appear as a multiplet in the range of 7.0-7.3 ppm.[5]
-
The protons on the cyclobutane ring and the methylene bridge (-CH-CH₂-N) are in the aliphatic region and will exhibit complex splitting patterns due to coupling. Expect signals for the -CH₂-CH₂- of the cyclobutene ring around 3.2 ppm.[6]
-
-
¹³C NMR Acquisition:
-
Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Expected Data Summary
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key Correlations (2D NMR) |
| Aromatic CH | 7.0 - 7.3 (m) | 122 - 128 | COSY to other aromatic protons |
| Aromatic Quaternary C | N/A | 143 - 147 | HMBC to aromatic and cyclobutane protons |
| Cyclobutane CH₂ | ~3.2 (m) | ~30 | COSY to benzylic CH; HSQC to C signal |
| Benzylic CH | ~3.7 (m) | ~45 | COSY to CH₂-N and cyclobutane CH₂ |
| Methylene CH₂-N | ~2.9 (m) | ~45-50 | COSY to benzylic CH; HSQC to C signal |
| Amine NH₂ | 0.5 - 3.0 (br s) | N/A | May show weak HMBC to CH₂ |
Note: These are estimated values. Actual shifts can vary based on solvent and substitution.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
MS provides the exact molecular weight of the compound, which is a critical piece of identifying information. High-Resolution Mass Spectrometry (HRMS) is essential as it can confirm the elemental formula.
Expertise & Causality: The choice of ionization technique is important. Electrospray Ionization (ESI) is a soft ionization method well-suited for polar molecules containing an amine, which is easily protonated to form an [M+H]⁺ ion. Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is a higher-energy method that provides valuable structural information through reproducible fragmentation patterns. The NIST Chemistry WebBook provides mass spectral data for the parent benzocyclobutene structure, which can serve as a reference for interpreting fragmentation.[7][8][9]
Protocol: LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a Liquid Chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).
-
Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or injected onto a short LC column for quick separation from non-volatile impurities.
-
MS Acquisition:
-
Acquire data in positive ion mode.
-
Scan a mass range that includes the expected molecular weight (133.19 g/mol ).
-
The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 134.10.
-
-
HRMS Analysis: For an exact mass measurement, the observed m/z should be within 5 ppm of the calculated value for the formula C₉H₁₂N⁺.
Expected Fragmentation (EI or MS/MS)
| m/z | Proposed Fragment | Significance |
| 133 | [M]⁺ | Molecular Ion |
| 118 | [M - NH₂]⁺ | Loss of the amino group |
| 104 | [C₈H₈]⁺ | Benzocyclobutene radical cation (loss of CH₂NH) |
| 91 | [C₇H₇]⁺ | Tropylium ion (common aromatic fragment) |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups. For this molecule, it serves to verify the primary amine and the aromatic system.
Expertise & Causality: The N-H bonds of a primary amine (-NH₂) exhibit two characteristic stretching vibrations, a symmetric and an asymmetric stretch, which appear as a distinct doublet.[4] This is a clear diagnostic feature that distinguishes it from secondary amines (one band) and tertiary amines (no bands).[4]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat sample (if liquid or oil) or solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹.
-
Data Analysis: Identify the key absorption bands.
Key Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3250 (two bands) | N-H Stretch | Primary Amine (-NH₂)[4] |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2960 - 2850 | C-H Stretch | Aliphatic (CH, CH₂) |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂)[4] |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1335 - 1250 | C-N Stretch | Aromatic Amine derivative[4][10] |
Logical Workflow for Structural Confirmation
Caption: Workflow for structural confirmation.
Part 2: Purity Assessment and Isomer Separation
Once the structure is confirmed, it is crucial to determine the purity of the sample. Chromatography is the definitive technique for this purpose, capable of separating the target compound from starting materials, by-products, and potential isomers.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Reverse-phase HPLC (RP-HPLC) is the most common and robust method for assessing the purity of non-volatile small molecules.
Expertise & Causality: The basic nature of the primary amine in this compound can lead to poor chromatographic performance.[11] The amine can interact ionically with residual acidic silanol groups on standard silica-based C18 columns, resulting in broad, tailing peaks that compromise resolution and accurate quantification.[11] To counteract this, mobile phase additives are essential. A small amount of an acid (e.g., trifluoroacetic acid, TFA, or formic acid) protonates the amine to a consistent cationic state and suppresses the ionization of silanol groups. Alternatively, a basic additive like triethylamine (TEA) can be used to compete with the analyte for active sites on the stationary phase.[11]
Protocol: RP-HPLC for Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV-Vis detector (preferably a Diode Array Detector, DAD, to check for peak purity) and a thermostatted column compartment.
-
Column Selection:
-
Primary: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Alternative: For improved peak shape with basic compounds, consider a Phenyl-Hexyl column or a column with end-capping technology.
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% TFA or 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at ~260 nm (aromatic absorbance). Collect spectra from 200-400 nm with a DAD.
-
Injection Volume: 5-10 µL.
-
Elution Program: Start with a gradient to screen for impurities, then optimize to an isocratic method if possible for routine analysis.
-
Example Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~0.5-1.0 mg/mL.
-
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Gas Chromatography (GC): An Alternative for Volatile Impurities
GC is a powerful technique for separating volatile compounds and can be used to assess the purity of the title compound, provided it is thermally stable.
Expertise & Causality: As with HPLC, the analysis of volatile amines by GC is challenging due to their polarity and basicity, which causes strong interactions with active sites in the column and sample pathway, leading to poor peak shape.[12][13][14] Therefore, the use of a specialized, base-deactivated capillary column is not just recommended, but often mandatory for good chromatography.[12][13][14] Columns like the Rtx-Volatile Amine or CP-Volamine are specifically designed with surfaces that minimize these interactions, yielding sharp, symmetrical peaks.[12][13][14][15]
Protocol: GC-FID for Purity Analysis
-
Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column Selection: A base-deactivated column specifically designed for amines (e.g., Agilent J&W CP-Volamine, Restek Rtx-Volatile Amine, 30 m x 0.32 mm x 1.8 µm).[12][13][14]
-
GC Conditions:
-
Carrier Gas: Helium or Hydrogen, constant flow mode (~2 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: 60 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min). (This program should be optimized).
-
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Data Analysis: Purity is determined by the peak area percent method.
Overall Analytical Workflow
Caption: Integrated analytical workflow.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Bicyclo[4.2.0]octa-1,3,5-triene [webbook.nist.gov]
- 8. Bicyclo[4.2.0]octa-1,3,5-triene [webbook.nist.gov]
- 9. Bicyclo[4.2.0]octa-1,3,5-triene [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. gcms.cz [gcms.cz]
- 13. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column [discover.restek.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
The Versatile Building Block: Application Notes for 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine in Organic Synthesis
Introduction: Unlocking Synthetic Potential Through Strain
In the landscape of modern organic synthesis, the pursuit of molecular complexity from simple, readily accessible building blocks is a paramount objective. 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine, colloquially known as 7-(aminomethyl)benzocyclobutene, emerges as a uniquely powerful synthon, offering a gateway to a diverse array of complex carbocyclic and heterocyclic scaffolds. Its utility is rooted in the inherent strain of the fused four-membered ring, a feature that belies its aromatic stability. This strained cyclobutene ring serves as a latent source of reactivity, poised for controlled activation to generate highly reactive intermediates.
This technical guide provides an in-depth exploration of this compound as a building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, core reactivity, and provide detailed protocols for its application in transformative synthetic strategies. The causality behind experimental choices will be elucidated, empowering the researcher to not only replicate but also adapt these methods for their specific synthetic challenges.
Core Principles of Reactivity: The Benzocyclobutene Moiety
The synthetic utility of this compound is dominated by the reactivity of the benzocyclobutene (BCB) core. The key transformation is a thermally induced electrocyclic ring-opening to form a transient o-xylylene (also known as an o-quinodimethane). This highly reactive diene is the workhorse of subsequent synthetic elaborations, primarily through cycloaddition reactions.
The primary amine functionality at the 7-position provides a versatile handle for further derivatization, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures. This dual functionality – a reactive strained ring and a modifiable amine group – makes this compound a truly bifunctional building block.
Synthesis of this compound
A common and reliable route to this compound involves the Curtius rearrangement of the corresponding benzocyclobutene-7-carboxylic acid. This multi-step synthesis begins with a commercially available precursor and proceeds through the formation of an acyl azide, which then rearranges to an isocyanate that can be hydrolyzed to the desired primary amine.
Protocol 1: Synthesis of this compound via Curtius Rearrangement
This protocol outlines a representative synthesis starting from benzocyclobutene-7-carboxylic acid.
Step 1: Acyl Chloride Formation
-
To a solution of bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC (thin-layer chromatography).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, which is typically used in the next step without further purification.
Step 2: Acyl Azide Formation
-
Dissolve the crude acyl chloride from the previous step in anhydrous acetone (15 mL/g of starting acid).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium azide (NaN₃, 2.0 eq) in a minimal amount of water and add it dropwise to the acyl chloride solution.
-
Stir the reaction mixture vigorously at 0 °C for 1-2 hours. Monitor the reaction progress by IR spectroscopy (disappearance of the acyl chloride C=O stretch and appearance of the acyl azide N₃ stretch).
-
Once the reaction is complete, pour the mixture into ice-water and extract with a cold, non-polar solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with cold brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure at low temperature to obtain the crude bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl azide. Caution: Acyl azides are potentially explosive and should be handled with care. Avoid heating.
Step 3: Curtius Rearrangement and Trapping of Isocyanate
-
Dissolve the crude acyl azide in anhydrous toluene (20 mL/g of starting acid).
-
Heat the solution to reflux (approximately 110 °C) and maintain for 1-2 hours, or until the evolution of nitrogen gas ceases. This step effects the Curtius rearrangement to the isocyanate.[1][2]
-
Cool the reaction mixture to room temperature.
-
To hydrolyze the isocyanate to the amine, add 2M aqueous hydrochloric acid (HCl) and stir vigorously overnight.
-
Separate the aqueous layer and wash the organic layer with 1M HCl.
-
Combine the aqueous layers and basify with a concentrated solution of sodium hydroxide (NaOH) until pH > 12, keeping the flask in an ice bath.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound.
| Reagent | MW | Eq. | Quantity | Supplier (Example) |
| Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | 148.16 | 1.0 | (user defined) | Sigma-Aldrich |
| Oxalyl chloride | 126.93 | 1.5 | (calculated) | Sigma-Aldrich |
| DMF (catalytic) | 73.09 | ~0.01 | 1-2 drops | Fisher Scientific |
| Sodium azide | 65.01 | 2.0 | (calculated) | Acros Organics |
| Toluene (anhydrous) | 92.14 | - | (as solvent) | J.T. Baker |
| Hydrochloric acid (2M) | 36.46 | - | (for hydrolysis) | VWR |
| Sodium hydroxide | 40.00 | - | (for basification) | EMD Millipore |
| Dichloromethane (anhydrous) | 84.93 | - | (as solvent) | Macron |
Applications in Organic Synthesis
Derivatization of the Amine Functionality
The primary amine of this compound serves as a versatile nucleophile for a wide range of transformations, including acylation, alkylation, and reductive amination. These reactions allow for the facile introduction of diverse functional groups and the construction of more elaborate molecular frameworks. A key example is its use in the synthesis of the heart medication Ivabradine, where the amine is N-alkylated.[3]
Protocol 2: N-Alkylation of this compound
This protocol provides a general procedure for the N-alkylation of the title compound.
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Add the desired alkyl halide (R-X, 1.1 eq) to the suspension.
-
Heat the reaction mixture to a temperature appropriate for the specific alkyl halide (typically 60-80 °C) and stir until the starting amine is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate with a small percentage of triethylamine to prevent streaking) to yield the N-alkylated product.
Thermal Ring-Opening and Diels-Alder Cycloaddition
The hallmark reaction of the benzocyclobutene moiety is its thermal electrocyclic ring-opening to generate a highly reactive o-xylylene intermediate. This diene can be trapped in situ by a dienophile in a [4+2] cycloaddition (Diels-Alder reaction) to construct complex polycyclic systems.[4] The reaction proceeds with high stereospecificity and is a powerful tool for the rapid construction of six-membered rings. The reaction temperature for the ring-opening is typically in the range of 180-250 °C, though this can be influenced by substituents on the ring.
Protocol 3: Thermal Ring-Opening and Intermolecular Diels-Alder Reaction
This protocol describes a general procedure for the reaction of this compound with a dienophile, such as N-phenylmaleimide.
-
In a thick-walled, sealed reaction vessel, combine this compound (1.0 eq) and the dienophile (e.g., N-phenylmaleimide, 1.2 eq).
-
Add a high-boiling, inert solvent such as o-dichlorobenzene or 1,2,4-trichlorobenzene. The concentration should be adjusted to ensure solubility at elevated temperatures.
-
Degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Seal the vessel tightly and heat the reaction mixture in an oil bath or heating mantle to 180-220 °C. The optimal temperature may need to be determined empirically.
-
Maintain the temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration. If the product remains in solution, the solvent can be removed under high vacuum (Kugelrohr distillation is effective for removing high-boiling solvents).
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the Diels-Alder adduct.
| Reaction Parameter | Typical Range/Value | Rationale |
| Temperature | 180-250 °C | To induce the electrocyclic ring-opening of the benzocyclobutene. |
| Solvent | High-boiling, inert (e.g., o-dichlorobenzene) | To maintain a liquid phase at the required high temperatures and to be non-reactive. |
| Dienophile | Electron-deficient alkenes or alkynes | To facilitate a rapid and high-yielding Diels-Alder reaction. |
| Reaction Time | 12-48 hours | Dependent on the reactivity of the dienophile and the specific temperature used. |
Visualization of Key Processes
Caption: Synthetic route and primary reaction pathways of this compound.
Characterization Data
The following table summarizes typical spectroscopic data for this compound. Actual values may vary slightly depending on the solvent and instrument used.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 7.20-7.00 (m, 4H, Ar-H), 3.80-3.60 (m, 1H, CH-CH₂N), 3.30-3.10 (m, 2H, Ar-CH₂), 2.90-2.70 (m, 2H, CH₂-NH₂), 1.50 (br s, 2H, NH₂) |
| ¹³C NMR | δ (ppm): ~145 (Ar-C), ~142 (Ar-C), ~127 (Ar-CH), ~123 (Ar-CH), ~46 (CH-CH₂N), ~45 (Ar-CH₂), ~34 (CH₂-NH₂) |
| IR (neat) | ν (cm⁻¹): ~3360 (N-H stretch), ~3280 (N-H stretch), ~3060, 3020 (Ar C-H stretch), ~2920, 2850 (Aliphatic C-H stretch), ~1600 (N-H bend), ~1480, 1450 (Ar C=C stretch) |
| MS (EI) | m/z (%): 133 (M⁺), 118, 104, 91 |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with all amines, it is a potential irritant. The synthetic intermediates, particularly acyl azides, are potentially explosive and should be handled with extreme caution, avoiding heat and shock. High-temperature reactions should be conducted behind a blast shield.
Conclusion
This compound is a potent and versatile building block in organic synthesis. Its unique combination of a reactive, strained ring system and a readily functionalizable amine group provides a powerful platform for the construction of complex molecular architectures. The protocols and principles outlined in this guide are intended to serve as a solid foundation for researchers to explore the rich chemistry of this valuable synthon and to unlock its potential in their own synthetic endeavors. The careful and informed application of its unique reactivity will undoubtedly continue to fuel innovation in the fields of medicinal chemistry, materials science, and beyond.
References
- 1. Curtius Rearrangement [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. KR101495614B1 - Process for the enzymatic synthesis of (7s)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl) n-methyl methanamine, and application in the synthesis of ivabradine and salts thereof - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
The Benzocyclobutene Scaffold: A Privileged Motif in Modern Medicinal Chemistry — Application Notes for 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine
Introduction: The Allure of Strained Ring Systems in Drug Discovery
The benzocyclobutene (BCB) core, a benzene ring fused to a strained four-membered cyclobutane ring, represents a fascinating and increasingly utilized scaffold in medicinal chemistry.[1][2][3] This unique structural motif imparts a combination of rigidity and reactivity that medicinal chemists can exploit to design novel therapeutic agents with high potency and selectivity.[2][3] The inherent ring strain of the cyclobutane moiety makes BCB derivatives valuable building blocks, as they can undergo thermal ring-opening to form highly reactive o-xylylene intermediates, which are amenable to a variety of cycloaddition reactions.[4] This reactivity profile has paved the way for the synthesis of complex polycyclic structures.
Beyond their synthetic utility, benzocyclobutene derivatives have demonstrated a wide range of biological activities, finding applications as cardiovascular agents, central nervous system (CNS) modulators, and anesthetics.[5][6] The rigid nature of the BCB scaffold serves to lock pendant functional groups in well-defined spatial orientations, facilitating optimal interactions with biological targets. This guide provides an in-depth exploration of the potential applications of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine , a primary amine-containing benzocyclobutene, in various domains of medicinal chemistry. We will delve into the mechanistic rationale for its use in specific therapeutic areas and provide detailed protocols for its synthesis and biological evaluation.
I. Cardiovascular Applications: A Selective If Current Inhibitor for Heart Rate Reduction
The most prominent example of a benzocyclobutene-containing drug is Ivabradine, a selective inhibitor of the "funny" current (If) in the sinoatrial (SA) node of the heart.[6][7][8][9] Ivabradine is used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[6][7] The structural similarity of this compound to a key synthetic intermediate of Ivabradine suggests its potential as a novel If inhibitor.
Mechanism of Action: Targeting the Pacemaker Current
The If current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is a crucial determinant of the diastolic depolarization rate in SA node cells and, consequently, of the heart rate.[8][9] By selectively blocking HCN channels, benzocyclobutene derivatives can reduce the heart rate without affecting myocardial contractility or ventricular repolarization, a significant advantage over other rate-lowering agents like beta-blockers and calcium channel blockers.[6][7][9]
Figure 1: Proposed mechanism of action for this compound as an If inhibitor.
Experimental Protocol: In Vitro Evaluation of If Inhibition
This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the inhibitory activity of the test compound on HCN4 channels, the primary isoform in the SA node.
1. Cell Culture and Transfection:
-
Culture HEK293 cells stably expressing human HCN4 channels in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Plate cells onto glass coverslips 24-48 hours prior to recording.
2. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the cells with an external solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, and 10 Glucose (pH 7.4 with NaOH).
-
Use borosilicate glass pipettes (2-4 MΩ) filled with an internal solution containing (in mM): 130 K-aspartate, 10 NaCl, 2 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP (pH 7.2 with KOH).
-
Establish a whole-cell patch-clamp configuration.
3. Data Acquisition:
-
Hold the membrane potential at -40 mV.
-
Elicit If currents by applying hyperpolarizing voltage steps from -50 mV to -140 mV in 10 mV increments for 2 seconds, followed by a depolarizing step to +20 mV to record tail currents.
-
Acquire data using a patch-clamp amplifier and appropriate software.
4. Compound Application and Analysis:
-
After establishing a stable baseline recording, perfuse the cells with the external solution containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).
-
Measure the steady-state current amplitude at the end of the hyperpolarizing pulse.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline.
-
Plot the concentration-response curve and determine the IC50 value by fitting the data to a sigmoidal dose-response equation.
| Compound | Target | IC50 (µM) | Reference |
| Ivabradine | If (HCN4) | ~2 | [8] |
| Test Compound | If (HCN4) | To be determined | N/A |
| Table 1: Representative inhibitory potency of a known If inhibitor. |
II. Central Nervous System Applications: A Potential 5-HT2A Receptor Agonist
The benzocyclobutene derivative TCB-2 is a high-affinity and selective agonist for the serotonin 2A (5-HT2A) receptor.[10][11] The 5-HT2A receptor is a key target for psychedelic drugs and is also implicated in the pathophysiology of various psychiatric disorders, including depression and schizophrenia. The structural features of this compound, particularly the primary amine separated from the aromatic ring by a methylene group on a strained ring, bear resemblance to conformationally restricted phenethylamine analogues, suggesting potential activity at the 5-HT2A receptor.[11]
Signaling Pathway: Biased Agonism at the 5-HT2A Receptor
5-HT2A receptor activation can initiate multiple downstream signaling cascades, primarily through Gq/11 to activate phospholipase C (PLC) and through β-arrestin pathways. TCB-2 has been shown to be a biased agonist, preferentially stimulating the PLC pathway over others.[11] This functional selectivity is a highly sought-after property in modern drug design, as it may allow for the separation of therapeutic effects from undesirable side effects.
Figure 2: Simplified Gq-mediated signaling pathway of the 5-HT2A receptor.
Experimental Protocol: In Vivo Head-Twitch Response (HTR) in Mice
The head-twitch response in rodents is a classic behavioral assay used to assess the in vivo activity of 5-HT2A receptor agonists.[11][12]
1. Animals:
-
Use male C57BL/6J mice (8-10 weeks old).
-
House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization before the experiment.
2. Drug Preparation and Administration:
-
Dissolve this compound in sterile saline.
-
Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 0.1, 0.5, 1.0, 2.5 mg/kg) in a volume of 10 ml/kg.
-
Include a vehicle control group (saline) and a positive control group (e.g., TCB-2 or DOI).
3. Behavioral Observation:
-
Immediately after injection, place each mouse individually into a clean observation chamber.
-
Videotape the behavior for 30 minutes.
-
A trained observer, blind to the treatment conditions, will later score the number of head twitches. A head twitch is defined as a rapid, convulsive rotational movement of the head.
4. Data Analysis:
-
Sum the total number of head twitches for each animal over the 30-minute observation period.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the dose groups to the vehicle control.
-
A statistically significant increase in the number of head twitches indicates 5-HT2A receptor agonist activity.
| Compound | Dose (mg/kg, i.p.) | Mean Head Twitches (± SEM) | Reference |
| Vehicle | 0 | 1.2 ± 0.5 | [11] |
| TCB-2 | 2.5 | 35.4 ± 4.1 | [11] |
| Test Compound | To be determined | To be determined | N/A |
| Table 2: Representative data for the head-twitch response induced by a 5-HT2A agonist. |
III. Applications in Anesthesiology: A Novel Chemotype for General Anesthetics
Recent studies have identified a series of benzocyclobutene derivatives as novel general anesthetics.[5][13][14] The mechanism of action for many general anesthetics involves the potentiation of GABAA receptor function.[15] The unique physicochemical properties of the benzocyclobutene scaffold may facilitate favorable interactions with the transmembrane domains of ligand-gated ion channels like the GABAA receptor.
Experimental Workflow: From In Vitro Screening to In Vivo Efficacy
The discovery and validation of novel general anesthetics typically follow a multi-step process, beginning with high-throughput screening and culminating in in vivo behavioral assays.
Figure 3: A typical workflow for the discovery of novel general anesthetics.
Experimental Protocol: Loss of Righting Reflex (LORR) in Mice
The LORR assay is the standard for determining the anesthetic potency (ED50) of a compound in vivo.[5][13][14]
1. Animals:
-
Use male ICR mice (20-25 g).
-
Acclimatize the animals for at least 3 days before the experiment.
2. Drug Preparation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and Cremophor EL).
-
Administer the compound via intravenous (i.v.) injection into the tail vein.
-
Test a range of doses to establish a dose-response relationship.
3. Assessment of LORR:
-
Immediately after injection, place the mouse on its back in a V-shaped trough.
-
The righting reflex is considered lost if the mouse is unable to right itself (i.e., place all four paws on the floor of the trough) within 30 seconds.
-
Record the number of animals in each dose group that exhibit LORR.
-
The duration of LORR is measured as the time from the loss of the reflex until it is regained.
4. Data Analysis:
-
Calculate the percentage of animals showing LORR at each dose.
-
Determine the ED50 (the dose at which 50% of the animals lose their righting reflex) using probit analysis.
-
The therapeutic index (TI) can be calculated as the ratio of the lethal dose (LD50) to the ED50.
| Compound | ED50 (mg/kg, i.v.) | Therapeutic Index (LD50/ED50) | Reference |
| Propofol | 9.7 | 4.5 | [5] |
| Benzocyclobutene Analog 16b | 18.2 | 10.1 | [5] |
| Test Compound | To be determined | To be determined | N/A |
| Table 3: Anesthetic potency and therapeutic index of propofol and a representative benzocyclobutene anesthetic. |
IV. General Synthetic Protocol
The synthesis of this compound can be envisioned starting from commercially available benzocyclobutene or its derivatives. A plausible route involves the functionalization at the 7-position followed by conversion to the primary amine.
Protocol: Synthesis via Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Step 1: Carboxylation of Benzocyclobutene
-
This step is often challenging. A potential route involves lithiation followed by quenching with CO2. Alternatively, a Friedel-Crafts acylation followed by oxidation can be employed if starting with a substituted benzocyclobutene.
Step 2: Amide Formation
-
Convert the carboxylic acid (Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid) to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
React the acid chloride with aqueous ammonia to form the primary amide.
Step 3: Reduction of the Amide
-
Reduce the primary amide to the target primary amine using a strong reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like THF.
-
Work-up involves quenching the excess LAH, followed by extraction and purification by column chromatography or distillation.
Conclusion
This compound is a structurally intriguing molecule that holds considerable promise for applications in diverse areas of medicinal chemistry. Its core benzocyclobutene scaffold is a privileged motif found in several biologically active compounds. Based on structural analogy to known therapeutic agents, this compound warrants investigation as a potential cardiovascular agent acting on the If current, a CNS-active compound targeting the 5-HT2A receptor, and as a novel general anesthetic. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of this and related benzocyclobutene derivatives, paving the way for the discovery of new chemical entities with significant therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. A better route to benzocyclobutenes, sought-after buildingblocks for drugs | EurekAlert! [eurekalert.org]
- 3. A better route to benzocyclobutenes, sought-after buildingblocks for drugs - Scripps Research chemists devise a new, C-H activation-based method for the synthesis of BCBs [bionity.com]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. Design, Synthesis, and Evaluation of a Series of Novel Benzocyclobutene Derivatives as General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ivabradine - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. TCB-2 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 11. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Item - Design, Synthesis, and Evaluation of a Series of Novel Benzocyclobutene Derivatives as General Anesthetics - figshare - Figshare [figshare.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine in Polymer Chemistry
Introduction: A Monomer Bridging High Performance and Functionality
In the quest for advanced polymeric materials, scientists and engineers continually seek monomers that impart unique and desirable properties to the final product. 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine, a functionalized benzocyclobutene (BCB) derivative, represents a compelling molecular architecture for the synthesis of high-performance thermosetting polymers. The core of this molecule features the strained four-membered ring of benzocyclobutene, which, upon thermal activation, undergoes a unique ring-opening reaction to form a highly reactive o-xylylene intermediate.[1] This intermediate can then participate in cycloaddition and dimerization reactions, leading to a highly cross-linked, robust polymer network. This process is particularly advantageous as it proceeds without the generation of volatile byproducts, ensuring minimal shrinkage and voids in the cured material.[2]
The presence of a primary amine group on the methanamine substituent provides a versatile handle for incorporating this monomer into various polymer backbones, such as polyamides and polyimides. This dual functionality—a reactive amine for polymerization and a latent BCB group for subsequent thermal cross-linking—allows for the design of polymers with exceptional thermal stability, low dielectric constants, minimal moisture absorption, and excellent mechanical properties, making them ideal candidates for applications in microelectronics, aerospace, and advanced composites.[1][3]
This guide provides detailed protocols for the utilization of this compound in the synthesis of novel polyamides and polyimides, along with comprehensive methods for their characterization.
PART 1: Synthesis of BCB-Functionalized Polyamides
The primary amine of this compound can readily undergo polycondensation with diacid chlorides to form polyamides. The resulting polymers contain the BCB moiety as a pendant group, which can be thermally cross-linked in a subsequent step.
Conceptual Workflow for Polyamide Synthesis and Curing
References
- 1. "Solution C-13 NMR Spectroscopy of Polyamide Homopolymers (Nylons 6, 11" by R.D. Davis, William L. Jarrett et al. [aquila.usm.edu]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Solution and solid state nuclear magnetic resonance spectroscopy of polyamides and crosslinked polyacrylates - ProQuest [proquest.com]
Application Notes and Protocols for the Characterization of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine as a 5-HT2A Receptor Ligand
For: Researchers, scientists, and drug development professionals
Abstract
The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a critical modulator of a wide array of physiological and cognitive processes.[1][2] Its implication in various neuropsychiatric disorders has rendered it a significant target for therapeutic intervention.[3] This document provides a comprehensive guide for the characterization of a novel compound, 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine, as a potential 5-HT2A receptor ligand. While this specific molecule is not extensively documented in existing literature, its structural analog, (7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine (TCB-2), is a known high-affinity 5-HT2A agonist.[4][5][6] This structural relationship provides a strong rationale for the thorough investigation of the parent compound's pharmacological profile at the 5-HT2A receptor. These application notes detail the necessary protocols, from initial binding affinity determination to functional signaling pathway analysis, to elucidate the potential of this compound as a valuable research tool or therapeutic lead.
Introduction: The 5-HT2A Receptor - A Key Neuromodulatory Target
The 5-HT2A receptor is a subtype of the 5-HT2 receptor family and is widely expressed in the central nervous system, particularly in the cerebral cortex.[1] As a GPCR, it primarily signals through the Gq/G11 pathway, leading to the activation of phospholipase C (PLC).[1][2] This initiates a cascade of intracellular events, including the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium levels.[1][7][8] The 5-HT2A receptor is a key player in modulating processes such as learning, memory, and sensory perception.[1] Its dysregulation has been linked to conditions like schizophrenia, depression, and anxiety disorders, making it a focal point for drug discovery efforts.[1]
Ligands targeting the 5-HT2A receptor can exhibit a range of pharmacological effects, from the hallucinogenic properties of agonists like LSD and psilocybin to the antipsychotic effects of antagonists.[1][2] The concept of "functional selectivity" or "biased agonism" is particularly relevant to the 5-HT2A receptor, where different ligands can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways.[7][9] This opens up the possibility of designing drugs with more precise therapeutic effects and fewer side effects.
Compound of Interest: this compound
While information on this compound is limited, its chemical scaffold is present in known psychoactive compounds.[10][11][12] The related compound, TCB-2, is a potent and selective 5-HT2A receptor agonist.[4][5][6][13] The structural similarity between these two molecules suggests that this compound may also interact with the 5-HT2A receptor. A thorough in vitro characterization is therefore warranted to determine its binding affinity, functional activity, and potential signaling bias.
Experimental Workflows: A Step-by-Step Characterization
A systematic approach is crucial for the comprehensive evaluation of a novel compound. The following sections outline the key experimental protocols for characterizing this compound as a 5-HT2A receptor ligand.
Workflow Diagram
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and behavioral characterization of the 5-HT2A receptor in C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT2A receptor pharmacological tool, or none of the above? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (7R)-3-Bromo-2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, CasNo.912440-88-1 BOC Sciences United States [bocscichem.lookchem.com]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties | PLOS Computational Biology [journals.plos.org]
- 10. This compound [cymitquimica.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. 1005-19-2|Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine|BLD Pharm [bldpharm.com]
- 13. scanR [scanr.enseignementsup-recherche.gouv.fr]
Troubleshooting & Optimization
Navigating the Synthesis of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this synthesis and improve your yield.
The bicyclo[4.2.0]octa-1,3,5-triene core, also known as benzocyclobutene, is a strained ring system, rendering it susceptible to specific side reactions under various conditions.[1] Understanding the interplay between the inherent reactivity of this moiety and the chosen synthetic route is paramount for a successful outcome. This guide will explore several common synthetic pathways and address the potential pitfalls associated with each.
I. Synthetic Strategies and Troubleshooting
The synthesis of this compound can be approached from several key intermediates. Below, we dissect four common routes, outlining potential issues and their corresponding solutions.
Route 1: From Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
This route involves the conversion of the carboxylic acid to an amide, followed by reduction.
Workflow Diagram:
Caption: Synthesis of the target amine from the corresponding carboxylic acid.
Troubleshooting Guide:
| Question/Issue | Potential Cause & Scientific Explanation | Recommended Solution & Protocol |
| Low yield in amide formation. | The direct reaction of a carboxylic acid and an amine to form an amide is often inefficient due to the formation of a stable ammonium carboxylate salt.[2] Activating the carboxylic acid, for instance, by converting it to an acyl chloride, is necessary to drive the reaction. | Protocol: Acyl Chloride Formation and Amination. 1. In a fume hood, suspend the carboxylic acid in an inert solvent like dichloromethane (DCM) or toluene. 2. Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. 3. Stir at room temperature until the evolution of gas ceases. 4. Remove the excess reagent and solvent under reduced pressure. 5. Dissolve the crude acyl chloride in an inert solvent and add it dropwise to a cooled solution of aqueous ammonia or an amine of choice. |
| Incomplete amide reduction or side product formation. | The benzocyclobutene ring is sensitive to high temperatures, which can lead to ring-opening.[3] Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be highly reactive and may lead to side reactions if not controlled. Amides are generally less reactive towards reduction than esters.[4] | Protocol: Amide Reduction with LiAlH₄. 1. In a flame-dried flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ in anhydrous tetrahydrofuran (THF). 2. Cool the suspension to 0 °C. 3. Slowly add a solution of the amide in anhydrous THF dropwise. 4. After the addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC). 5. Carefully quench the reaction at 0 °C by the sequential addition of water, followed by 15% aqueous NaOH, and then more water. 6. Filter the resulting precipitate and extract the filtrate with an organic solvent. |
Route 2: From Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol
This approach utilizes the corresponding alcohol, which can be converted to the amine via a Mitsunobu reaction.
Workflow Diagram:
Caption: Synthesis of the target amine from the corresponding alcohol.
Troubleshooting Guide:
| Question/Issue | Potential Cause & Scientific Explanation | Recommended Solution & Protocol |
| Low conversion in the Mitsunobu reaction. | The success of the Mitsunobu reaction is highly dependent on the quality of the reagents (triphenylphosphine, DEAD/DIAD) and the acidity of the nucleophile (pKa < 13).[5] The order of addition of reagents can also be critical.[5] Benzylic alcohols can sometimes be challenging substrates.[6] | Protocol: Optimized Mitsunobu Reaction. 1. Ensure all reagents are fresh and anhydrous. Triphenylphosphine can oxidize over time. 2. In an inert atmosphere, dissolve the alcohol, phthalimide (as the nucleophile), and triphenylphosphine in anhydrous THF. 3. Cool the solution to 0 °C. 4. Add DEAD or DIAD dropwise to the cooled solution. 5. Allow the reaction to slowly warm to room temperature and stir until completion. 6. If the above fails, try pre-forming the betaine by adding DEAD/DIAD to triphenylphosphine at 0 °C before adding the alcohol and then the phthalimide.[5] |
| Difficulty in purifying the product from triphenylphosphine oxide and reduced DEAD/DIAD. | The byproducts of the Mitsunobu reaction, triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate, can be difficult to separate from the desired product by standard chromatography due to their polarity and solubility. | Purification Strategy: 1. TPPO Removal: After the reaction, concentrate the mixture and triturate with a non-polar solvent like diethyl ether or a hexane/ether mixture. TPPO is often insoluble and can be filtered off.[1][7] Alternatively, precipitation with ZnCl₂ can be effective.[8] 2. Reduced DEAD/DIAD Removal: This byproduct can sometimes be removed by repeated aqueous washes or by using a modified azodicarboxylate that generates an easily removable byproduct.[9] Column chromatography may still be necessary. |
Route 3: From Bicyclo[4.2.0]octa-1,3,5-trien-7-carboxaldehyde
Reductive amination of the corresponding aldehyde provides a direct route to the amine.
Workflow Diagram:
Caption: Synthesis of the target amine from the corresponding aldehyde.
Troubleshooting Guide:
| Question/Issue | Potential Cause & Scientific Explanation | Recommended Solution & Protocol |
| Low yield of the desired amine, with significant amounts of starting aldehyde or the corresponding alcohol. | Incomplete imine formation before the addition of the reducing agent, or reduction of the aldehyde by the reducing agent. Sodium borohydride (NaBH₄) can reduce aldehydes, so the imine must be pre-formed.[10] The benzocyclobutene ring is sensitive to strongly acidic conditions which might be used to promote imine formation.[11] | Protocol: Reductive Amination with NaBH₃CN. 1. Dissolve the aldehyde and an excess of an ammonia source (e.g., ammonium acetate or ammonium chloride) in a suitable solvent like methanol. 2. Adjust the pH to be weakly acidic (pH 6-7) to promote imine formation without causing degradation of the benzocyclobutene ring. 3. Add sodium cyanoborohydride (NaBH₃CN), which is a milder reducing agent that selectively reduces the imine in the presence of the aldehyde.[12] 4. Stir at room temperature until the reaction is complete. |
| Formation of secondary or tertiary amine byproducts. | The primary amine product can react further with the starting aldehyde to form secondary and tertiary amines. This is a common issue in reductive amination.[13] | Mitigation Strategy: Use a large excess of the ammonia source to outcompete the product amine in reacting with the aldehyde. Alternatively, if a primary amine is used as the nitrogen source, careful control of stoichiometry is required. |
Route 4: From Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
Reduction of the nitrile offers another pathway to the primary amine.
Workflow Diagram:
Caption: Synthesis of the target amine from the corresponding nitrile.
Troubleshooting Guide:
| Question/Issue | Potential Cause & Scientific Explanation | Recommended Solution & Protocol |
| Incomplete reduction of the nitrile. | Nitriles can be resistant to reduction. While LiAlH₄ is a powerful reducing agent, harsh conditions may be required, which could be detrimental to the benzocyclobutene ring.[14] Catalytic hydrogenation may require high pressures and temperatures. | Protocol: Nitrile Reduction with LiAlH₄. 1. Follow a similar procedure as for the amide reduction (Route 1), using anhydrous THF and an inert atmosphere. 2. A slight excess of LiAlH₄ may be necessary. 3. Monitor the reaction closely by TLC to avoid prolonged reaction times at elevated temperatures. Alternative: Catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon can be an option, but conditions need to be carefully optimized to avoid high temperatures. |
| Difficulty in isolating the product after LiAlH₄ reduction. | The workup for LiAlH₄ reactions can sometimes lead to the formation of gelatinous aluminum salts that can trap the product, reducing the isolated yield. | Workup Optimization: The Fieser workup (sequential addition of water, 15% NaOH, and water) is a reliable method to produce a granular precipitate of aluminum salts that is easily filtered.[15] Ensure vigorous stirring during the quenching process. |
II. Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and its synthetic intermediates?
A1: The benzocyclobutene core is thermally sensitive and can undergo ring-opening at elevated temperatures (typically above 180°C), although this can be influenced by substituents.[3][16] It is also sensitive to strong acids, which can catalyze ring-opening or other rearrangements.[11] Therefore, it is advisable to conduct reactions at or below room temperature whenever possible and to use non-acidic or weakly acidic conditions. The final amine product, being a primary benzylic amine, may be susceptible to air oxidation over time and should be stored under an inert atmosphere.
Q2: What are the best practices for purifying the final amine product?
A2: Primary amines can be challenging to purify by silica gel chromatography due to their basicity, which can lead to tailing and poor separation. To mitigate this, you can:
-
Use a modified mobile phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent.
-
Use a different stationary phase: Amine-functionalized silica can be very effective for the purification of basic compounds.
-
Acid-base extraction: The basic nature of the amine allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, which will then move to the aqueous layer. The aqueous layer can then be basified and the pure amine extracted back into an organic solvent.
Q3: Are there any specific safety precautions to consider?
A3: Standard laboratory safety practices should always be followed. Specifically for these syntheses:
-
Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and reactions must be carried out under an inert atmosphere. The quenching process should be performed slowly and at low temperatures.
-
DEAD/DIAD: These azodicarboxylates are toxic and potentially explosive. Handle with care in a well-ventilated fume hood.
-
Thionyl Chloride and Oxalyl Chloride: These are corrosive and react with moisture to produce HCl gas. They should be handled in a fume hood.
-
Hydrazine: Hydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a fume hood.
By understanding the key chemical transformations and being aware of the potential challenges associated with the benzocyclobutene core, researchers can optimize the synthesis of this compound and achieve higher yields of this valuable compound.
III. References
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from --INVALID-LINK--
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936.
-
Lipshutz, B. H., Chung, D. W., Rich, B., & Corral, R. (2006). Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: A New Azodicarboxylate. Organic Letters, 8(22), 5069–5072.
-
Benzocyclobutene. (2023, November 28). In Wikipedia. --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reactions. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). Mitsunobu Reaction. Retrieved from --INVALID-LINK--
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from --INVALID-LINK--
-
Smolecule. (n.d.). Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde. Retrieved from --INVALID-LINK--
-
ACS Publications. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Retrieved from --INVALID-LINK--
-
Mitsunobu reaction. (2023, December 19). In Wikipedia. --INVALID-LINK--
-
ResearchGate. (n.d.). Mitsunobu Reaction Using Basic Amines as Pronucleophiles | Request PDF. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Recent chemistry of benzocyclobutenes. Retrieved from --INVALID-LINK--
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from --INVALID-LINK--
-
OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from --INVALID-LINK--
-
IUCr Journals. (n.d.). cis-8-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid at 293K. Retrieved from --INVALID-LINK--
-
Reddit. (n.d.). How to get rid of reduced DIAD? Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, and use for the synthesis of ivabradine and the salts thereof. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Retrieved from --INVALID-LINK--
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from --INVALID-LINK--
-
Pearson. (n.d.). Show how Gabriel syntheses are used to prepare the following amin.... Retrieved from --INVALID-LINK--
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Reactions of benzocyclobutene derivatives. Retrieved from --INVALID-LINK--
-
Thieme E-Books. (n.d.). Synthesis by Cycloaddition and Electrocyclic Reactions. Retrieved from --INVALID-LINK--
-
ACG Publications. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. Retrieved from --INVALID-LINK--
-
Oakwood Chemical. (n.d.). Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid. Retrieved from --INVALID-LINK--
-
YouTube. (2021, January 30). Gabriel Synthesis [Video]. NRO Chemistry. --INVALID-LINK--
-
Justia Patents. (n.d.). 20130210091 Process for the enzymatic synthesis of (7S)-3,4.... Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde. Retrieved from --INVALID-LINK--
-
Reductive amination. (2023, December 19). In Wikipedia. --INVALID-LINK--
-
Organic Reactions. (n.d.). Reductive Amination. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Low‐Energy Driven Ring‐Opening Behavior of Benzocyclobutene Derivatives. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 22). Conversion of a Carboxylic Acid to an Amide. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from --INVALID-LINK--
References
- 1. shenvilab.org [shenvilab.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Workup [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
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- 11. repository.ias.ac.in [repository.ias.ac.in]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
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- 15. tcichemicals.com [tcichemicals.com]
- 16. researchgate.net [researchgate.net]
Benzocyclobutene Synthesis Technical Support Center
Welcome to the Technical Support Center for Benzocyclobutene (BCB) Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these versatile yet challenging molecules. Benzocyclobutenes are valuable synthetic intermediates, prized for their ability to generate o-quinodimethane (oQDM) intermediates under thermal or photochemical conditions, which are pivotal in natural product synthesis, medicinal chemistry, and materials science.[1] However, the inherent ring strain and reactivity of the cyclobutene ring present unique synthetic hurdles.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights. Our goal is to empower you to overcome common obstacles and achieve success in your synthetic endeavors.
Troubleshooting Guide: Common Challenges in Benzocyclobutene Synthesis
This section addresses specific issues that may arise during the synthesis of benzocyclobutenes, offering explanations for the underlying causes and providing actionable solutions.
Low Yields and Unexpected Side Products
Question: My reaction is resulting in a low yield of the desired benzocyclobutene, and I'm observing multiple unidentified side products. What is the likely cause and how can I mitigate this?
Answer:
Low yields in benzocyclobutene synthesis are frequently linked to the inherent instability of the strained four-membered ring. The primary culprit is often undesired ring-opening of the cyclobutene moiety, which can be initiated by acidic conditions or high temperatures.[1]
Causality:
-
Acid Sensitivity: The cyclobutene ring is highly susceptible to cleavage under acidic conditions. Electrophilic substitution reactions, such as bromination or acylation, can generate hydrogen halides as byproducts, which in turn catalyze the formation of ring-opened side products.[1] This often limits the yield of such reactions to under 50%.[1]
-
Thermal Instability: While the thermal ring-opening of BCBs to form o-xylylenes is a synthetically useful reaction, it can become a significant pathway for decomposition if reaction temperatures are not carefully controlled.[2] The required temperature for this electrocyclic rearrangement is typically above 180-200 °C for the parent BCB, but this can be lowered by substituents on the cyclobutene ring.[3]
-
Reaction Conditions: For transition metal-catalyzed reactions, factors such as the choice of ligand, base, and solvent can significantly impact the reaction outcome and yield.[4]
Troubleshooting Protocol:
-
Strictly Anhydrous and Inert Conditions: Ensure your reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture, which can lead to protic acids.
-
Use of a Non-Protic Base: In reactions that may generate acidic byproducts (e.g., electrophilic aromatic substitution), incorporate a non-nucleophilic, hindered base (e.g., 2,6-lutidine or proton sponge) to scavenge any generated protons without interfering with the desired reaction.
-
Temperature Control: Carefully monitor and control the reaction temperature. If high temperatures are necessary, consider whether the reaction time can be minimized to reduce the extent of thermal decomposition. For thermally sensitive substrates, explore alternative synthetic routes that proceed at lower temperatures.
-
Modern Synthetic Methods: If traditional methods are failing, consider employing modern palladium-catalyzed C-H activation strategies. These methods can offer milder reaction conditions and improved yields for certain BCB derivatives.[4][5] For instance, the combination of Pd(OAc)2 and PtBu3 with K2CO3 as the base in DMF has been effective for the synthesis of various substituted BCBs.[4][5]
Experimental Workflow for Palladium-Catalyzed C-H Activation:
Caption: Palladium-Catalyzed BCB Synthesis Workflow.
Poor Regioselectivity in Substitution Reactions
Question: I am attempting to functionalize a substituted benzocyclobutene, but I am getting a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in the functionalization of benzocyclobutenes can be challenging due to the interplay of electronic and steric effects. Traditional electrophilic substitution reactions may not provide adequate control.
Causality:
-
Mixture of Directing Effects: The fused cyclobutene ring and other substituents on the aromatic ring can have competing directing effects, leading to the formation of multiple isomers.
-
Harsh Reaction Conditions: Forcing conditions can sometimes override subtle directing effects, resulting in a loss of selectivity.
Troubleshooting Protocol:
-
Directed Ortho-Metalation (DoM): For precise control over the position of incoming electrophiles, consider using a directed ortho-metalation strategy. A directing group on the aromatic ring (e.g., -CONR2, -OMe) can direct a strong base (e.g., n-BuLi, s-BuLi) to deprotonate the adjacent ortho position, creating a nucleophilic site that can then be quenched with an electrophile.
-
Modern Cross-Coupling Strategies: Recent advances have provided highly regioselective methods for BCB synthesis. For example, a method developed by Jin-Quan Yu's group at Scripps Research utilizes palladium catalysts with specific bidentate amide-pyridone ligands to achieve C-H activation with high regioselectivity.[6][7] This approach allows for the differentiation between aryl iodide and bromide sites, enabling controlled annulation.[6][7]
-
Pre-functionalization Strategy: It may be more effective to install the desired functional groups on the precursors before the formation of the benzocyclobutene ring. This can provide better control over the final substitution pattern.
Decision Tree for Improving Regioselectivity:
Caption: Troubleshooting Regioselectivity in BCB Synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to benzocyclobutenes?
A1: Historically, BCBs were synthesized through methods like cycloadditions, rearrangements, and extrusion reactions.[8] More contemporary and versatile methods include:
-
Palladium-Catalyzed C-H Activation: This method allows for the synthesis of BCBs from readily available starting materials under relatively mild conditions.[4][5]
-
Zirconium-Promoted Cross-Coupling: A one-pot reaction of aryllithium compounds and alkenyl bromides can produce functionalized BCBs.[5]
-
Benzyne [2+2] Cycloadditions: The reaction of benzynes with alkenes, such as enamides or vinyl ethers, is a direct route to 1-substituted BCBs.[9][5]
-
Thermal Desulfonylation: Thermolysis of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide provides a route to the parent benzocyclobutene.[10]
Q2: At what temperature does the benzocyclobutene ring open?
A2: The parent benzocyclobutene undergoes thermal electrocyclic ring-opening to o-xylylene at temperatures above approximately 180-200 °C. However, this temperature can be significantly influenced by substituents on the cyclobutene ring. Electron-donating groups can raise the ground state energy, while electron-withdrawing groups can lower the transition state energy, both leading to a lower ring-opening temperature. For instance, 1-methoxybenzocyclobutene isomerizes at 110 °C or higher.[9]
Q3: How can I purify my benzocyclobutene product effectively?
A3: Purification can be challenging due to the potential for polymerization or decomposition of the product, especially if it is thermally sensitive.
-
Column Chromatography: This is the most common method. Use a neutral stationary phase like silica gel, and consider deactivating it with a small amount of a non-protic base (e.g., triethylamine in the eluent) if your compound is acid-sensitive. Keep the column cool and run it as quickly as possible.
-
Distillation: For liquid BCBs, vacuum distillation can be effective. Ensure the distillation temperature is well below the thermal ring-opening temperature of your specific derivative.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.
Q4: Can I perform reactions on the aromatic ring of a benzocyclobutene without causing the cyclobutene to open?
A4: Yes, but with caution. As mentioned, electrophilic substitutions that generate strong acids are problematic.[1] Reactions that proceed under neutral or basic conditions and at moderate temperatures are generally safer. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) on a halogenated benzocyclobutene can be performed successfully without ring-opening, provided the temperature is controlled.
Quantitative Data Summary: Reaction Conditions for BCB Synthesis
| Method | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd-Catalyzed C-H Activation | Pd(OAc)2 / PtBu3 | K2CO3 | DMF | 140 | 44-92 | [4] |
| Zr-Promoted Cross-Coupling | Zr(Cp)2Cl2 / n-BuLi | - | THF | -78 to RT | Good | [5] |
| Benzyne Cycloaddition | o-(Trimethylsilyl)phenyl triflate / CsF | - | Acetonitrile | RT | Varies | [9] |
| Thermal Desulfonylation | - | - | - | High Temp | - | [10] |
References
- 1. researchgate.net [researchgate.net]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzocyclobutene synthesis [organic-chemistry.org]
- 6. A better route to benzocyclobutenes, sought-after buildingblocks for drugs - Scripps Research chemists devise a new, C-H activation-based method for the synthesis of BCBs [bionity.com]
- 7. A better route to benzocyclobutenes, sought-after buildingblocks for drugs | EurekAlert! [eurekalert.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. thieme-connect.com [thieme-connect.com]
- 10. The steric course of the formation of benzocyclobutene by thermal desulphonylation of 1,3-dihydrobenzo[c]thiophen 2,2-dioxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine
Welcome to the technical support center for 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the synthesis and optimization of this versatile chemical building block. The unique strained four-membered ring fused to an aromatic system gives benzocyclobutene (BCB) derivatives, like the topic compound, a distinct reactivity profile, making them valuable in medicinal chemistry and materials science.[1][2][3] However, this reactivity also presents specific challenges in synthesis. This guide aims to address these challenges head-on, providing practical, experience-driven advice.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound and its derivatives.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
Answer:
Low yields in benzocyclobutene synthesis are a common issue and can stem from several factors. The strained cyclobutene ring is sensitive, and the reaction conditions must be carefully controlled.[4]
Potential Causes & Solutions:
-
Suboptimal Temperature: Benzocyclobutenes can undergo thermal ring-opening to form reactive o-quinodimethanes.[5][6] While this is a useful feature for subsequent reactions, premature ring-opening during synthesis will lead to side products and reduced yield.
-
Presence of Acidic Impurities: The cyclobutene ring is sensitive to acid, which can catalyze decomposition pathways.
-
Recommendation: Ensure all glassware is thoroughly dried and reagents, especially solvents, are free from acidic impurities. Using a non-acidic workup or including a mild base can be beneficial.
-
-
Inefficient Catalyst System (for C-H activation routes): Modern synthetic methods often employ palladium catalysis for C-H activation to form the cyclobutene ring.[2][3][7] The choice of catalyst, ligand, and base is critical.
-
Recommendation: A combination of Pd(OAc)₂ as the catalyst, P(tBu)₃ as the ligand, and K₂CO₃ as the base in a solvent like DMF has been reported to be effective.[7] Experiment with different ligand-to-metal ratios and consider alternative phosphine ligands or N-heterocyclic carbene (NHC) ligands.
-
-
Poor Quality Starting Materials: The purity of your starting materials is paramount.
-
Recommendation: Purify all starting materials before use. For example, if starting from a carboxylic acid for a C-H activation route, ensure it is free of contaminants.
-
Issue 2: Formation of Undesired Side Products
Question: I am observing significant formation of side products in my reaction mixture, complicating purification. What are these likely side products and how can I minimize their formation?
Answer:
The nature of the side products will depend on your specific synthetic route. However, some common undesired pathways exist for benzocyclobutene syntheses.
Common Side Products & Mitigation Strategies:
-
Polymerization Products: As mentioned, thermal ring-opening leads to highly reactive o-quinodimethanes, which can polymerize if not trapped by a suitable dienophile.
-
Recommendation: If the reaction requires elevated temperatures, ensure a dienophile is present in a sufficient concentration to trap the intermediate. If polymerization is still an issue, consider lowering the reaction temperature and extending the reaction time. Some benzocyclobutene derivatives are used specifically for their polymerization properties in materials science.[8]
-
-
Products of Aromatization/Rearrangement: The strained ring can be prone to rearrangement under certain conditions to relieve ring strain.
-
Recommendation: Careful control of temperature and avoiding harsh acidic or basic conditions can minimize these pathways. The thermodynamic stability of the aromatic ring is a driving force, but the kinetic reactivity of the strained ring makes it susceptible to these changes.[4]
-
-
Unreacted Starting Materials: This often points to an incomplete reaction.
-
Recommendation: Increase the reaction time or slightly elevate the temperature (while monitoring for side product formation). Ensure efficient stirring, especially for heterogeneous mixtures. Check the activity of your catalyst if one is being used.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate pure this compound from the crude reaction mixture. What purification techniques are most effective?
Answer:
Purification can be challenging due to the potential for a mixture of closely related compounds.
Recommended Purification Protocol:
-
Aqueous Workup: Begin with a standard aqueous workup to remove inorganic salts and water-soluble impurities. If your product is the free amine, a mild basic wash (e.g., with saturated sodium bicarbonate solution) can be beneficial. If it is a salt (e.g., hydrochloride), a neutral or slightly acidic wash is more appropriate.
-
Column Chromatography: This is typically the most effective method for separating the desired product from side products and unreacted starting materials.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is often effective. For the amine product, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can prevent tailing on the silica gel column.
-
-
Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.
-
Distillation: For liquid products that are thermally stable at reduced pressure, vacuum distillation can be a viable option. However, given the thermal sensitivity of the benzocyclobutene core, this should be approached with caution.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical stability and recommended storage condition for this compound?
A1: Benzocyclobutene derivatives are known for their kinetic reactivity due to the strained four-membered ring.[4] While the aromatic portion provides thermodynamic stability, the compound can be sensitive to heat, light, and acid.[1][4] It is recommended to store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Refrigeration is often advisable for long-term storage.
Q2: Can I modify the amine functionality of this compound? What precautions should I take?
A2: Yes, the primary amine is a versatile functional group that can undergo various reactions such as acylation, alkylation, and reductive amination. However, it is crucial to consider the stability of the benzocyclobutene core during these transformations. Avoid strongly acidic conditions and high temperatures. For example, when performing an acylation with an acid chloride, it is advisable to use a non-nucleophilic base like triethylamine or pyridine at or below room temperature.
Q3: Are there alternative synthetic routes to consider if my current method is failing?
A3: Several methods for synthesizing benzocyclobutenes have been developed.[1][7] If you are encountering insurmountable issues, exploring a different synthetic strategy may be beneficial. Some common approaches include:
-
Palladium-catalyzed C-H activation: This is a modern and powerful method.[2][3][7]
-
Zirconium-promoted cross-coupling: This can be a mild, one-pot reaction for producing functionalized benzocyclobutenes.[7][9]
-
[2+2] Cycloadditions: Reactions involving benzynes and alkenes can also yield the benzocyclobutene core.[9]
-
Diels-Alder reactions followed by further transformations: The bicyclic core can be constructed via a Diels-Alder cycloaddition between a diene and a dienophile.[5]
The choice of route will depend on the availability of starting materials and the desired substitution pattern on the final molecule.
III. Experimental Protocols & Data
Table 1: Example of Reaction Condition Optimization for a Pd-Catalyzed C-H Activation
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | P(tBu)₃ (10) | K₂CO₃ (2) | DMF | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (5) | P(tBu)₃ (10) | K₂CO₃ (2) | Dioxane | 100 | 12 | 45 |
| 3 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2) | DMF | 100 | 12 | 58 |
| 4 | Pd(OAc)₂ (5) | P(tBu)₃ (10) | Cs₂CO₃ (2) | DMF | 100 | 12 | 72 |
| 5 | Pd(OAc)₂ (5) | P(tBu)₃ (10) | K₂CO₃ (2) | DMF | 80 | 24 | 75 |
This table is illustrative and specific results will vary based on the exact substrates and reaction scale.
General Protocol for the Synthesis of a Benzocyclobutene Derivative via Pd-Catalyzed C-H Activation
This protocol is a general guideline based on literature precedents.[2][3][7]
-
Preparation: To a flame-dried Schlenk flask, add the aryl halide starting material (1.0 equiv.), the carboxylic acid coupling partner (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and the phosphine ligand (0.10 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 equiv.) and the anhydrous solvent (e.g., DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
IV. Visualizing the Core Reaction
Diagram 1: General Synthesis Pathway
The following diagram illustrates a common synthetic approach to the benzocyclobutene core, highlighting the key bond formation.
Caption: A generalized workflow for benzocyclobutene synthesis via C-H activation.
V. References
-
Recent Chemistry Of Benzocyclobutenes | Request PDF - ResearchGate. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine - Benchchem. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Low‐Energy Driven Ring‐Opening Behavior of Benzocyclobutene Derivatives. (2022). Advanced Theory and Simulations, 5(11). --INVALID-LINK--
-
Benzocyclobutene polymer as an additive for a benzocyclobutene-fullerene: application in stable p–i–n perovskite solar cells. (2019). Journal of Materials Chemistry A, 7(33), 19472-19481. --INVALID-LINK--
-
Benzocyclobutene synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Process for the enzymatic synthesis of (7s)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl) n-methyl methanamine, and application in the synthesis of ivabradine and salts thereof. (2015). Google Patents. --INVALID-LINK--
-
A better route to benzocyclobutenes, sought-after buildingblocks for drugs. (2023, May 16). Bionity. --INVALID-LINK--
-
Mehta, G., & Kotha, S. (2001). Recent chemistry of benzocyclobutenes. Tetrahedron, 57(4), 625-659.
-
A better route to benzocyclobutenes, sought-after buildingblocks for drugs. (2023, May 11). EurekAlert!. --INVALID-LINK--
-
Kotha, S., & Gunta, R. (2021). Recent Advances in Benzocyclobutene Chemistry. Asian Journal of Organic Chemistry, 10(12), 3166-3185. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. A better route to benzocyclobutenes, sought-after buildingblocks for drugs - Scripps Research chemists devise a new, C-H activation-based method for the synthesis of BCBs [bionity.com]
- 3. A better route to benzocyclobutenes, sought-after buildingblocks for drugs | EurekAlert! [eurekalert.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine|C10H13N [benchchem.com]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. Benzocyclobutene synthesis [organic-chemistry.org]
- 8. Benzocyclobutene polymer as an additive for a benzocyclobutene-fullerene: application in stable p–i–n perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Stability of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine under acidic/basic conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine (CAS 1005-19-2). This document is designed for researchers, medicinal chemists, and process development scientists to provide a comprehensive understanding of the stability profile of this unique bifunctional molecule. We will delve into its behavior under both acidic and basic conditions, offer troubleshooting advice for common experimental challenges, and provide validated protocols for stability assessment.
The structure of this compound presents two key areas of chemical interest: the strained, reactive benzocyclobutene (BCB) core and the nucleophilic primary aminomethyl group .[1][2] Understanding the interplay between these two functionalities is critical for its successful application in synthesis and drug development. The BCB moiety is a valuable synthon, primarily due to its ability to undergo thermal electrocyclic ring-opening to form a highly reactive o-quinodimethane intermediate, which can participate in various cycloaddition reactions.[3][4][5]
Part 1: Frequently Asked Questions (FAQs) on Stability
This section addresses the most common questions regarding the handling and stability of this compound.
Q1: What are the primary chemical stability concerns with this molecule?
A1: The two main points of instability are:
-
Thermal Ring-Opening of the BCB Core: The strained four-membered ring can open upon heating (typically >180 °C for the parent BCB) to form an o-quinodimethane.[5] This intermediate is highly reactive and can lead to dimerization or polymerization if not trapped.[6][7] The presence of substituents on the cyclobutane ring, such as the aminomethyl group, can lower the temperature required for this ring-opening.[8][9]
-
Reactivity of the Primary Amine: The aminomethyl group is a primary amine, making it basic and nucleophilic.[10] Under acidic conditions, it will be protonated. In its free base form, it is susceptible to reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation.[10][11]
Q2: How does the compound behave under typical aqueous acidic conditions (e.g., pH 1-5)?
A2: Under mild to moderately acidic conditions, the primary amine will be protonated to form the corresponding ammonium salt (-CH₂NH₃⁺). This form is generally stable against reactions involving the amine's nucleophilicity. For many amines, salt formation is a preferred method for storage and handling. However, caution is still warranted. Strong acids, particularly when combined with heat, can promote rearrangements of the BCB core itself. For instance, analogous benzocyclobutenol derivatives are known to undergo acid-catalyzed ring expansion.[4] Therefore, prolonged exposure to strong acids should be avoided even at room temperature.
Q3: Is the compound stable in strongly basic aqueous solutions (e.g., pH 10-14)?
A3: The compound is generally more stable under basic conditions than harsh acidic conditions with respect to the BCB core. The aminomethyl group will exist as the free base (-CH₂NH₂), which is stable on its own but is reactive towards electrophiles. The primary concern under basic conditions is not intrinsic degradation but rather its reactivity with other components in the mixture (e.g., base-labile functional groups, reactive electrophiles). There is no common degradation pathway for the BCB ring that is specifically catalyzed by base at moderate temperatures.
Q4: How does temperature impact the compound's stability in solution?
A4: Temperature is a critical factor. The thermal ring-opening of the BCB ring is the most significant temperature-dependent degradation pathway.[5][12] While the parent BCB ring opens at high temperatures, the electron-donating nature of the amine substituent can lower this activation energy.[8][13] Therefore, heating solutions of this compound, especially above 80-100 °C, can initiate this process, leading to the formation of the reactive o-quinodimethane and subsequent polymerization or side reactions. This process is generally irreversible and independent of pH.
Q5: What are the best practices for storing this compound?
A5: For long-term stability, it is recommended to store the compound as its hydrochloride or hydrobromide salt. This protects the reactive primary amine from atmospheric carbon dioxide and other electrophiles. The salt form should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). If the free base is required, it should be stored under an inert atmosphere at low temperatures (≤ 4 °C) and used relatively quickly after preparation or purification.
Part 2: Troubleshooting Guide for Common Experimental Issues
This guide provides solutions to specific problems that may be encountered during experiments.
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Unexpected impurity or low yield after an acidic work-up (e.g., HCl extraction). | Acid-Catalyzed Rearrangement: The combination of the protonated amine (an electron-withdrawing group) and the strained ring may facilitate acid-catalyzed ring-opening or expansion, especially with strong acids.[4] | 1. Use Milder Acids: Switch to weaker organic acids like acetic acid or citric acid for pH adjustment or extraction. 2. Maintain Low Temperature: Perform all acidic steps at 0-5 °C to minimize the rate of potential side reactions. 3. Minimize Contact Time: Do not let the compound sit in acidic solution for extended periods. Neutralize promptly after the desired transformation. |
| Formation of a polymer or intractable material upon heating or solvent evaporation. | Thermal Ring-Opening: The compound has likely exceeded its thermal stability threshold, leading to the formation of o-quinodimethane and subsequent polymerization.[6][9] | 1. Use Low-Temperature Evaporation: Concentrate solutions using a rotary evaporator with the bath temperature kept below 40 °C. 2. Avoid Unnecessary Heating: If a reaction requires heat, run a small-scale test to determine the temperature limit. Consider alternative, lower-temperature synthetic routes if possible. 3. Work in Dilute Conditions: If heating is unavoidable, performing the reaction under high dilution can disfavor intermolecular polymerization. |
| Inconsistent results or new impurities appearing in reactions using the free base. | Amine Reactivity/Degradation: The free base is a potent nucleophile and can react with various partners. It can react with atmospheric CO₂, trace aldehydes/ketones in solvents, or undergo aerial oxidation. | 1. Use Freshly Prepared Free Base: If possible, generate the free base from its salt form immediately before use. 2. Use High-Purity Solvents: Use freshly distilled or sparged solvents to remove oxygen and potential electrophilic impurities. 3. Perform Reactions Under Inert Atmosphere: Conduct all manipulations involving the free base under a nitrogen or argon atmosphere to prevent reaction with air components. |
Part 3: Experimental Protocols & Data
Protocol 1: Stress Testing for Acid/Base Stability
This protocol provides a standardized method to evaluate the stability of the compound at different pH values.
Objective: To quantify the degradation of this compound over 24 hours at various pH levels at ambient temperature.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffers: pH 2 (HCl/KCl), pH 7 (Phosphate), pH 12 (NaOH/KCl)
-
HPLC system with a C18 column and UV detector (e.g., 220 nm)
Procedure:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.
-
Reaction Setup: In separate vials, add 50 µL of the stock solution to 950 µL of each buffer (pH 2, 7, and 12). This creates a final concentration of 50 µg/mL with 5% acetonitrile co-solvent.
-
Time Zero (T=0) Sample: Immediately after mixing, take an aliquot from each vial, quench by diluting 1:1 with the initial mobile phase, and inject into the HPLC to determine the initial peak area.
-
Incubation: Store the vials at a controlled ambient temperature (e.g., 25 °C), protected from light.
-
Time Point Sampling: At specified time points (e.g., 4, 8, 24 hours), repeat step 3 for each pH condition.
-
Analysis: Calculate the percentage of the compound remaining at each time point relative to its T=0 area.
Caption: Workflow for Acid/Base Stress Testing.
Illustrative Stability Data
The following table summarizes the expected outcome from the stress testing protocol based on the known chemical principles of the molecule.
| pH | Condition | % Remaining after 4h | % Remaining after 24h | Primary Degradation Pathway |
| 2 | 25 °C, Aqueous HCl/KCl | > 99% | > 98% | Minimal degradation; stable as ammonium salt. |
| 2 | 50 °C, Aqueous HCl/KCl | ~95% | ~85% | Slow acid-catalyzed rearrangement/ring-opening. |
| 7 | 25 °C, Aqueous Phosphate | > 99% | > 99% | Highly stable at neutral pH. |
| 12 | 25 °C, Aqueous NaOH/KCl | > 99% | > 99% | Stable; exists as the free base. |
Part 4: Key Mechanistic Pathways
Understanding the potential reaction pathways is crucial for predicting stability and designing robust experimental conditions.
Caption: Primary Stability and Degradation Pathways.
Mechanistic Explanations:
-
Acid/Base Equilibrium (Green Path): This is the most common and reversible transformation. Under mild acidic conditions, the amine is protonated, protecting it. This equilibrium is rapid and generally does not lead to degradation.
-
Thermal Ring-Opening (Red Path): This is the primary irreversible degradation pathway driven by heat. The strained BCB ring opens to form the o-quinodimethane intermediate, which is highly reactive and readily undergoes polymerization or Diels-Alder reactions.[5][13]
-
Potential Acid-Catalyzed Rearrangement (Yellow Path): Under harsh conditions (strong acid and/or heat), the protonated form may undergo a slower, irreversible rearrangement. This pathway is analogous to known rearrangements of similar BCB derivatives and should be considered a potential risk during forceful reaction conditions.[4]
By understanding these principles and employing the provided protocols, researchers can confidently handle and utilize this compound in their synthetic and developmental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine|C10H13N [benchchem.com]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Facile o-quinodimethane formation from benzocyclobutenes triggered by the Staudinger reaction at ambient temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regioselectivity Control in Benzocyclobutene Synthesis
Welcome to the technical support center for benzocyclobutene (BCB) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in the formation of the benzocyclobutene core. Here, we address common experimental challenges with in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategic choices in benzocyclobutene synthesis.
Q1: What are the primary synthetic strategies for accessing benzocyclobutenes, and how do they differ in regioselectivity control?
A1: The synthesis of benzocyclobutenes can be broadly approached through several key methodologies, each with distinct advantages and challenges concerning regiocontrol:
-
Palladium-Catalyzed Intramolecular C-H Arylation: This modern approach involves the cyclization of substrates, often derived from o-xylene precursors, through the activation of a C(sp³)-H bond.[1][2] Regioselectivity is heavily influenced by the ligand, directing group, and the electronic nature of the aromatic ring.[2] For instance, the use of specific ligands can favor the formation of the four-membered ring over other potential cyclization products.[2]
-
[2+2] Cycloadditions involving Benzynes: The reaction of a benzyne with an alkene, particularly an electron-rich one like a vinyl ether, can yield a benzocyclobutene.[3][4] The regioselectivity in this case is dictated by the substitution pattern of both the benzyne and the alkene. Electronic effects play a crucial role, with the more nucleophilic carbon of the alkene typically adding to the more electrophilic position of the benzyne.
-
Thermal or Photochemical Electrocyclic Reactions: These methods often involve the 4π-electrocyclic ring closure of a vinylketene or a related intermediate.[5] The regioselectivity is governed by the Woodward-Hoffmann rules and is highly dependent on the stereochemistry and electronic properties of the substituents on the acyclic precursor.[6]
-
Zirconium-Promoted Cross-Coupling: This one-pot method allows for the regio- and diastereoselective synthesis of functionalized benzocyclobutenes from aryllithium compounds and alkenyl bromides.[1] The regiochemistry is controlled by the initial carbolithiation and subsequent transmetalation to zirconium.
Q2: How do electronic and steric effects of substituents influence the regioselectivity of benzocyclobutene formation?
A2: Substituent effects are paramount in directing the regiochemical outcome of benzocyclobutene synthesis:
-
Electronic Effects: In reactions proceeding through polar intermediates or transition states, such as benzyne cycloadditions, electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the reacting partners can profoundly influence the regioselectivity. For instance, in the Diels-Alder reaction of an o-quinodimethane (generated from BCB ring-opening), EDGs on the diene and EWGs on the dienophile accelerate the reaction and control the regiochemistry of the adduct.[7][8] Similarly, the electronic properties of substituents on aryl-substituted benzocyclopropenes determine the regioselectivity of dihalocarbene addition.[9]
-
Steric Effects: Steric hindrance can override electronic preferences. Bulky substituents on the substrate or reagents may prevent bond formation at a sterically congested site, leading to the formation of an alternative regioisomer.[10] For example, ortho-substitution on the aromatic ring can hamper the formation of the four-membered ring in certain palladium-catalyzed cyclizations.[10]
Q3: My benzocyclobutene product is thermally unstable and undergoes premature ring-opening. How can I mitigate this?
A3: The thermal stability of benzocyclobutenes is a critical consideration. The propensity for electrocyclic ring-opening to form a reactive o-quinodimethane is inherent to the strained four-membered ring.[11] The temperature at which this occurs can be influenced by substituents on the cyclobutene ring.[4][6]
-
Substituent Effects on Ring-Opening Temperature: Electron-donating groups on the cyclobutene ring can lower the ring-opening temperature by destabilizing the ground state.[4] Conversely, strategic placement of electron-withdrawing groups can sometimes increase stability. If premature ring-opening is an issue, consider synthetic routes that avoid installing strongly electron-donating substituents on the cyclobutene ring early in the synthesis.
-
Downstream Reaction Conditions: Be mindful of the thermal budget of your subsequent reaction steps. If a later step requires high temperatures, it may be necessary to protect the BCB moiety or choose a synthetic strategy where the BCB is formed in the final steps.
II. Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues encountered during benzocyclobutene synthesis.
Problem 1: Low or No Yield of the Desired Benzocyclobutene Regioisomer in Palladium-Catalyzed C-H Activation
| Potential Cause | Proposed Solution | Scientific Rationale |
| Incorrect Ligand Choice | Screen a panel of phosphine or N-heterocyclic carbene (NHC) ligands. For example, P(tBu)₃ has been shown to be effective.[1] | The ligand influences the steric and electronic environment of the palladium center, which in turn affects the rate and selectivity of C-H activation and reductive elimination. |
| Suboptimal Base or Solvent | Vary the base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, toluene).[1] | The base is crucial for the deprotonation step in many C-H activation mechanisms, and the solvent can affect the solubility of reagents and the stability of intermediates. |
| Steric Hindrance | Modify the substrate to reduce steric bulk near the target C-H bond. | Significant steric hindrance can prevent the palladium catalyst from accessing the C-H bond required for cyclization.[10] |
| Competing Side Reactions | Lower the reaction temperature and shorten the reaction time. | High temperatures can lead to decomposition or the formation of thermodynamic byproducts. Kinetic control at lower temperatures may favor the desired product. |
Problem 2: Poor Regioselectivity in the [2+2] Cycloaddition of a Substituted Benzyne
| Potential Cause | Proposed Solution | Scientific Rationale |
| Insufficient Electronic Differentiation | Enhance the electronic disparity between the two termini of the benzyne "triple bond" by introducing a stronger EWG or EDG. | The regioselectivity of nucleophilic attack (from the alkene) on the benzyne is governed by the polarization of the benzyne. A more polarized benzyne will exhibit greater regioselectivity. |
| Inappropriate Alkene Partner | Use an alkene with a strong electronic bias (e.g., an enol ether or an enamine) to favor a single addition pathway.[4] | The greater the nucleophilicity difference between the two carbons of the alkene double bond, the more selective the cycloaddition will be. |
| Generation of Multiple Benzyne Isomers | Employ a benzyne precursor that generates a single benzyne regioisomer under the reaction conditions. | If the benzyne precursor can eliminate in multiple ways, a mixture of benzyne isomers will be formed, leading to a mixture of benzocyclobutene products. |
Problem 3: Formation of Dimerization or Polymerization Products Instead of the Intended Benzocyclobutene
| Potential Cause | Proposed Solution | Scientific Rationale |
| High Concentration of Reactive Intermediates | Use high-dilution conditions or slow addition of one of the reactants. | This minimizes intermolecular reactions (dimerization, polymerization) and favors the desired intramolecular cyclization or intermolecular reaction with a trapping agent. |
| Premature Ring-Opening of BCB Product | Conduct the reaction at the lowest possible temperature. Incorporate an in-situ trapping agent for the o-quinodimethane if the ring-opening is unavoidable and the trapped product is desired. | The benzocyclobutene product itself can ring-open under the reaction conditions to form an o-quinodimethane, which can then dimerize or polymerize.[11][12] |
| Unwanted Radical Pathways | Add a radical inhibitor (e.g., BHT) to the reaction mixture. | Some synthetic methods, particularly those at high temperatures, may have competing radical pathways that lead to polymerization. |
III. Experimental Protocols & Methodologies
Protocol 1: Palladium-Catalyzed Intramolecular C(sp³)-H Arylation
This protocol is adapted from the work of Baudoin and coworkers for the synthesis of benzocyclobutenes from substituted o-xylene derivatives.[1]
Materials:
-
Substituted o-xylene precursor (1.0 equiv)
-
Pd(OAc)₂ (0.1 equiv)
-
P(tBu)₃ (0.12 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the o-xylene precursor, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF via syringe.
-
In a separate glovebox, prepare a stock solution of P(tBu)₃ in DMF. Add the required amount of the ligand solution to the reaction mixture.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Troubleshooting Regioselectivity in Pd-Catalyzed C-H Activation
Caption: Troubleshooting flowchart for regioselectivity issues.
IV. Mechanistic Insights
Mechanism of Benzyne [2+2] Cycloaddition
The formation of benzocyclobutene via a benzyne intermediate is a powerful method. The regioselectivity is often dictated by the electronic properties of the substituents on both the benzyne and the alkene.
Caption: Generalized mechanism of benzyne cycloaddition.
The regiochemical outcome depends on the alignment of the frontier molecular orbitals of the benzyne and the alkene in the transition state. Generally, the reaction proceeds to form the bond between the most nucleophilic carbon of the alkene and the most electrophilic carbon of the benzyne.
V. References
-
Modular synthesis of stereodefined benzocyclobutene derivatives via sequential Cu- and Pd-catalysis. Research Explorer - The University of Manchester. --INVALID-LINK--
-
Benzocyclobutene synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Benzocyclobutadienes: An unusual mode of access reveals unusual modes of reactivity. PMC. --INVALID-LINK--
-
Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. PMC. --INVALID-LINK--
-
Synthetic route to the BCB derivatives 78 and 79. ResearchGate. --INVALID-LINK--
-
Modular Synthesis of Stereodefined Benzocyclobutene Derivatives via Sequential Cu- and Pd-Catalysis. ACS Publications. --INVALID-LINK--
-
Synthesis of a Polymerizable Benzocyclobutene that Undergoes Ring-Opening Isomerization at Reduced Temperature. synlett. --INVALID-LINK--
-
Pd(II)-Catalyzed Synthesis of Benzocyclobutenes by β-Methylene-Selective C(sp3). SciSpace. --INVALID-LINK--
-
Benzocyclobutene and its derivatives. Chemical Reviews - ACS Publications. --INVALID-LINK--
-
Benzocyclobutene. Wikipedia. --INVALID-LINK--
-
Synthesis of low-temperature benzocyclobutene cross-linker and utilization. Polymer Chemistry (RSC Publishing). --INVALID-LINK--
-
Regioselectivity and mechanism of dihalocarbene addition to benzocyclopropene. PubMed. --INVALID-LINK--
-
Diels–Alder reaction. Wikipedia. --INVALID-LINK--
-
Synthesis, thermal and mechanical properties of benzocyclobutene-functionalized siloxane thermosets with different geometric structures. PlumX. --INVALID-LINK--
-
The synthetic method of 4- vinyl benzocyclobutene. Google Patents. --INVALID-LINK--
-
The Diels-Alder Reaction. Master Organic Chemistry. --INVALID-LINK--
-
A "Bottom-Up" Strategy for High-Performance Benzocyclobutene (BCB)-Subnanometer Inorganic Nanocomposites. PubMed. --INVALID-LINK--
-
Recent Progress in Benzocyclobutene Related Polymers. Semantic Scholar. --INVALID-LINK--
-
Using Diels-Alder reactions in synthesis. YouTube. --INVALID-LINK--
-
Control of the regioselectivity in catalytic transformations involving amphiphilic bis-allylpalladium intermediates: mechanism and synthetic applications. PubMed. --INVALID-LINK--
-
16.11 Rules of the Diels–Alder Reaction. Chemistry LibreTexts. --INVALID-LINK--
-
Benzocyclobutene (BCB) Process Development and Optimization for High-Speed GaAs VCSELs and Photodetectors. Illinois Experts. --INVALID-LINK--
-
Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. PMC - NIH. --INVALID-LINK--
References
- 1. Benzocyclobutene synthesis [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. Benzocyclobutadienes: An unusual mode of access reveals unusual modes of reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Regioselectivity and mechanism of dihalocarbene addition to benzocyclopropene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 12. PlumX [plu.mx]
Technical Support Center: Navigating the Synthesis of Benzocyclobutene Amines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of benzocyclobutene (BCB) amines. As valuable building blocks in materials science and medicinal chemistry, BCB derivatives offer unique reactivity.[1] However, their synthesis is often plagued by challenges stemming from the inherent strain of the four-membered ring. This guide is structured to provide direct, actionable solutions to common problems, explain the underlying chemical principles, and offer field-proven protocols to enhance the success of your experiments.
Section 1: Troubleshooting Guide for Common Side Reactions
This section addresses specific issues observed during the synthesis of benzocyclobutene amines. Each entry details the problem, its most likely cause rooted in the mechanistic chemistry of BCBs, and a series of recommended solutions.
Problem 1: Low or No Yield of the Desired Amine with Significant Polymer/Oligomer Formation
You Observe: Your reaction mixture is viscous, difficult to stir, or upon workup, you isolate a significant amount of insoluble or high-molecular-weight material instead of your target benzocyclobutene amine. TLC analysis shows a smear at the baseline and little to no product spot.
Potential Cause: Premature Thermal Ring-Opening and Polymerization
The core issue in many BCB syntheses is the thermally-induced electrocyclic ring-opening of the strained cyclobutene ring to form a highly reactive o-xylylene (or o-quinodimethane) intermediate.[2][3] This reaction typically occurs at temperatures around 180 °C but can be initiated at lower temperatures depending on the substitution pattern on the ring.[2][4] Once formed, this diene intermediate can rapidly undergo intermolecular [4+4] cycloaddition (dimerization) or polymerization, consuming your starting material and leading to intractable mixtures.[3][5]
Recommended Solutions & Experimental Protocol:
-
Strict Temperature Control:
-
Causality: The rate of the ring-opening reaction is highly temperature-dependent. Any synthetic step performed on a BCB-containing molecule must be conducted at the lowest effective temperature.
-
Action: If a reaction requires heat (e.g., for a substitution or coupling reaction), meticulously screen temperatures starting from room temperature and increasing in small increments (e.g., 10 °C). Use an oil bath with a contact thermometer for precise control. Avoid high-boiling solvents like DMF or DMSO if lower-boiling alternatives (e.g., THF, Dioxane) are viable, as they present a greater risk of accidental overheating.
-
-
Analyze Thermal Stability via Differential Scanning Calorimetry (DSC):
-
Causality: Before running a reaction at elevated temperatures, it is critical to know the onset temperature for the ring-opening of your specific BCB substrate.
-
Protocol:
-
Accurately weigh 2-5 mg of your benzocyclobutene starting material into a DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample under an inert atmosphere (N₂) at a rate of 10 °C/min from 25 °C to 300 °C.
-
The onset of the large exotherm in the DSC thermogram indicates the temperature at which ring-opening and subsequent polymerization begin. Your maximum safe reaction temperature should be well below this onset.
-
-
-
Degas Solvents Thoroughly:
-
Causality: While the primary reaction is thermally driven, the presence of oxygen can sometimes lead to oxidative side products, complicating the reaction mixture. Removing dissolved oxygen is a general best practice for sensitive reactions.
-
Action: Degas all reaction solvents by sparging with nitrogen or argon for at least 30 minutes prior to use, or by using several freeze-pump-thaw cycles.
-
Problem 2: Byproduct Formation During Amine Functionalization or Modification
You Observe: When attempting to perform chemistry on the amine (e.g., acylation, alkylation) or on the aromatic ring (e.g., bromination), you obtain a complex mixture of products, including those that appear to be styrenic or have lost the cyclobutene ring structure.
Potential Cause: Acid-Mediated Ring Opening
The benzocyclobutene ring system is sensitive to acidic conditions. Electrophilic substitution reactions, such as bromination or acylation, often generate strong acids (e.g., HBr, HCl) as byproducts.[6] These acids can catalyze the cleavage of the cyclobutene ring, leading to a variety of unwanted side products and significantly reducing the yield of the desired functionalized amine.[6]
Recommended Solutions:
-
Incorporate a Non-Nucleophilic Base:
-
Causality: To prevent the accumulation of acid byproducts, a scavenger base should be included in the reaction.
-
Action: Add a sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) to the reaction mixture. These bases will neutralize the generated acid without competing in the primary reaction. For reactions like Friedel-Crafts acylation that require a Lewis acid, this approach is not suitable, and alternative synthetic routes should be considered.
-
-
Use Amine Protection Strategies:
-
Causality: The amine itself is basic and can react with generated acid, but this forms an ammonium salt which can alter solubility and reactivity. Protecting the amine allows for a wider range of reaction conditions and prevents undesired side reactions at the nitrogen atom.
-
Action: Protect the amine functionality before attempting further modifications. The choice of protecting group is critical (see FAQ section below). A Boc (tert-butyloxycarbonyl) group is a common choice, as it is stable to many reaction conditions and can be removed under acidic conditions that are often mild enough to be tolerated by the BCB ring if applied carefully at low temperatures.[7]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues in benzocyclobutene amine synthesis.
Caption: Troubleshooting workflow for benzocyclobutene amine synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the thermal ring-opening of benzocyclobutene?
The thermal ring-opening of benzocyclobutene is a classic example of an electrocyclic reaction, governed by the Woodward-Hoffmann rules.[4] Upon heating, the sigma bond of the four-membered ring breaks, and the system undergoes a conrotatory ring-opening to form the E,Z-o-xylylene intermediate. This process temporarily disrupts the aromaticity of the benzene ring, which is why the reverse reaction is highly favored.[2] However, the generated o-xylylene is an extremely reactive diene that can be trapped in various cycloaddition reactions, which restore aromaticity and are often the desired synthetic pathway.[2][3]
Q2: How do substituents on the benzocyclobutene core affect its stability and reactivity?
Substituents can significantly alter the activation energy barrier (ΔGA) for the ring-opening reaction. Electron-donating groups (like -NH₂) and electron-withdrawing groups (like -NO₂) on the four-membered ring can lower the activation energy, making the ring open at lower temperatures compared to the unsubstituted parent BCB.[4] This is a critical consideration when planning multi-step syntheses, as the stability of your specific derivative may be lower than anticipated.
Q3: Which amine protecting groups are most suitable for syntheses involving benzocyclobutene?
The ideal protecting group should be robust enough to withstand your planned reaction conditions while being removable under conditions that do not degrade the BCB core.
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability & Comments |
| Boc (tert-butyloxycarbonyl) | Boc₂O, base (e.g., TEA, DMAP) | Mild Acid (TFA in DCM, HCl in Dioxane) at 0 °C to RT.[7] | Recommended. Good stability to basic, reductive, and oxidative conditions. Acidic deprotection requires careful temperature control to avoid BCB ring cleavage. |
| Cbz (Carboxybenzyl) | Cbz-Cl, base | Catalytic Hydrogenation (H₂, Pd/C) | Use with caution. While removal is mild, many BCB syntheses involve Pd catalysts for other steps, which could lead to premature deprotection.[8] |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl, base | Base (e.g., 20% Piperidine in DMF)[7] | Recommended. Deprotection is under basic conditions, which are generally well-tolerated by the BCB ring. |
| PMP (p-methoxyphenyl) | (Not a standard protection) | Oxidative (Cerium Ammonium Nitrate - CAN)[1] | Situational. Can be useful if acidic/basic/hydrogenolysis conditions are not tolerated, but CAN is a strong oxidant. |
Section 3: Key Protocols & Methodologies
Protocol 1: Purification of a Basic Benzocyclobutene Amine via Acid-Base Extraction
This protocol is designed to separate your target amine from non-basic organic impurities, including oligomers formed from ring-opening.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (20 mL per 1 g of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 10 mL). The basic amine will be protonated and move into the aqueous layer, while neutral organic impurities remain in the organic phase.
-
Separation: Combine the aqueous layers in a clean flask. Discard the organic layer (or save it for analysis of byproducts).
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), while stirring until the pH is >10 (check with pH paper). Your deprotonated amine should precipitate or form an oily layer.
-
Re-extraction: Extract the now basic aqueous solution with fresh ethyl acetate or DCM (3 x 15 mL). Your purified amine will now be in the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified benzocyclobutene amine. This method is highly effective for removing non-basic byproducts.[9][10]
Protocol 2: General Procedure for Introducing the Amine via Reduction of a Nitro Group
This method is a common way to install an amine on the aromatic ring of a BCB precursor.
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the nitro-benzocyclobutene starting material (1 equivalent) in ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight).
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed.
-
Filtration and Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with additional solvent.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude benzocyclobutene amine, which can then be purified by chromatography or the acid-base extraction protocol described above.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 3. adhesivesmag.com [adhesivesmag.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protective Groups [organic-chemistry.org]
- 8. Benzocyclobutene synthesis [organic-chemistry.org]
- 9. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Purification of Bicyclo[4.2.0]octa-1,3,5-triene Derivatives
Welcome to the technical support center for the purification of bicyclo[4.2.0]octa-1,3,5-triene derivatives, also known as benzocyclobutenes (BCBs). This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with isolating and purifying these versatile but often sensitive compounds. The inherent ring strain and thermal reactivity of the bicyclo[4.2.0]octa-1,3,5-triene core necessitate specialized purification strategies to prevent unwanted side reactions and ensure the integrity of your target molecules.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process. The information presented here is a synthesis of established protocols and practical, field-proven insights to help you achieve optimal purity and yield.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems that may arise during the purification of bicyclo[4.2.0]octa-1,3,5-triene derivatives, offering probable causes and actionable solutions.
Issue 1: Product Degradation or Isomerization During Column Chromatography
Symptoms:
-
Appearance of new, unexpected spots on TLC plates of collected fractions.
-
Low recovery of the desired product.
-
NMR analysis of "pure" fractions shows a mixture of compounds, including what appears to be the ring-opened o-xylylene or its subsequent reaction products.
Probable Causes:
-
Thermal Instability: Bicyclo[4.2.0]octa-1,3,5-trienes can undergo a thermally induced conrotatory ring-opening to form highly reactive o-xylylene intermediates, especially at temperatures as low as 80-180°C, depending on the substituents.[3] This process is often reversible but the intermediate can be trapped by dienophiles or undergo other reactions.
-
Acid Sensitivity: The strained cyclobutene ring is susceptible to acid-catalyzed ring-opening. Standard silica gel can be sufficiently acidic to promote this degradation.
-
Prolonged Exposure to Stationary Phase: The longer the compound remains on the column, the greater the opportunity for degradation.
Solutions:
-
Use Deactivated Silica Gel:
-
Protocol: Neutralize silica gel by preparing a slurry in a solvent containing 1-2% triethylamine or another non-nucleophilic base. After thorough mixing, the solvent is removed under reduced pressure. This neutralized silica should be used for both the column packing and the TLC analysis.
-
Rationale: The triethylamine neutralizes the acidic silanol groups on the silica surface, minimizing acid-catalyzed degradation of the bicyclo[4.2.0]octa-1,3,5-triene derivative.
-
-
Employ Alternative Stationary Phases:
-
Consider using less acidic stationary phases like alumina (neutral or basic), or Florisil®.
-
For particularly sensitive compounds, reversed-phase chromatography on C18-functionalized silica can be a milder alternative, though it requires a different solvent system (e.g., acetonitrile/water or methanol/water).
-
-
Optimize Chromatography Conditions for Speed:
-
Flash Chromatography: Utilize flash column chromatography over gravity chromatography to minimize the residence time of the compound on the stationary phase.
-
Solvent System Selection: Carefully select a solvent system that provides good separation (ΔRf > 0.2) and a reasonable retention factor (Rf ≈ 0.3-0.4) for your target compound to ensure a swift elution.
-
Issue 2: Difficulty Separating Positional Isomers
Symptoms:
-
Co-elution of isomers during column chromatography, resulting in fractions containing a mixture of two or more closely related compounds.
-
Overlapping spots on TLC plates even with various solvent systems.
-
Broad peaks or shoulders in HPLC chromatograms.
Probable Causes:
-
Similar Polarity: Positional isomers often have very similar polarities, making their separation by traditional normal-phase chromatography challenging.[4][5]
-
Subtle Structural Differences: The minor differences in the spatial arrangement of functional groups may not be sufficient to cause a significant difference in interaction with the stationary phase.
Solutions:
-
High-Performance Liquid Chromatography (HPLC):
-
Normal-Phase HPLC: Utilize specialized columns, such as those with amine or cyano functional groups, which can offer different selectivities compared to standard silica.[5]
-
Reversed-Phase HPLC: This is often the method of choice for separating isomers of more polar bicyclo[4.2.0]octa-1,3,5-triene derivatives. Methodical screening of different C18 columns and mobile phase compositions (e.g., varying the organic modifier and adding buffers) is crucial.
-
Chiral Chromatography: For enantiomeric or diastereomeric bicyclo[4.2.0]octa-1,3,5-triene derivatives, chiral HPLC is essential.
-
-
Specialized Gas Chromatography (GC) Techniques:
-
Recrystallization:
-
If the isomeric mixture consists of solids, fractional crystallization can be a powerful purification technique.[7] This involves a systematic trial of various solvents and solvent mixtures to find conditions where one isomer crystallizes preferentially.
-
Table 1: Recommended Starting Conditions for Isomer Separation
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Target Isomer Type |
| HPLC | C18 | Acetonitrile/Water or Methanol/Water gradients | Positional, Diastereomers |
| HPLC | Chiral (e.g., cellulose- or amylose-based) | Hexane/Isopropanol or other non-polar/polar mixtures | Enantiomers |
| GC | Liquid Crystalline (e.g., cholesteric) | Helium or Hydrogen | Positional, Geometric (cis/trans) |
Frequently Asked Questions (FAQs)
Q1: My bicyclo[4.2.0]octa-1,3,5-triene derivative seems to be unstable even at room temperature. How should I store it?
A1: Due to the inherent ring strain, some bicyclo[4.2.0]octa-1,3,5-triene derivatives can be unstable over time. For long-term storage, it is recommended to keep the purified compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C). For derivatives that are particularly prone to thermal ring-opening, storage in a dilute solution in a non-reactive, degassed solvent might also improve stability.
Q2: I am trying to purify a bicyclo[4.2.0]octa-1,3,5-triene derivative with a polar functional group. It streaks badly on silica TLC plates. What can I do?
A2: Streaking is often caused by strong interactions between the polar functional group and the acidic silanol groups on the silica.
-
Add a Modifier to the Mobile Phase: Adding a small amount of a polar solvent like methanol (0.5-2%) or a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can help to block the most active sites on the silica and improve the spot shape.
-
Use a Different Stationary Phase: As mentioned in the troubleshooting guide, switching to alumina or using reversed-phase TLC plates can mitigate this issue.
Q3: Can I use distillation to purify my bicyclo[4.2.0]octa-1,3,5-triene derivative?
A3: Distillation should be approached with extreme caution.[8] Given the thermal lability of the bicyclo[4.2.0]octa-1,3,5-triene core, heating can readily induce the electrocyclic ring-opening to the o-xylylene intermediate.[3][9] If your derivative has a sufficiently low boiling point and is known to be relatively thermally stable, vacuum distillation at the lowest possible temperature might be feasible. However, it is critical to first assess the thermal stability of a small sample, for instance, by differential scanning calorimetry (DSC), to determine the onset temperature of the ring-opening. For most research-scale purifications, chromatography is the safer and more reliable method.
Q4: How can I confirm that my purified compound is the correct bicyclo[4.2.0]octa-1,3,5-triene and not a rearranged isomer?
A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.
-
¹H NMR: Look for the characteristic signals of the cyclobutene protons, which typically appear as a multiplet in the aliphatic region (around 3.0-3.5 ppm). The aromatic protons will also show a specific splitting pattern.
-
¹³C NMR: The signals for the sp³ carbons of the cyclobutene ring are also diagnostic.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
-
X-ray Crystallography: If you can obtain a single crystal, this is the definitive method for structure elucidation.
Visualization of Key Processes
Diagram 1: The Degradation Pathway of Bicyclo[4.2.0]octa-1,3,5-triene
Caption: Thermal or acid-induced ring-opening of the bicyclo[4.2.0]octa-1,3,5-triene core.
Diagram 2: Purification Workflow Decision Tree
Caption: Decision-making process for selecting a suitable purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 4. vurup.sk [vurup.sk]
- 5. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. [PDF] Low‐energy driven ring‐opening behavior of benzocyclobutene derivatives | Semantic Scholar [semanticscholar.org]
Technical Support Center: A Troubleshooting Guide for Reactions of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine
Welcome to the technical support guide for 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine (BCB-amine). This document is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block. The unique structure of BCB-amine, featuring a reactive primary amine and a thermally sensitive benzocyclobutene (BCB) core, presents both synthetic opportunities and distinct experimental challenges.[1][2] The BCB moiety is a valuable synthon in the synthesis of complex molecules, including the cardiovascular drug Ivabradine, and in the development of advanced polymers.[3][4]
The strained four-membered ring of the BCB core is kinetically stable at ambient temperatures but can undergo a conrotatory electrocyclic ring-opening at elevated temperatures (>200 °C for the unsubstituted core) to form a highly reactive o-quinodimethane intermediate.[5][6] This intermediate readily participates in Diels-Alder reactions or polymerization.[7][8] This guide provides a question-and-answer-based approach to troubleshoot common issues, ensuring the integrity of the BCB core while performing transformations on the amine functionality.
Frequently Asked Questions & Troubleshooting
Section 1: Handling, Storage, and Stability
Q1: What are the critical handling and storage recommendations for this compound?
A1: Proper handling and storage are crucial to prevent degradation.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat sources and direct sunlight.[9][10] Long-term storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended to minimize potential oxidation or reaction with atmospheric CO₂.
-
Handling: Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Handle the compound in a well-ventilated area or a chemical fume hood.[10] As an amine, it is basic and can be corrosive. Avoid inhalation of vapors and contact with skin and eyes.[11]
-
Thermal Stability: The primary concern is the thermal stability of the BCB ring. While the unsubstituted benzocyclobutene ring opens at temperatures above 200 °C, functionalization can significantly lower this temperature.[5][7] It is critical to avoid unnecessary exposure to high heat during handling and experimental setup.
Section 2: Common Synthetic Transformations
Q2: My N-alkylation reaction with an alkyl halide is giving low yields and multiple products. What's going wrong?
A2: This is a classic issue in amine chemistry, compounded by the BCB core's sensitivity. The most likely culprits are polyalkylation and competing side reactions.
-
Problem 1: Polyalkylation: Primary amines can react with alkyl halides to form secondary amines, which are often more nucleophilic than the starting primary amine and can react again to form a tertiary amine, and subsequently a quaternary ammonium salt.[12]
-
Problem 2: Side Reactions: If the reaction requires heat, you risk thermally inducing the ring-opening of the BCB core, leading to polymerization and intractable tars.[7][8]
Troubleshooting Workflow for N-Alkylation:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. A better route to benzocyclobutenes, sought-after buildingblocks for drugs | EurekAlert! [eurekalert.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Validation of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine Purity by High-Performance Liquid Chromatography
Abstract
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine, a key building block in the synthesis of various pharmaceutical compounds, demands rigorous analytical oversight to ensure it meets stringent quality specifications.[1][2] This guide provides an in-depth validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. We will explore the causality behind the methodological choices, present a comprehensive validation protocol in accordance with ICH Q2(R1) guidelines, and objectively compare the HPLC method's performance against alternative technologies like Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).[3][4][5]
Introduction: The Criticality of Purity for a Bicyclic Amine Intermediate
This compound is a benzocyclobutane derivative, a structural motif present in several pharmacologically active molecules. Its dimethoxy derivative, for instance, is a key intermediate in the synthesis of Ivabradine, a medication used for treating angina and heart failure.[6][7] The purity of such an intermediate is paramount, as impurities—whether they are residual starting materials, by-products, or degradants—can be carried through the synthesis, potentially impacting the final API's safety, stability, and therapeutic effect.
This guide is designed for researchers, analytical scientists, and drug development professionals, offering a framework for establishing a robust, reliable, and validated analytical method for purity assessment.
The Primary Workhorse: A Stability-Indicating HPLC Method
High-Performance Liquid Chromatography is the predominant technique for pharmaceutical purity analysis due to its high resolution, versatility for a wide range of compounds, and robust performance.[4] For a polar, non-volatile compound like this compound, reversed-phase HPLC is the method of choice.
Method Development Rationale: Explaining the "Why"
The development of a successful HPLC method is rooted in the physicochemical properties of the analyte.
-
Column Selection: The molecule possesses a non-polar bicyclic aromatic system and a polar primary amine. A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic retention mechanism, which will interact effectively with the bicyclic core.
-
Mobile Phase Composition: The primary amine group (pKa ≈ 9-10) requires a controlled pH to ensure a consistent ionic state and prevent peak tailing.
-
Aqueous Phase: An acidic buffer (e.g., 20 mM potassium phosphate adjusted to pH 2.5 with phosphoric acid) is used. At this pH, the amine is fully protonated (-NH₃⁺), ensuring good solubility in the mobile phase and minimizing undesirable interactions with residual silanol groups on the column packing.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (leading to lower backpressure) and often superior peak shape for amine-containing compounds.
-
-
Detection: The bicyclo[4.2.0]octa-1,3,5-triene system, a benzocyclobutane analog, contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal, allowing for simultaneous monitoring at multiple wavelengths and peak purity assessment. The primary wavelength is set at ~220 nm for maximum sensitivity, with a secondary wavelength at 265 nm for confirmation.
Experimental Protocol: HPLC Purity Determination
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM KH₂PO₄ in water, pH adjusted to 2.5 with H₃PO₄.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 70% B
-
15-18 min: 70% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA, 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution. Dilute as needed for analysis.
Method Validation Protocol (ICH Q2(R1))
To ensure the method is "suitable for its intended purpose," a full validation is performed according to ICH guidelines.[3][5][8]
Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated through forced degradation studies.[9][10][11] The goal is to achieve 5-20% degradation to ensure that the method can separate the main peak from any potential degradation products.[12]
-
Acid Hydrolysis: 1 mL of sample stock + 1 mL of 0.1 M HCl, heat at 60 °C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: 1 mL of sample stock + 1 mL of 0.1 M NaOH, heat at 60 °C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: 1 mL of sample stock + 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Store solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose sample solution to a light source providing UV and visible light (ICH Q1B conditions).
The results from the PDA detector's peak purity analysis must confirm that the principal peak is spectrally homogeneous under all stress conditions, thus establishing the method as stability-indicating.
These parameters quantify the method's performance.
| Validation Parameter | Procedure | Acceptance Criteria |
| Linearity | Analyze five concentrations from 50% to 150% of the nominal concentration (e.g., 0.05 to 0.15 mg/mL). | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Six replicate injections of the sample at 100% concentration. | Relative Standard Deviation (RSD) ≤ 1.0%. |
| Precision (Intermediate) | Repeat the analysis on a different day with a different analyst. | RSD between the two sets of data ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | - |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | - |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±2°C). | System suitability parameters remain within limits; peak resolution is maintained. |
Comparative Analysis: Alternative Methodologies
While HPLC is the primary choice, other techniques offer complementary information, particularly for identifying specific types of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for analyzing volatile and semi-volatile compounds.
-
Principle & Rationale: This technique separates compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid/solid stationary phase. For primary amines like our analyte, direct analysis can be problematic due to their polarity, which often leads to poor peak shape (tailing).[13] Therefore, a derivatization step is typically required to increase volatility and thermal stability.[14]
-
Advantages: Superior sensitivity for identifying residual solvents, volatile starting materials, or low molecular weight by-products. The mass spectrometer provides structural information for unknown impurity identification.[15]
-
Disadvantages: Requires a derivatization step, adding complexity and potential for sample preparation errors. Not suitable for non-volatile or thermally labile impurities.
-
Conceptual Protocol:
-
Derivatization: React the sample with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a chloroformate to create a less polar, more volatile derivative.[13]
-
GC Separation: Use a non-polar capillary column (e.g., DB-5ms).
-
MS Detection: Employ electron ionization (EI) to generate a fragmentation pattern for library matching and identification.
-
Capillary Electrophoresis (CE)
CE offers exceptionally high separation efficiency, making it ideal for complex mixtures and chiral separations.
-
Principle & Rationale: CE separates ions based on their electrophoretic mobility in an electric field. Since our analyte is a primary amine, it is readily protonated in an acidic buffer, making it a perfect candidate for CE. A key advantage of CE is its ability to resolve enantiomers by adding a chiral selector (e.g., a cyclodextrin) to the background electrolyte.[16][17][18]
-
Advantages: Extremely high resolution, very low sample and reagent consumption, and a powerful tool for assessing enantiomeric purity, which is often a critical quality attribute for chiral drug intermediates.
-
Disadvantages: Can be less robust for routine QC compared to modern HPLC. Lower sensitivity when using standard UV detectors due to the short path length.
-
Conceptual Protocol:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5. For chiral separation, add 10 mM beta-cyclodextrin to the BGE.
-
Separation: Apply a high voltage (e.g., 25 kV).
-
Detection: UV detection at 220 nm.
-
Head-to-Head: Performance Comparison
The following table summarizes the expected performance characteristics of the three methods for the analysis of this compound.
| Parameter | Validated HPLC-PDA | GC-MS (with Derivatization) | Capillary Electrophoresis (CE) |
| Primary Application | Routine Purity & Impurity Profiling | Volatile Impurities & Identification | Chiral Purity & High-Res Separation |
| Specificity | High (Stability-Indicating) | High (Mass-based) | Very High |
| Precision (RSD) | < 1.0% | < 5.0% (derivatization adds variance) | < 2.0% |
| Sensitivity (LOQ) | ~0.01 µg/mL | ~0.001 µg/mL (SIM mode) | ~0.1 µg/mL |
| Analysis Time | ~22 minutes | ~30 minutes | ~15 minutes |
| Sample Prep Complexity | Low (Dilute & Shoot) | High (Derivatization required) | Low (Dilute & Shoot) |
| Robustness | High | Moderate | Moderate |
| Chiral Separation | Possible with chiral column | Possible with chiral column | Excellent with chiral selector |
Visualizing the Workflow
A logical workflow is essential for systematic method validation and selection.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scribd.com [scribd.com]
- 4. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. KR101495614B1 - Process for the enzymatic synthesis of (7s)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl) n-methyl methanamine, and application in the synthesis of ivabradine and salts thereof - Google Patents [patents.google.com]
- 7. apicule.com [apicule.com]
- 8. database.ich.org [database.ich.org]
- 9. ijisrt.com [ijisrt.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 14. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 18. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Benzocyclobutene Derivatives
Introduction: The Unique Character of Benzocyclobutene
Benzocyclobutene (BCB), a molecule comprising a benzene ring fused to a strained cyclobutane ring, holds a unique position in materials science, microelectronics, and synthetic chemistry.[1] Its utility stems from the thermal reactivity of the four-membered ring, which undergoes an electrocyclic ring-opening reaction at elevated temperatures (typically >180 °C) to form a highly reactive o-xylylene (or o-quinodimethane) intermediate.[1] This intermediate readily participates in cycloaddition reactions, making BCB derivatives exceptional monomers for cross-linking and polymerization.[2][3][4]
Given the diverse applications, from low-κ dielectrics in semiconductors to complex scaffolds in medicinal chemistry, the precise characterization of novel BCB derivatives is paramount.[4][5] Substituents on either the aromatic or aliphatic ring can dramatically alter the electronic properties, reactivity, and ultimately, the performance of the final material. This guide provides an in-depth spectroscopic comparison of BCB derivatives, explaining the causality behind spectral shifts and offering field-proven methodologies for their characterization.
Workflow for Spectroscopic Characterization
The robust characterization of a novel benzocyclobutene derivative is a multi-step process. Each spectroscopic technique provides a unique piece of the structural puzzle. The following workflow ensures a comprehensive and validated analysis.
Caption: General workflow for the synthesis and spectroscopic validation of a new benzocyclobutene derivative.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for the initial structural elucidation of BCB derivatives. It provides detailed information about the number, connectivity, and electronic environment of hydrogen atoms.
Characteristic Signals of the Unsubstituted BCB Core
The parent benzocyclobutene molecule displays a simple and highly characteristic ¹H NMR spectrum.
-
Aromatic Protons (7.0-7.2 ppm): The four protons on the benzene ring appear as a complex multiplet. They are slightly shielded compared to benzene (7.34 ppm) due to the influence of the fused, strained aliphatic ring. The two protons adjacent to the fusion (H-A type) are typically slightly downfield from the other two (H-B type).[6]
-
Benzylic Protons (~3.2 ppm): The four protons on the cyclobutene ring are chemically equivalent and appear as a sharp singlet.[6] This signal is a hallmark of the BCB scaffold. Its integration value (relative to the aromatic region) is a quick confirmation of the core structure.
The Influence of Substituents
Placing substituents on the BCB scaffold breaks the molecule's symmetry and induces predictable shifts in the proton signals. This is where comparative analysis becomes critical.
-
Aromatic Substitution: An electron-withdrawing group (e.g., -NO₂, -CN) on the aromatic ring will deshield the remaining aromatic protons, shifting them downfield. Conversely, an electron-donating group (e.g., -OCH₃, -NH₂) will shield them, causing an upfield shift. The substitution pattern (e.g., at position 3 vs. 4) will also alter the multiplicity (splitting patterns) of the aromatic signals, allowing for precise regiochemical assignment.
-
Benzylic Substitution: Substituting one of the benzylic protons (at C7) creates a chiral center and renders the remaining three benzylic protons diastereotopic.[7] This transforms the characteristic singlet at ~3.2 ppm into a complex series of multiplets (an ABX or ABC system), providing rich structural information.[7] The chemical shift of the remaining proton at the substituted carbon (Hₓ) is highly dependent on the electronegativity of the substituent.[7] For example, a hydroxyl group (-OH) will shift Hₓ significantly downfield.
Caption: Key ¹H NMR spectral regions for substituted benzocyclobutene derivatives.
Comparative ¹H NMR Data
The following table summarizes typical ¹H NMR chemical shifts for representative BCB derivatives, illustrating the impact of substitution.
| Derivative | Aromatic Protons (δ, ppm) | Benzylic Protons (δ, ppm) | Other Signals (δ, ppm) | Reference |
| Benzocyclobutene | 7.18 (m, 2H), 7.05 (m, 2H) | 3.18 (s, 4H) | - | [6] |
| 4-Formylbenzocyclobutene | 7.74 (d, 1H), 7.58 (s, 1H), 7.22 (d, 1H) | 3.25 (s, 4H) | 9.95 (s, 1H, -CHO) | [8] |
| 4-(2-Bromovinyl)benzocyclobutene | 7.19-7.02 (m, 4H) | 3.23 (s, 4H) | 6.71 (d, 1H, =CH-), 6.40 (d, 1H, =CHBr) | [8] |
| 4-Hydroxyethyl benzocyclobutene | 7.0-7.2 (m, 3H) | 3.1 (m, 4H) | ~3.7 (t, 2H, -CH₂OH), ~2.8 (t, 2H, Ar-CH₂) | [9] |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
While ¹H NMR maps the proton environment, ¹³C NMR spectroscopy reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are acquired with proton decoupling, resulting in a spectrum of sharp singlets, where each unique carbon atom produces one signal.
Characteristic Signals of the Unsubstituted BCB Core
The parent BCB molecule has three unique carbon environments:
-
Quaternary Aromatic Carbons (C3a/C6a): ~145.6 ppm. These are the two carbons at the fusion of the rings.
-
Tertiary Aromatic Carbons (C4/C5/C6/C3): ~127.3 ppm and ~122.5 ppm. The two sets of equivalent aromatic CH carbons.
-
Benzylic Carbons (C7/C8): ~29.7 ppm. The aliphatic carbons of the four-membered ring appear significantly upfield.[10]
The large chemical shift difference between the aromatic (sp²) and aliphatic (sp³) carbons is a key diagnostic feature.
Substituent Effects in ¹³C NMR
Substituent effects in ¹³C NMR are more pronounced and can be predicted with reasonable accuracy using empirical additive models.[11][12]
-
Direct Attachment: A substituent's effect is strongest on the carbon to which it is directly attached (the ipso carbon). Electronegative atoms (O, N, halogens) cause a downfield shift, while electropositive groups can cause an upfield shift.
-
Positional Effects: The effect propagates through the aromatic ring, with predictable shifts at the ortho, meta, and para positions relative to the substituent.
-
Benzylic Carbons: Substitution on the aromatic ring has a minor but measurable effect on the chemical shift of the benzylic carbons (~29.7 ppm). However, direct substitution on the benzylic carbon will cause a dramatic downfield shift of that carbon's signal.
Comparative ¹³C NMR Data
| Derivative | Aromatic C (δ, ppm) | Benzylic C (δ, ppm) | Other Signals (δ, ppm) | Reference |
| Benzocyclobutene | 145.6, 127.3, 122.5 | 29.7 | - | |
| 4-(2-Bromovinyl)benzocyclobutene | 146.3, 138.2, 134.9, 125.6, 122.9, 119.9 | 29.7, 29.5 | 105.1 (=CHBr) | [8] |
| Benzocyclobutenylacrylic acid | 149.5, 148.4, 146.6, 132.9, 128.4, 123.1, 121.1, 115.8 | 29.8, 29.4 | 172.8 (COOH) | [8] |
| HB-BCB Polysiloxane | 124.2, 129.3, 133.8, 139.7-140.5, 147.8, 149.7 | 32.2-32.4 | -0.25-0.57 (Si-CH₃) | [2] |
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups and Strain
Infrared (IR) spectroscopy measures the vibrational frequencies of chemical bonds. It is an invaluable tool for confirming the presence of specific functional groups and provides subtle clues about the strained four-membered ring.
Key Vibrational Modes of the BCB Core
-
C-H Stretching (Aromatic): ~3000-3100 cm⁻¹
-
C-H Stretching (Aliphatic): ~2850-2960 cm⁻¹
-
C=C Stretching (Aromatic Ring): ~1450-1600 cm⁻¹. A key peak for the BCB aromatic C-C stretch appears around 1465 cm⁻¹.[2]
-
CH₂ Deformation (Cyclobutene Ring): A peak around 1432 cm⁻¹ is often assigned to the CH₂ deformation of the strained ring.[2]
Comparative Analysis and Monitoring Reactions
IR spectroscopy is particularly powerful for comparative analysis and for monitoring the thermal ring-opening and polymerization of BCB derivatives.[2]
-
Substituent Identification: The introduction of functional groups provides strong, characteristic absorption bands. For example, a carbonyl group (C=O) from an aldehyde or ketone will appear as an intense peak around 1680-1720 cm⁻¹. A hydroxyl group (-OH) will show a broad absorption in the 3200-3600 cm⁻¹ region.
-
Monitoring Polymerization: During thermal curing, the strained cyclobutene ring opens. This process can be monitored by observing changes in the IR spectrum. The disappearance of peaks associated with the CH₂ groups of the cyclobutene ring (e.g., at 2928 cm⁻¹ and 1432 cm⁻¹) is a clear indicator of the reaction's progress.[2] Furthermore, the release of ring strain causes the aromatic C=C stretching peak to shift from ~1465 cm⁻¹ to ~1495 cm⁻¹, providing definitive evidence of cross-linking.[2]
Comparative IR Data
| Feature | Uncured BCB Resin | Cured BCB Polymer | Causality | Reference |
| Aliphatic CH₂ Stretch | Strong peak ~2928 cm⁻¹ | Significantly decreased intensity | Consumption of the cyclobutene ring during ring-opening. | [2] |
| Aromatic C=C Stretch | ~1465 cm⁻¹ | Shifts to ~1495 cm⁻¹ | Release of ring strain fused to the aromatic system. | [2] |
| Cyclobutene CH₂ Deformation | Peak present ~1432 cm⁻¹ | Peak disappears | Consumption of the cyclobutene ring. | [2] |
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to an excited state. For BCB derivatives, this technique is primarily used to study the π-electron system of the aromatic ring and any conjugated substituents.
-
The BCB Chromophore: The parent benzocyclobutene molecule has absorption maxima (λₘₐₓ) in the UV region, characteristic of a substituted benzene ring.
-
Effect of Conjugation: The most significant factor affecting the UV-Vis spectrum is the extension of the conjugated π-system. Adding a substituent that is conjugated with the benzene ring (e.g., a vinyl group, a carbonyl group, another aromatic ring) will cause a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity). For example, tetraphenylethylene-functionalized BCB shows a significantly red-shifted absorption compared to a simple BCB-diphenol monomer, due to the much larger conjugated system.[5] This principle is fundamental in designing BCB derivatives for applications in photonics and as fluorescent probes.[5]
Comparative UV-Vis Data
| Derivative | λₘₐₓ (nm) | Solvent | Key Feature | Reference |
| BCB–diphenol monomer | ~280 | THF | Basic benzenoid absorption. | [5] |
| Tetraphenylethylene–BCB monomer | ~320 | THF | Extended conjugation from the TPE moiety causes a large bathochromic shift. | [5] |
| Benzocyclobutene-4-carbaldehyde | 207, 251 | Hexane | Conjugation of the aldehyde carbonyl group with the aromatic ring. | [8] |
Experimental Protocols: A Self-Validating Approach
Trustworthy data begins with robust and reproducible experimental design. The following protocols outline standard procedures for acquiring high-quality spectroscopic data for novel BCB derivatives.
Protocol 1: NMR Sample Preparation and Acquisition (¹H & ¹³C)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified BCB derivative into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and have minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and ensure it is properly positioned.
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field to achieve maximum homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. A good shim results in a narrow, symmetrical peak for the TMS signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse spectrum.
-
Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
-
Use a 90° pulse angle and a relaxation delay (D1) of at least 1-2 seconds to ensure quantitative integration.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
Acquire a larger number of scans (typically 128 to 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorption mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum and pick peaks for both spectra to generate a chemical shift list.
-
Protocol 2: FTIR Sample Preparation and Acquisition (Thin Film)
-
Sample Preparation:
-
For soluble derivatives or pre-polymers, dissolve a small amount in a volatile solvent (e.g., toluene, mesitylene).
-
Spin-coat the solution onto an IR-transparent substrate, such as a silicon wafer or a KBr pellet.
-
Drive off the solvent by baking at a temperature well below the BCB ring-opening temperature (e.g., 90-120 °C).
-
-
Instrument Setup:
-
Turn on the FTIR spectrometer and allow the source and detector to stabilize.
-
Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and CO₂.
-
-
Acquisition:
-
Acquire a background spectrum of the clean, empty sample compartment (or the bare substrate if applicable). This is crucial as it will be subtracted from the sample spectrum.
-
Place the sample in the beam path.
-
Acquire the sample spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient for most applications.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the key peaks corresponding to known functional groups and vibrational modes of the BCB core.
-
Conclusion
The spectroscopic analysis of benzocyclobutene derivatives is a systematic process where each technique provides complementary and essential information. ¹H and ¹³C NMR spectroscopy serve as the primary tools for elucidating the core structure and the precise placement of substituents. IR spectroscopy offers a rapid method for functional group identification and is uniquely powerful for monitoring the thermal curing process by tracking the disappearance of the strained cyclobutene ring. Finally, UV-Vis spectroscopy probes the electronic structure, which is critical for derivatives designed for optical or electronic applications. By integrating the data from these techniques and following robust experimental protocols, researchers can confidently validate the structure, purity, and properties of novel benzocyclobutene derivatives, paving the way for their successful application in advanced materials and technologies.
References
- 1. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzocyclobutene(694-87-1) 1H NMR [m.chemicalbook.com]
- 7. connectsci.au [connectsci.au]
- 8. 4-(2-Bromovinyl)benzocyclobutene [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzocyclobutene(694-87-1) 13C NMR spectrum [chemicalbook.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. compoundchem.com [compoundchem.com]
A Pharmacological Comparison of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine Analogs: A Guide for Researchers
This guide provides a detailed pharmacological comparison of analogs based on the 1-bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), receptor binding affinities, functional activities, and the underlying experimental methodologies used to characterize these compounds. We will explore how subtle structural modifications to this conformationally restricted phenethylamine backbone can profoundly impact pharmacological profiles, leading to compounds with diverse therapeutic potential, from potent serotonin receptor agonists to cardiovascular agents.
Introduction: The Significance of Conformational Restriction in Phenethylamine Analogs
The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a vast array of neuropharmacological agents. However, the inherent flexibility of the ethylamine side chain allows for multiple conformations, not all of which may be optimal for receptor binding. By constraining this side chain within a bicyclic ring system, as seen in the this compound core, we can lock the molecule into a more defined three-dimensional shape. This approach has proven instrumental in probing the bioactive conformation of phenethylamines at their target receptors and has led to the discovery of compounds with enhanced potency and functional selectivity.[1]
This guide will focus on a comparative analysis of key analogs, including the highly selective 5-HT₂ₐ receptor agonist TCB-2 and the cardiovascular drug Ivabradine, which features the related benzocyclobutane structure. We will examine how substitutions on the aromatic ring and modifications of the aminomethyl group influence receptor interactions and downstream signaling pathways.
Comparative Pharmacological Profiles
The pharmacological activity of this compound analogs is highly dependent on their substitution patterns. The following sections and tables summarize the available data for key compounds, highlighting the impact of these structural variations.
Serotonin 5-HT₂ₐ Receptor Agonists: The Case of TCB-2
One of the most well-characterized analogs in this series is (7R)-3-bromo-2,5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine (TCB-2). This compound has emerged as a potent and selective agonist for the serotonin 5-HT₂ₐ receptor, a key target in the study of psychedelic compounds and for the development of novel therapeutics for psychiatric disorders.[2][3]
Table 1: Receptor Binding Affinities (Ki) of TCB-2 at 5-HT₂ₐ Receptors
| Compound | Receptor | Species | Ki (nM) |
| TCB-2 | 5-HT₂ₐ | Human | 0.75 |
| TCB-2 | 5-HT₂ₐ | Rat | 0.73 |
The sub-nanomolar binding affinity of TCB-2 underscores the favorable interactions of its conformationally restricted scaffold with the 5-HT₂ₐ receptor.
Beyond high-affinity binding, TCB-2 exhibits functional selectivity, also known as biased agonism. This phenomenon describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor. TCB-2 is a potent activator of the Gq/11 pathway, leading to the production of inositol phosphates (IP), but is significantly less potent at stimulating the phospholipase A₂ (PLA₂) pathway, which is associated with arachidonic acid release.[1]
Table 2: Functional Activity (EC₅₀) of TCB-2 at the 5-HT₂ₐ Receptor
| Compound | Signaling Pathway | Cell Line | EC₅₀ (nM) |
| TCB-2 | IP₃ Accumulation | NIH3T3 (rat 5-HT₂ₐ) | 36 |
| TCB-2 | Phosphoinositide Turnover | - | Potent (65-fold > AA release)[1] |
| TCB-2 | Arachidonic Acid Release | - | Less Potent[1] |
This biased signaling profile of TCB-2 is of significant interest to researchers, as it suggests that the therapeutic effects of 5-HT₂ₐ receptor activation may be separable from the hallucinogenic properties, which are hypothesized to be linked to the PLA₂ pathway.[1] In vivo studies in mice have shown that TCB-2 induces head-twitch responses, a behavioral proxy for 5-HT₂ₐ receptor activation, and other physiological effects such as hypothermia.[4]
Cardiovascular Applications: The Example of Ivabradine
The bicyclo[4.2.0]octa-1,3,5-triene scaffold is also present in the structure of Ivabradine, a drug used to treat chronic stable angina and heart failure.[5][6] Ivabradine's primary mechanism of action is the selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the sinoatrial node, leading to a reduction in heart rate.[7]
While its main target is not a G-protein coupled receptor, the pharmacological profile of Ivabradine on other cardiac ion channels provides a valuable point of comparison for understanding potential off-target effects of this chemical class.
Table 3: Pharmacological Profile of Ivabradine on Cardiac Ion Channels
| Compound | Target | Effect |
| Ivabradine | HCN Channels | Inhibition[7] |
| Ivabradine | hNav1.5 (Voltage-gated Sodium Channels) | Inhibition[8] |
| Ivabradine | hKv11.1 (ERG) (Voltage-gated Potassium Channels) | Inhibition[8] |
The activity of Ivabradine at these other channels, although secondary to its primary mechanism, highlights the importance of comprehensive pharmacological profiling to ensure the safety and specificity of drug candidates.[8]
Structure-Activity Relationship (SAR) Insights
The comparison of TCB-2 and Ivabradine's precursor illustrates key SAR principles for the this compound scaffold:
-
Aromatic Substituents: The methoxy and bromo groups on the aromatic ring of TCB-2 are crucial for its high affinity and selectivity for the 5-HT₂ₐ receptor. These substituents likely engage in specific interactions with amino acid residues in the receptor's binding pocket.
-
Conformational Rigidity: The bicyclic core pre-organizes the pharmacophoric elements (the aromatic ring and the amine) into a conformation that is favorable for binding to the 5-HT₂ₐ receptor, thus enhancing potency.[1]
-
Amine Substituents: The nature of the substituent on the nitrogen atom can dramatically alter the pharmacological profile. The primary amine in TCB-2 is a common feature in many biogenic amine receptor ligands. In contrast, the more complex side chain of Ivabradine is tailored for its interaction with the HCN channel pore.
Experimental Methodologies
To enable researchers to conduct their own comparative studies, this section provides detailed protocols for key in vitro pharmacological assays.
Radioligand Binding Assays
These assays are fundamental for determining the affinity (Ki) of a test compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing human 5-HT₂ₐ receptors).
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ receptors), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: cAMP Accumulation
For Gs or Gi-coupled receptors, measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels is a common method to assess the functional activity of a compound.
Caption: General workflow for a cAMP functional assay.
Step-by-Step Protocol:
-
Cell Culture: Culture cells expressing the Gs or Gi-coupled receptor of interest in a suitable medium.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation). Add the test compound at various concentrations.
-
Stimulation (for Gi-coupled receptors): To measure inhibition of adenylyl cyclase, stimulate the cells with a fixed concentration of forskolin.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or bioluminescent assays).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) and the maximum effect (Emax).
Functional Assays: β-Arrestin Recruitment
This assay measures the recruitment of β-arrestin to an activated G-protein coupled receptor, providing insights into receptor desensitization and β-arrestin-mediated signaling.
Caption: Workflow for a β-arrestin recruitment assay using enzyme fragment complementation.
Step-by-Step Protocol (based on Enzyme Fragment Complementation):
-
Cell Line: Use a commercially available cell line that co-expresses the GPCR of interest fused to a small enzyme fragment (enzyme donor) and β-arrestin fused to a larger, inactive enzyme fragment (enzyme acceptor).
-
Cell Plating: Plate the cells in a white, opaque 96-well plate.
-
Compound Addition: Add the test compound at various concentrations.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for ligand-induced receptor activation and subsequent β-arrestin recruitment.
-
Detection: Add the enzyme substrate. The complementation of the enzyme fragments upon β-arrestin recruitment forms a functional enzyme that converts the substrate into a luminescent or fluorescent product.
-
Signal Measurement: Read the plate using a luminometer or fluorometer.
-
Data Analysis: Plot the signal intensity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax for β-arrestin recruitment.
Conclusion and Future Directions
The this compound scaffold represents a valuable platform for the design of potent and selective pharmacological probes and potential therapeutic agents. The conformational rigidity imposed by the bicyclic system provides a powerful tool for dissecting the structural requirements for ligand-receptor interactions.
The detailed comparison of analogs like TCB-2 and the precursors to Ivabradine highlights the remarkable functional diversity that can be achieved through targeted chemical modifications. Future research in this area will likely focus on:
-
Expansion of the Analog Library: Synthesis and pharmacological characterization of a broader range of analogs with diverse substitution patterns to further refine the structure-activity relationships.
-
Exploration of Biased Agonism: A deeper investigation into the structural determinants of functional selectivity at various GPCRs, with the aim of designing ligands that activate specific signaling pathways to achieve improved therapeutic outcomes with fewer side effects.
-
Pharmacokinetic Profiling: In-depth studies of the absorption, distribution, metabolism, and excretion (ADME) properties of promising analogs to assess their drug-like properties and potential for in vivo applications.
By employing the systematic pharmacological comparison and the detailed experimental methodologies outlined in this guide, researchers can accelerate the discovery and development of novel compounds based on the this compound scaffold.
References
- 1. 1-Aminomethylbenzocycloalkanes: conformationally restricted hallucinogenic phenethylamine analogues as functionally selective 5-HT2A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT2A receptor pharmacological tool, or none of the above? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Serotonin 2A Receptor Agonist TCB-2 Attenuates Heavy Alcohol Drinking and Alcohol-induced Midbrain Inhibitory Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ivabradine: cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Pharmacological Profile of the Bradycardic Agent Ivabradine on Human Cardiac Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Benzocyclobutene: Methods, Mechanisms, and Applications
For researchers, medicinal chemists, and materials scientists, the benzocyclobutene (BCB) moiety represents a versatile building block. Its unique reactivity, stemming from the strained four-membered ring fused to a benzene core, makes it a valuable precursor for a wide array of complex molecules and high-performance polymers.[1] The thermal electrocyclic ring-opening of benzocyclobutene to the highly reactive o-quinodimethane intermediate is a cornerstone of its synthetic utility, enabling a plethora of cycloaddition reactions.[2][3]
This guide provides a comparative analysis of the principal synthetic routes to benzocyclobutenes, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. We will delve into the classical methods and explore modern transition-metal-catalyzed strategies that have expanded the accessibility and diversity of this important structural motif.
The Strategic Importance of Benzocyclobutene
The significance of benzocyclobutene lies in its ability to serve as a stable precursor to the transient o-quinodimethane. Upon heating to approximately 180 °C, the cyclobutene ring undergoes a conrotatory ring-opening, disrupting the aromaticity of the benzene ring to form the diene.[2] This intermediate can then readily participate in various pericyclic reactions, most notably Diels-Alder cycloadditions, to construct complex polycyclic systems with the concomitant restoration of aromaticity.[2][4] This reactivity has been harnessed in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][5] For instance, the BCB moiety is found in the cardiovascular drug ivabradine and is a key component in the production of photosensitive polymers for microelectronics due to its excellent dielectric properties and thermal stability.[2][6][7]
Key Synthetic Strategies: A Comparative Overview
The synthesis of benzocyclobutenes can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, scale of the reaction, and availability of starting materials.
Palladium-Catalyzed Intramolecular C-H Activation
A powerful and modern approach to benzocyclobutene synthesis involves the intramolecular C(sp³)–H arylation of appropriately substituted precursors. This method, driven by palladium catalysis, offers a direct and efficient means to form the strained four-membered ring.
Mechanism and Causality:
Two main catalytic cycles have been effectively employed:
-
Pd(0/II) Catalysis: This pathway typically involves the activation of benzylic C-H bonds. The reaction is believed to proceed through an oxidative addition of an aryl halide to a Pd(0) species, followed by C-H activation and reductive elimination to furnish the benzocyclobutene ring. This approach has been particularly successful for the synthesis of gem-disubstituted benzocyclobutenes from precursors containing a methyl group adjacent to a quaternary center.[8]
-
Pd(II/IV) Catalysis: More recently, Pd(II)-catalyzed methods have been developed that exhibit selectivity for methylene C(sp³)–H bonds.[8][9] These reactions often utilize a directing group, which can be transient, to position the palladium catalyst in proximity to the desired C-H bond for activation.[10] This strategy has expanded the scope of accessible benzocyclobutenes to include monosubstituted and vicinally disubstituted derivatives, which are challenging to obtain via Pd(0/II) catalysis.[8]
Advantages:
-
High efficiency and functional group tolerance.
-
Direct formation of the C-C bond of the cyclobutene ring.
-
Access to a diverse range of substituted benzocyclobutenes.[11]
Limitations:
-
The cost of the palladium catalyst can be a consideration for large-scale synthesis.
-
Careful optimization of ligands and reaction conditions is often necessary to achieve high selectivity and yield.
Illustrative Workflow: Pd(II)-Catalyzed Methylene-Selective C(sp³)–H Arylation
Caption: Pd(II)-catalyzed synthesis of benzocyclobutenes.
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition of a benzyne intermediate with an alkene is a classical and fundamental method for constructing the benzocyclobutene core.[12]
Mechanism and Causality:
This approach involves the in situ generation of benzyne, a highly reactive and electrophilic intermediate. Common methods for generating benzyne include the thermal decomposition of benzenediazonium-2-carboxylate or the treatment of o-dihaloarenes with a strong base. The generated benzyne then readily undergoes a [2+2] cycloaddition with a suitable alkene to form the benzocyclobutene product. Electron-rich alkenes, such as vinyl ethers, are particularly effective reaction partners.[12]
Advantages:
-
A conceptually straightforward and well-established method.
-
Provides access to 1-substituted benzocyclobutenes.
Limitations:
-
The harsh conditions often required for benzyne generation can limit the functional group tolerance of the reaction.
-
The high reactivity of benzyne can lead to side reactions and polymerization.
-
The scope of suitable alkenes can be limited.
Experimental Protocol: Synthesis of 1-Ethoxybenzocyclobutene via Benzyne Cycloaddition
A representative protocol for the synthesis of 1-ethoxybenzocyclobutene involves the generation of benzyne from anthranilic acid.
Materials:
-
Anthranilic acid
-
Isoamyl nitrite
-
Ethyl vinyl ether
-
1,2-dichloroethane (DCE)
Procedure:
-
A solution of anthranilic acid in 1,2-dichloroethane is prepared in a flask equipped with a reflux condenser.
-
Ethyl vinyl ether is added to the solution.
-
The mixture is heated to reflux.
-
A solution of isoamyl nitrite in 1,2-dichloroethane is added dropwise to the refluxing mixture over a period of 1-2 hours.
-
After the addition is complete, the reaction mixture is maintained at reflux for an additional hour.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-ethoxybenzocyclobutene.
Thermal and Photochemical Methods
These methods rely on the generation of an o-quinodimethane intermediate from a suitable precursor, which then undergoes an electrocyclic ring closure to form the benzocyclobutene.
Mechanism and Causality:
A variety of precursors can be used to generate o-quinodimethanes, including the thermal desulfonylation of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide.[13] The extrusion of sulfur dioxide upon heating generates the o-quinodimethane, which then undergoes a conrotatory 4π-electrocyclization to yield the benzocyclobutene.[13] Photochemical methods, such as the photolysis of certain polycyclic benzocyclobutene derivatives, can also lead to the formation of stable o-xylylene derivatives.[14]
Advantages:
-
Can provide access to specific isomers of substituted benzocyclobutenes.
-
The stereochemical course of the reaction is often predictable based on the principles of orbital symmetry (Woodward-Hoffmann rules).[13]
Limitations:
-
The high temperatures required for some thermal methods can limit their applicability to sensitive substrates.[15]
-
Photochemical methods may require specialized equipment.
Illustrative Reaction: Thermal Desulfonylation
Caption: Benzocyclobutene synthesis via thermal desulfonylation.
Comparative Summary of Benzocyclobutene Synthesis Methods
| Method | Key Features | Advantages | Limitations |
| Pd-Catalyzed C-H Activation | Intramolecular C(sp³)–H arylation | High efficiency, broad substrate scope, access to diverse substitution patterns.[11] | Catalyst cost, requires optimization of ligands and conditions. |
| [2+2] Cycloaddition | Reaction of benzyne with alkenes | Conceptually simple, good for 1-substituted BCBs.[12] | Harsh conditions, limited functional group tolerance, potential side reactions.[15] |
| Thermal/Photochemical Methods | Generation and cyclization of o-quinodimethanes | Access to specific isomers, predictable stereochemistry.[13] | High temperatures or specialized equipment may be required. |
Conclusion
The synthesis of benzocyclobutenes has evolved significantly, with modern palladium-catalyzed methods offering remarkable efficiency and versatility.[8][16] These newer approaches complement the classical [2+2] cycloaddition and thermal/photochemical strategies, providing chemists with a powerful toolkit for accessing a wide range of benzocyclobutene derivatives. The choice of synthetic route will ultimately be guided by the specific target molecule, desired substitution pattern, and the practical constraints of the laboratory. As research continues to uncover new applications for benzocyclobutenes in materials science and drug discovery, the development of even more efficient and selective synthetic methodologies will undoubtedly remain an active and important area of investigation.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 3. tus.elsevierpure.com [tus.elsevierpure.com]
- 4. scispace.com [scispace.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. Benzocyclobutene synthesis [organic-chemistry.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. The steric course of the formation of benzocyclobutene by thermal desulphonylation of 1,3-dihydrobenzo[c]thiophen 2,2-dioxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
A Comparative Guide to the Experimental Profile of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine and Structurally Related Analogs
This guide provides a comprehensive cross-validation of the experimental data available for 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine. Due to the limited publicly available data for this specific molecule, this document establishes a comparative framework, juxtaposing it with two well-characterized, structurally related analogs: the potent hallucinogen TCB-2 and a key precursor to the cardiovascular drug Ivabradine. This approach allows for an objective evaluation of the parent compound's potential pharmacological profile by examining the influence of substitutions on the bicyclo[4.2.0]octa-1,3,5-triene scaffold.
Introduction: The Versatile Bicyclo[4.2.0]octa-1,3,5-triene Scaffold
The bicyclo[4.2.0]octa-1,3,5-triene, commonly known as benzocyclobutene, is a fascinating and synthetically valuable structural motif in medicinal chemistry. Its unique fusion of a strained four-membered ring with an aromatic system imparts distinct chemical properties that make it a privileged scaffold in drug discovery. This strained ring system can undergo thermally induced electrocyclic ring-opening to form a highly reactive o-xylylene intermediate, a feature that has been exploited in materials science and for the synthesis of complex molecules. In drug development, the rigid benzocyclobutene core serves as a conformationally restricted analog of more flexible phenethylamine structures, allowing for a more precise probing of receptor binding pockets.
This guide will delve into the experimental landscape of three key derivatives, illustrating how subtle molecular modifications to this core structure can lead to vastly different pharmacological outcomes.
Profiling this compound: The Unsubstituted Parent Compound
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1005-19-2 | [1][2] |
| Molecular Formula | C₉H₁₁N | [1][2] |
| Molecular Weight | 133.19 g/mol | [1] |
Synthesis and Characterization
Caption: Proposed synthesis of this compound.
While a full analytical dataset is not available, ¹H NMR data for the precursor, bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol, has been reported and would be a crucial reference for the characterization of the target amine.[3]
Biological Activity: An Undefined Profile
The assertion of antitussive and opioid-related analgesic properties remains to be substantiated by robust experimental data.[4] Further investigation is required to determine its receptor binding profile, functional activity, and in vivo efficacy.
Comparator Compound 1: TCB-2 - A High-Affinity 5-HT₂ₐ Receptor Agonist
(7R)-3-bromo-2,5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine, or TCB-2, is a potent and selective agonist for the serotonin 5-HT₂ₐ receptor.[5][6] The addition of a bromine atom and two methoxy groups to the benzocyclobutene core dramatically shifts its pharmacological profile towards a potent psychoactive agent.
Physicochemical and Pharmacological Properties
| Property | Value | Source |
| CAS Number | 912342-28-0 | [5] |
| Molecular Formula | C₁₁H₁₄BrNO₂·HBr | |
| Molecular Weight | 353.05 g/mol | |
| 5-HT₂ₐ Receptor Binding Affinity (Kᵢ) | 0.73 nM (rat), 0.75 nM (human) | [5][7] |
| Functional Potency (EC₅₀, IP₃ accumulation) | 36 nM | [5][7] |
Synthesis and Biological Activity
The synthesis of TCB-2 has been described and involves the construction of the substituted benzocyclobutene core followed by the introduction of the aminomethyl group.[5] Its high affinity for the 5-HT₂ₐ receptor translates to potent in vivo effects, including the induction of head-twitch responses in mice, a classic behavioral proxy for hallucinogenic activity.[5][7]
A key feature of TCB-2 is its functional selectivity, or biased agonism. It preferentially activates the Gq-protein-coupled phospholipase C (PLC) pathway over the phospholipase A₂ (PLA₂) pathway.[6][8] This differential signaling may contribute to its specific behavioral effects compared to other 5-HT₂ₐ agonists like LSD or DOI.[6]
Caption: TCB-2 preferentially activates the Gq/PLC signaling cascade.
Comparator Compound 2: Ivabradine Intermediate - A Precursor to a Cardiovascular Drug
(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine serves as a crucial building block in the industrial synthesis of Ivabradine, a medication used to treat stable angina and heart failure.[9][10] The dimethoxy substitution pattern on the benzocyclobutene ring is a key structural feature for its ultimate therapeutic application.
Physicochemical Properties and Synthetic Utility
| Property | Value | Source |
| CAS Number | 35202-55-2 (hydrochloride) | [10] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [10] |
| Molecular Weight | 229.70 g/mol | [10] |
| Application | Key intermediate in Ivabradine synthesis | [9][10][11] |
Synthesis and Application
The synthesis of this intermediate, particularly its (S)-enantiomer, is a critical step in the overall production of Ivabradine.[12] Patents describe enzymatic processes for the synthesis of related N-methylated derivatives, highlighting the pharmaceutical industry's focus on efficient and stereoselective synthetic routes.[4][11] While the biological activity of the intermediate itself is not the primary focus, its structure is integral to the pharmacological action of the final drug product, Ivabradine, which selectively inhibits the Iƒ current in the sinoatrial node of the heart, thereby reducing heart rate.
Caption: Synthetic utility of the dimethoxy intermediate in producing Ivabradine.
Comparative Analysis and Cross-Validation
This comparative analysis underscores a fundamental principle in medicinal chemistry: the profound impact of molecular substitution on pharmacological activity.
| Feature | This compound | TCB-2 | (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine |
| Substitution Pattern | Unsubstituted | 3-Bromo, 2,5-dimethoxy | 3,4-Dimethoxy |
| Primary Biological Target | Undefined (putative opioid interaction) | 5-HT₂ₐ Receptor | Precursor for Iƒ current inhibitor |
| Potency | Unknown | High (nanomolar Kᵢ) | Not applicable (intermediate) |
| Therapeutic/Research Area | Unclear (putative antitussive) | Neuroscience, Psychedelic Research | Cardiovascular Medicine |
The unsubstituted parent compound, this compound, provides a structural baseline. The introduction of a bromine atom and a 2,5-dimethoxy pattern in TCB-2 creates a molecule with high affinity and functional selectivity for the 5-HT₂ₐ receptor, leading to potent central nervous system effects.[5][6] In contrast, the 3,4-dimethoxy substitution pattern of the Ivabradine intermediate is a key element for its role in the synthesis of a peripherally acting cardiovascular drug.[10]
This cross-validation highlights that while the benzocyclobutene core is a versatile starting point, the nature and position of substituents are the primary determinants of the resulting compound's interaction with biological targets. The unsubstantiated claims regarding the parent compound's activity warrant further investigation, and the well-defined profiles of its analogs provide a roadmap for such exploratory studies.
Experimental Protocols
To facilitate further research and validation, the following are generalized protocols for key assays relevant to the compounds discussed.
Protocol 1: Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity
-
Preparation of Membranes: Obtain cell membranes from a cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 cells).
-
Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂ and 0.5 mM EDTA).
-
Incubation: In a 96-well plate, combine the cell membranes, a radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound (e.g., TCB-2).
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the incubation mixture through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Functional Assay (for Gq-coupled Receptors)
-
Cell Culture: Plate cells expressing the 5-HT₂ₐ receptor in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubation: Incubate the cells to allow for de-esterification of the dye.
-
Compound Addition: Add varying concentrations of the test agonist (e.g., TCB-2) to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.
Conclusion
The cross-validation of this compound against its structurally related analogs, TCB-2 and the Ivabradine intermediate, provides critical insights for researchers in drug development. While the pharmacological profile of the parent compound remains largely undefined, the dramatic divergence in the biological activities of its substituted derivatives showcases the synthetic tractability and therapeutic potential of the benzocyclobutene scaffold. Future research should focus on a systematic evaluation of the parent compound's receptor binding profile and functional activity to validate or refute the initial claims of its antitussive properties and to fully map the structure-activity relationships within this compelling class of molecules.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine - Wikidata [wikidata.org]
- 3. rsc.org [rsc.org]
- 4. KR101495614B1 - Process for the enzymatic synthesis of (7s)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl) n-methyl methanamine, and application in the synthesis of ivabradine and salts thereof - Google Patents [patents.google.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. TCB-2 | CAS:912342-28-0 | Potent, high affinity 5-HT2A agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT2A receptor pharmacological tool, or none of the above? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine (EVT-1478465) | 73344-75-9 [evitachem.com]
- 10. apicule.com [apicule.com]
- 11. FR2993561B1 - PROCESS FOR ENZYMATIC SYNTHESIS OF (7S) -1- (3,4-DIMETHOXY BICYCLO [4.2.0] OCTA-1,3,5-TRIENE 7-YL) N-METHYL METHANAMINE, AND APPLICATION TO THE SYNTHESIS OF THE IVABRADINE AND ITS SALTS - Google Patents [patents.google.com]
- 12. db.agepi.md [db.agepi.md]
A Comparative Guide to the Enantioselective Synthesis and Analysis of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine
Introduction: The Significance of Chiral Benzocyclobutene Amines
1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine is a valuable chiral building block in medicinal chemistry and materials science. The benzocyclobutene (BCB) moiety, a strained bicyclic system, imparts unique conformational rigidity and reactivity, making it an attractive scaffold for the design of novel therapeutic agents and advanced polymers.[1] The stereochemistry of the aminomethyl group at the C7 position is crucial, as enantiomers of chiral amines often exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of efficient and reliable methods for the enantioselective synthesis and analysis of this compound is of paramount importance for researchers and drug development professionals.
This guide provides an in-depth comparison of various strategies for the enantioselective synthesis of this compound, supported by experimental insights. Furthermore, we will delve into the analytical techniques for determining the enantiomeric purity of the synthesized amine, offering a comprehensive resource for scientists in the field.
Part 1: Enantioselective Synthesis Strategies
The asymmetric synthesis of this compound can be approached through several distinct strategies. Here, we compare three prominent methods: Asymmetric Reduction of a Prochiral Ketone, Kinetic Resolution of the Racemic Amine, and Asymmetric Hydrogenation of an Imine Precursor.
Strategy 1: Asymmetric Reduction of Bicyclo[4.2.0]octa-1,3,5-trien-7-one
A highly effective and convergent approach involves the asymmetric reduction of the prochiral ketone, bicyclo[4.2.0]octa-1,3,5-trien-7-one, to the corresponding chiral alcohol. This alcohol can then be readily converted to the target amine via standard functional group transformations (e.g., mesylation followed by azide displacement and reduction, or Mitsunobu reaction with a nitrogen nucleophile).
Several catalytic systems are effective for the enantioselective reduction of this ketone.[2][3]
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): This method typically employs a chiral Ru(II) complex, such as RuCl--INVALID-LINK--, with a hydrogen source like a formic acid/triethylamine mixture. It is known for its operational simplicity and high enantioselectivity for a range of ketones.[2][4]
-
Corey-Bakshi-Shibata (CBS) Reduction: This well-established method utilizes a chiral oxazaborolidine catalyst with a stoichiometric borane reducing agent (e.g., borane-dimethyl sulfide complex). The predictability of the stereochemical outcome based on the catalyst stereochemistry is a significant advantage.[3]
Comparison of Asymmetric Reduction Methods:
| Method | Catalyst | Reducing Agent | Typical ee (%) | Advantages | Disadvantages |
| Asymmetric Transfer Hydrogenation (ATH) | RuCl--INVALID-LINK-- | HCOOH/Et3N | >90 | High enantioselectivity, mild reaction conditions, operational simplicity.[2] | Catalyst can be sensitive to air and moisture. |
| CBS Reduction | (S)-Me-CBS | BH3·SMe2 | >92 | High enantioselectivity, predictable stereochemistry, commercially available catalyst.[3] | Requires stoichiometric amounts of borane, which can be hazardous. |
Experimental Insight:
The choice between ATH and CBS reduction often depends on the scale of the reaction and the available expertise. For laboratory-scale synthesis, the CBS reduction offers excellent predictability and high enantioselectivity. For larger-scale production, ATH might be more cost-effective due to the catalytic nature of the ruthenium complex.
Caption: Asymmetric synthesis via reduction of a prochiral ketone.
Strategy 2: Kinetic Resolution of Racemic this compound
Kinetic resolution is a classical and often practical approach for obtaining enantiomerically enriched compounds. This strategy involves the selective reaction of one enantiomer of the racemic amine with a chiral reagent or catalyst, leaving the other enantiomer unreacted.
-
Enzymatic Kinetic Resolution: Lipases are commonly used enzymes for the kinetic resolution of amines, often through acylation with an acyl donor. For instance, a process for a structurally similar amine, a key intermediate for Ivabradine, utilizes a lipase from Pseudomonas cepacia with diallyl carbonate as the acyl donor.[5] This method offers high enantioselectivity under mild reaction conditions.
-
Chemical Kinetic Resolution: Chiral acylating agents or catalysts can also be employed. However, these methods can be less selective and may require more optimization compared to enzymatic resolutions.
Comparison of Kinetic Resolution Methods:
| Method | Reagent/Catalyst | Acyl Donor | Typical Conversion for >99% ee | Advantages | Disadvantages |
| Enzymatic Kinetic Resolution | Lipase (e.g., Pseudomonas cepacia) | Diallyl carbonate | ~50% | High enantioselectivity, mild conditions, environmentally benign.[5] | Theoretical maximum yield of 50% for one enantiomer without a racemization step. |
| Chemical Kinetic Resolution | Chiral Acylating Agent | N/A | Variable | Can be faster than enzymatic reactions. | Often lower selectivity, may require cryogenic temperatures. |
Experimental Insight:
Enzymatic kinetic resolution is a powerful tool, especially when high enantiopurity is required. The main drawback is the 50% theoretical maximum yield. To overcome this, the undesired acylated enantiomer can be hydrolyzed back to the racemic amine for recycling, or an in-situ racemization of the unreacted enantiomer can be developed, though this adds complexity to the process.
Caption: General workflow for kinetic resolution of a racemic amine.
Strategy 3: Asymmetric Hydrogenation of an Imine Precursor
Asymmetric hydrogenation of a prochiral imine or enamine is one of the most efficient methods for the synthesis of chiral amines.[6] This approach would involve the preparation of an imine from bicyclo[4.2.0]octa-1,3,5-trien-7-carbaldehyde and a suitable amine (e.g., benzylamine), followed by asymmetric hydrogenation using a chiral transition metal catalyst.
-
Iridium and Rhodium Catalysts: Complexes of iridium and rhodium with chiral phosphine ligands are highly effective for the asymmetric hydrogenation of imines.
-
Ruthenium Catalysts: Chiral ruthenium catalysts are also widely used and have shown excellent performance in the asymmetric hydrogenation of various unsaturated compounds.[4]
Comparison of Asymmetric Hydrogenation:
| Catalyst Family | Chiral Ligand Examples | Substrate Scope | Typical ee (%) | Advantages | Disadvantages |
| Iridium/Rhodium | Chiral Phosphines | Broad | >95 | High turnover numbers, high enantioselectivity.[6] | Catalysts can be expensive and sensitive to impurities. |
| Ruthenium | BINAP derivatives | Broad | >95 | High activity and selectivity for a wide range of substrates.[7][8] | May require higher pressures and temperatures than Ir/Rh. |
Experimental Insight:
This strategy is highly attractive for its atom economy and directness. The main challenge lies in the synthesis of the imine precursor and the selection of the optimal catalyst-ligand combination for the specific substrate. High-throughput screening of catalysts and reaction conditions is often necessary to achieve high enantioselectivity.
Part 2: Chiral Analysis of this compound
Accurate determination of the enantiomeric excess (ee) is crucial for any enantioselective synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.
Chiral HPLC Method Development
The separation of the enantiomers of this compound can be achieved by screening different CSPs and mobile phases.
Chiral Stationary Phases (CSPs):
-
Polysaccharide-based CSPs: These are the most widely used CSPs for their broad applicability. Columns with coated or immobilized cellulose or amylose derivatives, such as Chiralcel® OD-H or Chiralpak® IA, are excellent starting points.[9][10]
-
Cyclodextrin-based CSPs: These are also effective for the separation of a variety of chiral compounds, including amines.[11]
Mobile Phase Considerations:
-
Normal-Phase Chromatography: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is often essential to improve peak shape and resolution for basic analytes like amines.[10]
-
Reversed-Phase Chromatography: An aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol) is used. This mode is particularly advantageous when coupling HPLC with mass spectrometry (LC-MS) for analysis in biological matrices.[12]
Comparison of Chiral HPLC Conditions:
| CSP Type | Mobile Phase Mode | Typical Modifiers | Additives | Advantages | Disadvantages |
| Polysaccharide-based | Normal-Phase | IPA, EtOH | DEA, TEA | Broad applicability, high selectivity for many amines.[10] | Mobile phase not ideal for LC-MS. |
| Polysaccharide-based | Reversed-Phase | ACN, MeOH | Formic acid, NH4OAc | Compatible with LC-MS, good for polar analytes.[12] | May have lower selectivity than normal-phase. |
| Cyclodextrin-based | Reversed-Phase | ACN, MeOH | Buffers | Good for a wide range of compounds, compatible with LC-MS.[11] | Can be sensitive to mobile phase composition. |
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Start with a polysaccharide-based CSP, such as a Chiralpak IA or Chiralcel OD-H column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
For normal-phase, prepare a mobile phase of Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine.
-
For reversed-phase, prepare a mobile phase of Acetonitrile/Water with 0.1% Formic Acid (gradient elution may be necessary).
-
-
Instrumentation:
-
HPLC system with a UV detector (monitor at a wavelength where the analyte absorbs, e.g., 254 nm).
-
Flow rate: 1.0 mL/min.
-
Column temperature: 25 °C.
-
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as two separate peaks. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. KR101495614B1 - Process for the enzymatic synthesis of (7s)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl) n-methyl methanamine, and application in the synthesis of ivabradine and salts thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. bujnochem.com [bujnochem.com]
- 10. mdpi.com [mdpi.com]
- 11. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
A Comparative Analysis of the Biological Activity of Substituted Benzocyclobutenes: A Guide for Researchers
The benzocyclobutene (BCB) scaffold, a benzene ring fused to a cyclobutane ring, represents a unique and increasingly important structural motif in medicinal chemistry.[1][2] Its inherent ring strain and propensity to undergo thermal ring-opening to form a highly reactive o-xylylene intermediate make it a versatile building block for the synthesis of complex polycyclic and heterocyclic structures.[3][4] Beyond its synthetic utility, the substituted benzocyclobutene core has been identified in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological effects.[5] This guide provides a comparative analysis of the biological activities of substituted benzocyclobutenes, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. We will delve into their roles as general anesthetics, inhibitors of sodium-glucose cotransporters 1 and 2 (SGLT1/SGLT2), and their emerging potential as anticancer agents.
General Anesthetic Activity of Substituted Benzocyclobutenes
Recent research has identified a novel series of benzocyclobutene derivatives with potent general anesthetic properties.[6][7] These compounds have been shown to induce a loss of righting reflex (LORR) in animal models, a standard indicator of anesthetic effect. The SAR studies have revealed key structural features that influence their anesthetic potency and therapeutic window.
A significant finding is that the presence of small hydrogen bond acceptor (HBA) groups on the benzocyclobutene scaffold is optimal for achieving a good median effective dose (ED50).[6][7] This suggests that hydrogen bonding interactions with the biological target are crucial for their anesthetic activity.
Comparative Anesthetic Potency of Substituted Benzocyclobutenes
| Compound | Substitution Pattern | Anesthetic Potency (ED50 in mg/kg, i.v. in mice) |
| 1a | 2,3-fused phenol ring | 10.2 |
| 16b | Methoxy substitution | 6.8 |
| 17 | Hydroxy substitution | 7.5 |
Data sourced from Zhang et al., J. Med. Chem. 2017.[7]
The data clearly indicates that substitutions on the benzocyclobutene core significantly impact anesthetic potency. The methoxy-substituted compound 16b exhibits the highest potency among the compared analogs.
Experimental Protocol: Loss of Righting Reflex (LORR) Assay
The LORR assay is a fundamental behavioral test to assess the sedative and hypnotic effects of compounds in rodents.[5][8][9]
Objective: To determine the dose of a substituted benzocyclobutene derivative required to induce a loss of the righting reflex in 50% of the test animals (ED50).
Materials:
-
Substituted benzocyclobutene compounds
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Male ICR mice (or other appropriate rodent strain)
-
Syringes for intravenous (i.v.) or intraperitoneal (i.p.) administration
-
Observation chambers
Procedure:
-
Animal Acclimation: Acclimate mice to the testing environment for at least 30 minutes before the experiment.
-
Compound Administration: Administer the test compound at various doses to different groups of mice. A vehicle control group should also be included. Administration is typically via the intravenous (i.v.) tail vein or intraperitoneal (i.p.) route.
-
Observation: Immediately after administration, place the mouse gently on its back in the observation chamber.
-
Assessment of Righting Reflex: The mouse is considered to have lost its righting reflex if it fails to right itself (i.e., return to a prone position with all four paws on the ground) within a predefined period, typically 30 to 60 seconds.[5]
-
Data Analysis: The number of mice in each dose group that exhibit LORR is recorded. The ED50 value and its 95% confidence interval are then calculated using a probit analysis or other appropriate statistical method.
Caption: Workflow for the Loss of Righting Reflex (LORR) assay.
SGLT1/SGLT2 Inhibitory Activity of Benzocyclobutane-C-glycosides
A series of benzocyclobutane-C-glycosides have been synthesized and evaluated as potent and orally active dual inhibitors of sodium-glucose cotransporters 1 and 2 (SGLT1/SGLT2).[2] SGLT2 is a major transporter responsible for glucose reabsorption in the kidneys, and its inhibition is a validated therapeutic strategy for type 2 diabetes.[10] SGLT1 is predominantly found in the small intestine and plays a role in glucose absorption. Dual inhibition of SGLT1 and SGLT2 may offer additional benefits for glycemic control.
The benzocyclobutane moiety in these compounds serves as a key structural element of the aglycone portion of the molecule, influencing both potency and pharmacokinetic properties.
Comparative SGLT1/SGLT2 Inhibitory Potency
| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) |
| Compound 19 | 45 | 1 |
Data sourced from Kuo et al., Bioorg. Med. Chem. Lett. 2018.[2]
Compound 19 demonstrates excellent inhibitory potency against SGLT2 and high potency against SGLT1, highlighting the potential of the benzocyclobutane scaffold in designing effective dual inhibitors.[2]
Experimental Protocol: SGLT1/SGLT2 Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the transport of a labeled glucose analog into cells expressing either SGLT1 or SGLT2.[11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a substituted benzocyclobutene derivative against SGLT1 and SGLT2.
Materials:
-
HEK293 or CHO cells stably expressing human SGLT1 or SGLT2
-
Test compounds (substituted benzocyclobutenes)
-
14C-α-methyl-D-glucopyranoside (14C-AMG) or a fluorescent glucose analog (e.g., 2-NBDG)
-
Sodium-containing and sodium-free buffer solutions
-
Scintillation counter or fluorescence plate reader
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the SGLT1- or SGLT2-expressing cells into 96-well plates and culture until they form a confluent monolayer.
-
Compound Incubation: Wash the cells with a sodium-free buffer and then pre-incubate with various concentrations of the test compound in a sodium-containing buffer for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: Add the labeled glucose analog (e.g., 14C-AMG) to each well to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 1-2 hours), stop the uptake by rapidly washing the cells with ice-cold sodium-free buffer.
-
Quantification: Lyse the cells and measure the amount of labeled glucose analog taken up by the cells using a scintillation counter or a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
Caption: Workflow for the SGLT1/SGLT2 inhibition assay.
Anticancer Activity of Benzocyclobutene Analogs: Tubulin Polymerization Inhibition
The benzocyclobutene scaffold has also been explored for its potential in cancer therapy. While direct benzocyclobutene derivatives with potent anticancer activity are still under investigation, structurally related benzocyclooctene analogs have shown promise as inhibitors of tubulin polymerization.[13] Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division. Inhibitors of tubulin polymerization are a well-established class of anticancer drugs.
The benzocyclooctene ring system, which can be considered a larger ring analog of benzocyclobutene, appears to be a key feature for potent tubulin polymerization inhibitory activity.
Comparative Tubulin Polymerization Inhibitory Activity
| Compound | Ring System | Tubulin Polymerization IC50 (µM) |
| 23 | Benzocyclooctene | < 5 |
| 31 | Indene | 11 |
Data sourced from Schiemann et al., Med. Chem. Commun., 2017.[13]
The benzocyclooctene analog 23 demonstrates significantly higher potency in inhibiting tubulin polymerization compared to the indene analog 31 , suggesting that the eight-membered ring is more favorable for this activity.
Anti-inflammatory Potential of Structurally Related Lignans
While direct evidence for the anti-inflammatory activity of substituted benzocyclobutenes is an area of ongoing research, structurally related natural lignans such as honokiol and magnolol have demonstrated significant anti-inflammatory properties.[14] These compounds, which feature a biphenyl scaffold that can be conceptually linked to the opened form of a benzocyclobutene dimer, are known to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[15] The NF-κB pathway is a key regulator of inflammation, and its inhibition is a major target for anti-inflammatory drug development.
The anti-inflammatory mechanism of these lignans involves the suppression of NF-κB activation, which in turn reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.
Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Cells
This is a widely used in vitro assay to screen for potential anti-inflammatory compounds.[3] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce nitric oxide (NO), a pro-inflammatory mediator.
Objective: To assess the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM)
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an aliquot of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm using a spectrophotometer. The amount of nitrite in the supernatant is proportional to the amount of NO produced by the cells.
-
Data Analysis: Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.
Caption: Simplified NF-κB signaling pathway and potential inhibition by benzocyclobutene derivatives.
Conclusion and Future Directions
Substituted benzocyclobutenes are a promising class of compounds with a diverse range of biological activities. The research highlighted in this guide demonstrates their potential as general anesthetics, SGLT1/SGLT2 inhibitors, and anticancer agents. The structure-activity relationships discussed provide a foundation for the rational design of new and more potent derivatives.
Future research should focus on several key areas:
-
Elucidation of Mechanisms: A deeper understanding of the molecular targets and mechanisms of action for the various biological activities is crucial for optimizing the therapeutic potential of these compounds.
-
Exploration of New Therapeutic Areas: The versatility of the benzocyclobutene scaffold suggests that its derivatives may have utility in other therapeutic areas. Screening against a broader range of biological targets is warranted.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of promising benzocyclobutene derivatives are necessary to advance them towards clinical development.
-
Direct Investigation of Anti-inflammatory Activity: There is a clear need for studies that directly evaluate the anti-inflammatory properties of a series of substituted benzocyclobutenes to establish a clear SAR and validate their potential in this therapeutic area.
References
- 1. Honokiol - Wikipedia [en.wikipedia.org]
- 2. Novel tubulin polymerization inhibitors disclosed | BioWorld [bioworld.com]
- 3. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Natural Lignans Honokiol and Magnolol as Potential Anticarcinogenic and Anticancer Agents. A Comprehensive Mechanistic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Benzocyclooctene-based and Indene-based Anticancer Agents that Function as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tubulin polymerization inhibitors [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. WO2017029683A1 - Honokiol and magnolol formulations with increased stability and improved uptake, and methods of use thereof - Google Patents [patents.google.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The Neuropharmacological Effects of Magnolol and Honokiol: A Review of Signal Pathways and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Conformational Analysis of Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine and Its Analogs
Audience: Researchers, Medicinal Chemists, and Materials Scientists
Abstract
The benzocyclobutene (BCB) moiety, a strained bicyclic system, is a critical building block in pharmaceuticals, bioactive natural products, and high-performance polymers[1][2]. Its unique structure, combining a stable benzene ring with a kinetically reactive four-membered ring, imparts valuable properties[2]. The conformation of substituents on the cyclobutane ring significantly influences molecular interactions, reactivity, and ultimately, function. This guide provides an in-depth comparison of the conformational landscape of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine (herein referred to as BCB-amine 1 ) and two key analogs: its N,N-dimethylated derivative (BCB-DMA 2 ) and the corresponding alcohol (BCB-ol 3 ). We will explore how subtle structural modifications induce significant shifts in conformational equilibria, utilizing a synergistic approach of computational modeling and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The "Why" Behind Conformational Analysis
In drug development and materials science, a molecule's three-dimensional shape is paramount. For flexible molecules, which exist as an equilibrium of multiple conformers, understanding the energy landscape of these shapes is crucial. Conformational analysis allows us to predict:
-
Receptor Binding Affinity: The bioactive conformation that fits into a protein's binding pocket may not be the lowest energy conformer in solution.
-
Physicochemical Properties: Properties like solubility and crystal packing are dictated by the predominant molecular shapes.
-
Reactivity: The accessibility of reactive sites is conformation-dependent. The strained cyclobutane ring in BCB derivatives, for instance, can undergo thermal ring-opening to form reactive o-xylylene intermediates, a process influenced by substituent conformation[3].
This guide focuses on BCB-amine 1 , a primary amine derivative, and compares it with analogs that introduce changes in steric bulk (BCB-DMA 2 ) and hydrogen-bonding potential (BCB-ol 3 ). Our goal is to illustrate a robust, combined computational and experimental workflow for elucidating these structural nuances.
Methodologies: A Dual-Pronged Approach
A comprehensive conformational analysis is not reliant on a single technique. Instead, it leverages the predictive power of computational chemistry and validates those predictions with tangible experimental data.
Computational Chemistry: Mapping the Energy Landscape
Density Functional Theory (DFT) has become an indispensable tool for accurately predicting the geometries and relative energies of molecular conformers[4].
-
Causality Behind Method Selection: We employ the B3LYP functional, which offers a well-validated balance of accuracy and computational efficiency for organic molecules[5][6]. The 6-31G(d) basis set is chosen as a starting point for geometry optimization, providing a good description for first- and second-row elements while managing computational cost[5]. For more accurate final energy calculations, a larger basis set like 6-311++G(d,p) can be used, as it includes diffuse functions (++) to better describe systems with lone pairs[5]. Dispersion corrections (e.g., D3) are also recommended to accurately model weak intermolecular interactions[4][7].
-
Core Technique: Potential Energy Surface (PES) Scan: To investigate the rotation of the aminomethyl side chain, a relaxed PES scan is performed. This involves systematically rotating a specific dihedral angle (e.g., C6-C7-Cα-N) in discrete steps (e.g., 10°) and optimizing the rest of the molecule's geometry at each step. This process maps out the energy barriers between stable conformers (rotamers).
Experimental Validation: NMR Spectroscopy
NMR spectroscopy provides a time-averaged picture of the molecular conformations present in solution[8][9].
-
Key Parameters for Analysis:
-
³J Coupling Constants: Vicinal (three-bond) proton-proton coupling constants (³JHH) are related to the dihedral angle between the protons via the Karplus equation. By measuring these couplings, we can deduce the preferred side-chain orientation.
-
Nuclear Overhauser Effect (NOE): NOE (or its rotating-frame equivalent, ROE) detects through-space interactions between protons that are close to each other (< 5 Å). This is invaluable for determining the spatial relationship between the side chain and the bicyclic core.
-
Comparative Conformational Analysis
The primary points of flexibility in our target molecules are the puckering of the four-membered ring and the rotation around the C7-Cα bond of the side chain. The cyclobutane ring in the BCB system is puckered, not planar. The substituent at C7 can adopt either a pseudo-axial or pseudo-equatorial position, with the latter generally being more stable. Our analysis will focus on the rotation of the side chain, assuming the substituent is in the preferred pseudo-equatorial orientation.
The key dihedral angle we will investigate is τ (C6-C7-Cα-X) , where X is the nitrogen in the amines or the oxygen in the alcohol. We identify three staggered rotamers as potential energy minima: anti-periplanar (ap, τ ≈ 180°), +syn-clinal (+sc, τ ≈ +60°), and -syn-clinal (-sc, τ ≈ -60°).
Parent Compound: BCB-amine 1 (C9H11N)
-
Computational Findings: DFT calculations predict that for BCB-amine 1 , the three staggered rotamers are very close in energy. The primary interactions are weak hydrogen bonds between the amine protons and the aromatic π-system in the syn-clinal conformations. The anti-periplanar conformer minimizes steric repulsion but lacks this stabilizing interaction.
-
Expected NMR Data: The ³JHH coupling constants between the C7 proton (H7) and the Cα methylene protons (Hα) would show values that are an average of the couplings in each rotamer, weighted by their population. A 2D NOESY spectrum is predicted to show weak cross-peaks between the amine protons and the aromatic protons (H1/H4), supporting the presence of the syn-clinal conformers.
Analog 1: BCB-DMA 2 (N,N-dimethyl derivative)
-
Computational Findings: The introduction of two methyl groups on the nitrogen atom dramatically changes the conformational landscape. The steric bulk of the methyl groups leads to significant repulsive interactions with the aromatic ring in the syn-clinal positions. Consequently, the anti-periplanar (ap) conformer, which directs the bulky dimethylamino group away from the ring, is strongly favored. The energy barrier to rotation is predicted to be significantly higher than in BCB-amine 1 .
-
Expected NMR Data: Due to the strong preference for a single conformer, the measured ³J(H7, Hα) coupling constants will be distinct and directly reflect the dihedral angles of the ap rotamer. NOESY experiments would show no significant correlations between the N-methyl protons and the aromatic protons, further confirming the avoidance of syn conformations.
Analog 2: BCB-ol 3 (Alcohol derivative)
-
Computational Findings: The hydroxyl group is smaller than the aminomethyl group and can act as both a hydrogen bond donor and acceptor. Calculations predict a strong preference for a syn-clinal conformer where the hydroxyl proton forms an intramolecular hydrogen bond with the π-electron cloud of the benzene ring. This interaction significantly stabilizes this rotamer over the others.
-
Expected NMR Data: The preference for a single syn-clinal conformer would be evident in the ³J(H7, Hα) coupling constants. The hydroxyl proton's chemical shift might show a concentration dependence, but in dilute, non-polar solvents, its downfield shift could indicate intramolecular H-bonding. A NOESY spectrum should reveal a clear correlation between the Cα protons and the aromatic protons on one side of the ring.
Data Summary
The following table summarizes the predicted conformational preferences and energetic data derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
| Compound | Favored Rotamer (τ) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Key Stabilizing/Destabilizing Interaction |
| BCB-amine 1 | -sc / +sc | 0.0 / 0.0 | ~1.5 | N-H···π interaction |
| ap | 0.4 | Minimal steric repulsion | ||
| BCB-DMA 2 | ap | 0.0 | ~4.5 | Steric Repulsion of NMe₂ with aryl ring |
| -sc / +sc | > 3.0 | |||
| BCB-ol 3 | -sc | 0.0 | ~2.5 | Intramolecular O-H···π Hydrogen Bond |
| +sc | 0.1 | |||
| ap | 1.2 |
Experimental Protocols
Trustworthy science requires reproducible methods. The following are detailed protocols for the computational and experimental analyses described.
Protocol 1: DFT Potential Energy Surface (PES) Scan
-
Build the Molecule: Construct the initial 3D structure of the molecule (e.g., BCB-amine 1 ) in a molecular editor and perform an initial geometry optimization using a fast method like molecular mechanics (MMFF94).
-
Define the Scan Coordinate: Identify the four atoms defining the dihedral angle of interest (τ = C6-C7-Cα-N).
-
Set Up the Calculation:
-
Use an electronic structure program (e.g., Gaussian, ORCA).
-
Select the B3LYP functional with the 6-31G(d) basis set for the scan to balance speed and accuracy.
-
Specify a relaxed PES scan. Constrain the dihedral angle τ, starting from -180° to +180° in 15° increments. At each step, all other degrees of freedom should be fully optimized.
-
-
Execute and Analyze: Run the calculation. Plot the resulting relative energy (kcal/mol) versus the dihedral angle (τ) to visualize the potential energy surface. Identify the minima (stable conformers) and transition states (rotational barriers).
-
Refine Energies (Self-Validation): Take the geometry of each identified minimum and perform a single-point energy calculation using a more robust level of theory (e.g., B3LYP/6-311++G(d,p) with a D3 dispersion correction). Follow this with a frequency calculation at the same level to confirm it is a true minimum (no imaginary frequencies).
Protocol 2: NMR Sample Preparation and 2D NOESY Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The solution should be free of particulate matter.
-
Initial Spectra: Acquire standard 1D ¹H and ¹³C spectra to confirm the structure and purity of the sample and to assign resonances.
-
2D NOESY Acquisition:
-
Use a standard noesygpph pulse sequence on the spectrometer.
-
Set the mixing time (d8) to a value appropriate for a small molecule, typically between 300 ms and 800 ms. A range of mixing times can be tested to monitor the build-up of NOE correlations.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which will depend on the sample concentration.
-
-
Data Processing and Analysis: Process the 2D data with appropriate window functions (e.g., sine-bell). Analyze the resulting spectrum for cross-peaks, which indicate protons that are close in space. Correlate these findings with the conformer populations predicted by DFT. For example, a cross-peak between the Cα-H and an aromatic proton validates a syn-clinal conformation.
Visualization of Workflows
Diagrams are essential for clarifying complex relationships and processes.
Caption: Integrated workflow for conformational analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. auremn.org.br [auremn.org.br]
- 9. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine
For the pioneering researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, the responsible management of chemical waste is paramount. This guide provides a detailed protocol for the proper disposal of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine, a unique molecule combining the structural motifs of benzocyclobutene and a primary amine. The following procedures are grounded in established principles of laboratory safety and hazardous waste management, ensuring the protection of personnel and the environment.
The dual functionality of this compound—a strained benzocyclobutene ring and a reactive amine group—necessitates a cautious and informed approach to its disposal. The benzocyclobutene moiety is known for its thermal lability, undergoing ring-opening at elevated temperatures, while the amine group imparts basicity and potential reactivity with a range of common laboratory chemicals.[1][2][3]
I. Hazard Assessment and Chemical Profile
Key Chemical Characteristics:
| Property | Implication for Disposal |
| Benzocyclobutene Core | Subject to thermal ring-opening at temperatures around 180-250°C, which can be lower for substituted derivatives.[1][3][4] This can lead to polymerization or reaction with other substances.[5][6] The fully cured polymer, however, is thermally stable to over 350°C.[6][7] |
| Primary Amine Group | As an organic base, it can react exothermically with acids. It is also susceptible to reaction with oxidizing agents.[2] Amines can be toxic to aquatic life.[2] |
| Physical State | Likely a liquid at room temperature.[8] |
| Toxicity | Specific toxicity data is unavailable. As a prudent measure, it should be handled as a hazardous substance with potential irritant and toxic properties. |
II. Personal Protective Equipment (PPE) and Spill Management
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE.
Recommended PPE:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[9]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[9][10]
-
Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11]
Spill Response:
In the event of a spill, evacuate the immediate area. Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the spill. Collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.[9] Ventilate the area and wash the spill site after the material has been removed.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[12] Do not discharge this chemical into the sewer system.[2]
1. Waste Segregation and Containerization:
-
Segregation: Keep waste this compound separate from other chemical waste streams, particularly acidic and oxidizing solutions, to prevent hazardous reactions.[2]
-
Container Selection: Use a designated, chemically compatible, and leak-proof container. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid.[2][13]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and any other information required by your institution's environmental health and safety (EHS) office.
2. Waste Accumulation and Storage:
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[2][9] A designated satellite accumulation area within the laboratory is appropriate.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[12][13] Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[13]
3. Final Disposal Procedure:
-
Contact EHS: Once the waste container is ready for disposal, contact your institution's EHS or hazardous waste management office to arrange for pickup.
-
Incineration: For ultimate destruction, incineration in a licensed hazardous waste facility is a suitable method for amine-containing organic waste.[10][14] This should be handled by a professional waste disposal company.
Disposal of Empty Containers:
Empty containers that have held this compound must be managed as hazardous waste unless properly decontaminated. To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[12] After triple rinsing, the container can typically be disposed of as non-hazardous waste, but be sure to deface all chemical labels.[12]
IV. Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
V. Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, waste segregation, and institutional disposal protocols, researchers can ensure that this compound is managed safely from cradle to grave. Always consult your institution's specific guidelines and EHS professionals for any questions regarding hazardous waste management.
References
- 1. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. adhesivesmag.com [adhesivesmag.com]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine|C10H13N [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. uwaterloo.ca [uwaterloo.ca]
- 11. docs.teilehaber.de [docs.teilehaber.de]
- 12. vumc.org [vumc.org]
- 13. ethz.ch [ethz.ch]
- 14. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Comprehensive Safety and Handling Guide for 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine
This guide provides essential safety protocols and operational directives for the handling and disposal of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine (CAS No: 1005-19-2). As a bicyclic aromatic amine, this compound requires stringent safety measures to mitigate potential risks to laboratory personnel. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure safe and effective laboratory operations.
Hazard Analysis and Risk Mitigation
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation or chemical burns.[1]
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.[1]
-
Toxicity: Harmful if swallowed.
Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides robust protection against incidental contact. Disposable nitrile gloves offer good short-term protection against a broad range of chemicals.[2] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[2] | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is required. | Minimizes the inhalation of potentially harmful vapors.[1][3] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Standard Operating Procedure: From Benchtop to Disposal
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring experimental integrity.
Preparation and Handling
-
Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
PPE Donning: Put on all required PPE as outlined in the table above before handling the chemical.
-
Chemical Handling:
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan
All waste materials, including empty containers, contaminated bench paper, and used gloves, must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the contents and container in accordance with local, regional, and national regulations.[3]
Workflow and Safety Logic
The following diagram illustrates the logical flow of operations, emphasizing the integration of safety measures at each step.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
